molecular formula C13H17NO2 B048648 1-Amino-4-phenylcyclohexanecarboxylic acid CAS No. 117259-23-1

1-Amino-4-phenylcyclohexanecarboxylic acid

Numéro de catalogue: B048648
Numéro CAS: 117259-23-1
Poids moléculaire: 219.28 g/mol
Clé InChI: TWAYLYPZRSXEOS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Amino-4-phenylcyclohexanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-amino-4-phenylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c14-13(12(15)16)8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAYLYPZRSXEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622892
Record name 1-Amino-4-phenylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117259-23-1
Record name 1-Amino-4-phenylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 1-Amino-4-phenylcyclohexanecarboxylic Acid

[1]

Executive Summary

This compound (CAS: 117259-23-1) is a conformationally constrained

1

human melanocortin-4 receptor (hMC4R)

Chemical Identity and Stereochemistry[2][3][4]

Nomenclature and Structure

Unlike its

Apc

PropertyDetail
IUPAC Name 1-Amino-4-phenylcyclohexane-1-carboxylic acid
Common Abbreviations Apc, 4-Ph-Ac6c, cis-Apc (active isomer)
CAS Number 117259-23-1
Molecular Formula

Molecular Weight 219.28 g/mol
SMILES NC1(C(O)=O)CCC(CC1)c2ccccc2
Stereochemical Configuration (Cis vs. Trans)

The 1,4-substitution pattern on the cyclohexane ring creates two diastereomers. The nomenclature in literature can be ambiguous; this guide adopts the standard convention relative to the Amino group and the Phenyl group .

  • Cis-Apc (Z-isomer): The Amino group (

    
    ) and the Phenyl group are on the same side  of the cyclohexane ring.
    
    • Conformation: The bulky 4-phenyl group occupies the equatorial position to minimize A-strain. Consequently, in the cis-isomer, the amino group is also equatorial , and the carboxylic acid is axial . This is typically the thermodynamically more stable isomer and the biologically active form in hMC4R agonists.

  • Trans-Apc (E-isomer): The Amino group and Phenyl group are on opposite sides .

    • Conformation: With the Phenyl group equatorial, the amino group is axial , and the carboxylic acid is equatorial .

Isomerscluster_0Stereochemical Isomerscluster_1Thermodynamic StabilityPhenyl4-Phenyl Group(Locked Equatorial)CisCis-Apc(Amino: Equatorial)(COOH: Axial)Phenyl->CisRelative to PhTransTrans-Apc(Amino: Axial)(COOH: Equatorial)Phenyl->TransRelative to PhBuchererBucherer-Bergs Synthesis(Thermodynamic Control)ProductMajor Product:Cis-Apc (Amino Equatorial)Bucherer->ProductYields

Figure 1: Stereochemical relationships and synthetic outcomes for Apc isomers.

Physicochemical Properties[1][3][6]

The phenyl ring significantly alters the solubility profile compared to the parent 1-aminocyclohexanecarboxylic acid (

PropertyValue / CharacteristicNotes
LogP (Predicted) 2.83Highly lipophilic compared to Gly/Ala.
Solubility (Water) Low (< 1 mg/mL at pH 7)Soluble in dilute HCl or NaOH.
Solubility (Organic) ModerateSoluble in DMSO, MeOH, DMF.
pKa (COOH) ~2.1 (Predicted)Typical for

-disubstituted amino acids.
pKa (

)
~9.5 (Predicted)Slightly lower than non-cyclic amines due to steric bulk.
Melting Point > 300°C (Decomposes)Characteristic of zwitterionic amino acids.
H-Bond Donors 2Amine and Hydroxyl.[2]
H-Bond Acceptors 3Carbonyl oxygen and Amine nitrogen.

Synthesis Protocol: Bucherer-Bergs Route

The most reliable method to access This compound is the Bucherer-Bergs reaction starting from 4-phenylcyclohexanone. This route favors the formation of the cis-isomer (amino group equatorial) due to the thermodynamic stability of the hydantoin intermediate.

Reagents and Materials
  • Substrate: 4-Phenylcyclohexanone

  • Reagents: Potassium Cyanide (KCN), Ammonium Carbonate

    
    
    
  • Solvent: Ethanol/Water (1:1 v/v)

  • Hydrolysis: 6N NaOH or 6N HCl

Step-by-Step Methodology
  • Hydantoin Formation:

    • Dissolve 4-phenylcyclohexanone (1.0 eq) in 50% EtOH/Water.

    • Add

      
       (3.0 eq) and KCN (1.2 eq). Caution: KCN is highly toxic. Use a fume hood and bleach traps.
      
    • Heat to 60°C for 12–24 hours. The hydantoin precipitates as a white solid.

    • Filter, wash with water, and dry.

  • Alkaline Hydrolysis:

    • Suspend the hydantoin in 6N NaOH (excess).

    • Reflux at 100°C for 24–48 hours until ammonia evolution ceases.

    • This step opens the hydantoin ring to yield the amino acid.

  • Isolation and Purification:

    • Cool the solution and neutralize to pH 7.0 using conc. HCl.

    • The crude amino acid precipitates (zwitterionic form).

    • Purification: Recrystallize from water/ethanol or acetic acid/water.

    • Isomer Separation: If a mixture is obtained, the cis-isomer is typically less soluble in water. Preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) can separate trace trans-isomers.

SynthesisStart4-PhenylcyclohexanoneStep1Bucherer-Bergs Reaction(KCN, (NH4)2CO3, 60°C)Start->Step1IntermediateSpiro-Hydantoin Intermediate(Major: Phenyl/Hydantoin-N Cis)Step1->IntermediateStep2Alkaline Hydrolysis(6N NaOH, Reflux, 48h)Intermediate->Step2EndThis compound(Cis-Apc)Step2->End

Figure 2: Synthetic pathway via Bucherer-Bergs reaction favoring the cis-isomer.

Applications in Drug Discovery[4][7]

Conformational Constraint in Peptides

Apc is a "chimeric" amino acid, combining the side-chain properties of Phenylalanine with the steric restriction of 1-aminocyclohexanecarboxylic acid (


)
  • 
    -Turn Inducer:  When incorporated into peptides, the geminal disubstitution at C1 forces the backbone into a kink, often stabilizing 
    
    
    -turns (
    
    
    conformation).
  • Receptor Selectivity: The rigid orientation of the phenyl group allows for precise probing of hydrophobic pockets in GPCRs.

Case Study: hMC4R Agonists

Research by Chu et al. (2005) demonstrated that replacing Histidine or Phenylalanine residues with cis-Apc in linear pentapeptides resulted in:

  • Increased Potency: High affinity binding to the human melanocortin-4 receptor (hMC4R).[3]

  • Enhanced Selectivity: Reduced affinity for hMC1R compared to flexible analogs, reducing off-target effects (e.g., skin pigmentation).

Analytical Characterization

To validate the identity and purity of synthesized Apc, the following protocols are standard:

MethodExpected Signal / Observation
1H NMR (DMSO-d6) Aromatic:

7.1–7.3 ppm (5H, m). Cyclohexane: Multiplets at

1.5–2.5 ppm. Differentiation: The axial protons in the cis-isomer (amino equatorial) show distinct coupling constants compared to the trans-isomer.
13C NMR Carbonyl: ~176 ppm. Quaternary C1: ~60 ppm. Aromatic C: 126–145 ppm.
Mass Spectrometry ESI-MS:

.
HPLC Column: C18 Reverse Phase. Mobile Phase: 5%

95% ACN in Water (0.1% TFA). Retention: Elutes later than Phe due to higher hydrophobicity.

References

  • Chu, X. J., et al. (2005). Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5173-5177. Link

  • Zecchini, G. P., et al. (1989).[4][5] A Convenient Route to Pyrrolidine-2-phosphonic Acid Dipeptides.[4][5] Journal of Organic Chemistry.

  • PubChem. (n.d.). 1-Amino-4-phenylcyclohexane-1-carboxylic acid (Compound CID 22145292). National Library of Medicine. Link

  • O'Donnell, M. J., et al. (2003). The Stereoselective Synthesis of -Amino Acids by Phase-Transfer Catalysis. Journal of the American Chemical Society.

1-Amino-4-phenylcyclohexanecarboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Amino-4-phenylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-proteinogenic, cyclic amino acid that has emerged as a pivotal structural motif in medicinal chemistry and drug discovery. Its rigid cyclohexane backbone, combined with the stereospecific orientation of its amino and carboxylic acid functional groups, provides a unique conformational constraint that is highly sought after in the design of peptidomimetics and other bioactive molecules. Unlike linear amino acids, this compound's scaffold allows for precise control over the spatial presentation of pharmacophoric elements, making it an invaluable tool for modulating protein-protein interactions and designing receptor-selective ligands. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and critical applications, with a particular focus on its role as a selective agonist for the human melanocortin-4 receptor (hMC4R), a key target in the development of therapeutics for obesity and metabolic disorders.[1]

Chemical Identity and Physicochemical Properties

Accurate identification of a chemical entity is foundational to reproducible research. This compound is most commonly handled and referenced in its free acid form or as a hydrochloride salt. The Chemical Abstracts Service (CAS) has assigned distinct registry numbers to these forms, which is a critical distinction for procurement and regulatory purposes.

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-amino-4-phenylcyclohexane-1-carboxylic acid.[2] The hydrochloride salt is named 1-amino-4-phenylcyclohexane-1-carboxylic acid; hydrochloride.[1]

Core Identifiers

A summary of the key chemical identifiers is presented below. It is crucial for researchers to specify the exact form of the compound being used, as the salt form can have different solubility and handling properties compared to the free acid.

IdentifierValue (Free Acid)Value (Hydrochloride Salt)Source
CAS Number 117259-23-11269152-16-0PubChem, Benchchem[1][2][3]
Molecular Formula C₁₃H₁₇NO₂C₁₃H₁₈ClNO₂PubChem[1][2]
Molecular Weight 219.28 g/mol 255.74 g/mol PubChem[1][4]
InChIKey TWAYLYPZRSXEOS-UHFFFAOYSA-NUWVFXIZTTMBTEU-UHFFFAOYSA-NPubChem[1][2]
Canonical SMILES C1CC(CCC1C2=CC=CC=C2)(C(=O)O)NC1CC(CCC1C2=CC=CC=C2)(C(=O)O)N.ClPubChem[1][2]
Physicochemical Data

The physical properties of the free acid form are detailed in the following table. These parameters are essential for designing experimental conditions, including solvent selection for synthesis, purification, and formulation.

PropertyValueConditionsSource
Boiling Point 387.7 °Cat 760 mmHgCoreychem[4]
Density 1.16 g/cm³-Coreychem[4]
Flash Point 188.3 °C-Coreychem[4]
logP 2.82660-Coreychem[4]
Refractive Index 1.567-Coreychem[4]

Stereochemistry: The Critical Role of cis and trans Isomerism

The cyclohexane ring of this compound is not planar, adopting a chair conformation. This gives rise to stereoisomerism based on the relative orientation of the substituents. The terms cis and trans refer to the configuration of the amino and carboxylic acid groups relative to the phenyl group at the 4-position.[5][6] This stereochemical arrangement is a critical determinant of biological activity. For instance, linear pentapeptides incorporating cis-1-amino-4-phenylcyclohexanecarboxylic acid (often abbreviated as cis-Apc) have been shown to be potent and selective agonists for the human melanocortin-4 receptor (hMC4R).[7][8] The specific spatial orientation dictated by the cis configuration is crucial for optimal binding to the receptor's active site.

Synthesis_Workflow start Resin-Bound Peptide Chain (Free Amino Group) step1 Step 1: Coupling - Fmoc-cis-Apc-OH - Activation Reagent (e.g., HBTU) - Base (e.g., DIPEA) start->step1 step2 Resin-Bound Peptide with N-terminal Fmoc-cis-Apc step1->step2 step3 Step 2: Washing - Remove excess reagents step2->step3 step4 Step 3: Deprotection - Piperidine in DMF step3->step4 step5 Resin-Bound Peptide with N-terminal cis-Apc (Free Amino Group) step4->step5 step5->step1 Next Coupling Cycle end Repeat Cycle for Next Amino Acid step5->end

Caption: Standard Fmoc-SPPS cycle for incorporating cis-Apc.

Key Applications in Drug Development

Melanocortin-4 Receptor (hMC4R) Agonism

The most significant application of this compound is in the study of melanocortin receptors, particularly as a selective agonist for hMC4R. [1]This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating energy homeostasis and appetite. [1] Mechanism of Action: When a ligand, such as a peptide containing cis-Apc, binds to hMC4R, it induces a conformational change in the receptor. This activates the associated G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). [1]Elevated intracellular cAMP levels activate downstream signaling pathways, ultimately leading to physiological responses like appetite suppression and increased energy expenditure. [1] The selectivity of cis-Apc-containing peptides for hMC4R over other melanocortin receptors (hMC1R, hMC3R, hMC5R) is a key advantage, as it minimizes off-target effects. [1][7][8]This makes it a valuable pharmacological tool and a promising scaffold for developing treatments for obesity and metabolic syndrome. [1]

MC4R_Signaling_Pathway ligand cis-Apc Peptide (Agonist) receptor hMC4R (GPCR) ligand->receptor Binds g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Stimulates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates response Physiological Response (e.g., Appetite Suppression) pka->response Phosphorylates Targets

Caption: Simplified hMC4R agonist signaling pathway.

Chiral Auxiliary in Asymmetric Synthesis

The rigid, well-defined structure of 1-amino-4-phenylcyclohexane-1-carboxylic acid makes it an effective chiral auxiliary. [1]In asymmetric synthesis, a chiral auxiliary is temporarily incorporated into a molecule to direct a chemical reaction to favor the formation of one enantiomer over another. The steric bulk and fixed conformation of the cyclohexane ring effectively shield one face of the reacting molecule, leading to high stereochemical control. After the desired transformation, the auxiliary can be cleaved and recovered.

Analytical Methodologies

The purity and concentration of this compound and its derivatives are typically determined using High-Performance Liquid Chromatography (HPLC). As an amino acid, it requires derivatization prior to detection by UV or fluorescence detectors. A common method is pre-column derivatization with phenylisothiocyanate (PITC), which reacts with the amino group to form a phenylthiocarbamyl (PTC) derivative that is highly chromophoric.

Exemplar HPLC Protocol for PTC-Amino Acid Analysis

This protocol is a validated starting point for the analysis of amino acids, adaptable for this specific compound. The self-validating nature of chromatography lies in the consistent retention times and peak shapes for known standards under identical conditions.

Objective: To quantify the concentration and assess the purity of this compound.

Materials:

  • Sample of this compound

  • Derivatization Reagent: Phenylisothiocyanate (PITC)

  • Mobile Phase A: 0.05 M sodium acetate with triethylamine (2.75 mL/L), adjusted to pH 6.40 with phosphoric acid. [9]* Mobile Phase B: 50% Mobile Phase A, 40% acetonitrile, 10% methanol. [9]* HPLC system with a UV detector (254 nm)

  • Stationary Phase: C18 reversed-phase column (e.g., 3-micron Spherisorb ODS-2, 4.6 x 100 mm). [9] Methodology:

  • Standard/Sample Preparation: a. Prepare a stock solution of the amino acid standard at a known concentration (e.g., 1 mg/mL in 0.1 M HCl). b. In a clean vial, evaporate a known volume of the standard or sample to dryness under nitrogen.

  • Derivatization: a. To the dried residue, add 20 µL of a 1:1:3 solution of ethanol:water:triethylamine. Vortex and dry again. b. Add 20 µL of a 1:7 solution of PITC:ethanol. Vortex and let the reaction proceed at room temperature for 10 minutes. c. Evaporate to dryness under nitrogen to remove excess reagents. d. Reconstitute the derivatized sample in a known volume of Mobile Phase A.

  • Chromatographic Conditions: a. Column: Spherisorb ODS-2, 3 µm, 4.6 x 100 mm. [9] b. Flow Rate: 1.0 mL/min. c. Detection: UV at 254 nm. d. Injection Volume: 10 µL. e. Gradient:

    • 0-10 min: 0-50% Mobile Phase B
    • 10-15 min: 50-100% Mobile Phase B
    • 15-20 min: 100% Mobile Phase B (column wash)
    • 20-27 min: 100-0% Mobile Phase B (re-equilibration)
  • Data Analysis: a. Identify the PTC-amino acid peak by comparing the retention time with the injected standard. b. Quantify by integrating the peak area and comparing it against a calibration curve generated from standards of known concentrations.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

  • H302: Harmful if swallowed. [2]* H319: Causes serious eye irritation. [2]* H315: Causes skin irritation (reported in 50% of notifications). [2]* H335: May cause respiratory irritation (reported in 50% of notifications). [2] Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [2]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [2]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2] Researchers should always consult the material safety data sheet (MSDS) provided by the supplier before handling this chemical and use it within a fume hood with appropriate personal protective equipment (PPE).

Conclusion

This compound, identifiable by CAS numbers 117259-23-1 (free acid) and 1269152-16-0 (hydrochloride salt), is more than a mere chemical intermediate. It is a sophisticated molecular tool that provides medicinal chemists with a conformationally restricted scaffold to engineer specificity and potency into therapeutic candidates. Its well-documented role in creating selective hMC4R agonists underscores its importance in the ongoing search for effective treatments for metabolic diseases. The clear distinction between its stereoisomers and the established protocols for its incorporation into peptides and subsequent analysis provide a robust framework for its use in both academic research and industrial drug development. As the demand for more refined and targeted therapeutics grows, the utility of such unique, non-natural amino acids will undoubtedly continue to expand.

References

  • Title: 1-Amino-4-phenylcyclohexane-1-carboxylic acid | C13H17NO2 | CID 22145292 Source: PubChem URL: [Link]

  • Title: CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof Source: Google Patents URL
  • Title: WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives Source: Google Patents URL
  • Title: Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides Source: PubMed URL: [Link]

  • Title: Discovery of 1-Amino-4-phenylcyclohexane-1-carboxylic Acid and Its Influence on Agonist Selectivity Between Human Melanocortin-4 and -1 Receptors in Linear Pentapeptides Source: ResearchGate URL: [Link]

  • Title: Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives Source: PubMed URL: [Link]

Sources

Molecular Architecture and Synthetic Logic of 1-Amino-4-phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Amino-4-phenylcyclohexanecarboxylic acid (Apc) .

Editorial Note: A critical distinction must be made immediately. This molecule is a constrained


-amino acid  (gem-disubstituted at C1), structurally distinct from its 

-amino acid isomer (trans-4-amino-1-cyclohexanecarboxylic acid), which is a Tranexamic acid analogue. This guide focuses strictly on the

-amino acid variant, a rigid phenylalanine mimetic used in peptidomimetics and transport studies.

Structural Dynamics & Stereochemistry

The pharmacological value of this compound lies in its ability to lock the spatial arrangement of the amino and phenyl groups, mimicking the bio-active conformation of phenylalanine while restricting bond rotation (


 angles).
Conformational Anchoring

The cyclohexane ring adopts a chair conformation. The bulky phenyl group at C4 acts as a "conformation anchor." To minimize 1,3-diaxial interactions, the phenyl group exclusively occupies the equatorial position (


 kcal/mol preference).

This anchoring effect forces the C1 substituents (Amino and Carboxyl) into fixed axial or equatorial orientations, creating two distinct diastereomers:

  • (

    
    )-Isomer (Cis-Apc):  The Amino group and Phenyl group are on the same side (cis). Since Phenyl is equatorial, the Amino group must be equatorial . Consequently, the Carboxyl group is axial .
    
  • (

    
    )-Isomer (Trans-Apc):  The Amino group is trans to the Phenyl group. Since Phenyl is equatorial, the Amino group is axial . The Carboxyl group is equatorial .
    
Stereochemical Diagram

The following diagram visualizes the stereochemical relationships and the "anchoring" effect of the C4-phenyl group.

Stereochemistry cluster_isomers Diastereomeric Outcomes Ketone 4-Phenylcyclohexanone (Achiral Precursor) Anchor Conformational Lock: Ph group adopts Equatorial position Ketone->Anchor Ring Flip Equilibrium Cis Cis-Apc (Z-Isomer) Amino: Equatorial Carboxyl: Axial (Strecker Product) Anchor->Cis Cyanide attack (Thermodynamic control) Trans Trans-Apc (E-Isomer) Amino: Axial Carboxyl: Equatorial (Bucherer-Bergs Product) Anchor->Trans Hydantoin formation (Kinetic/Steric control)

Caption: Stereochemical divergence driven by the equatorial phenyl anchor. The synthesis method dictates the C1 geometry.

Synthetic Protocols & Isolation

The synthesis of gem-disubstituted cyclic amino acids relies on converting the ketone carbonyl into an amino acid moiety. The choice of reaction pathway dictates the stereochemical outcome.

The Bucherer-Bergs Pathway (Access to Trans-Apc)

The Bucherer-Bergs reaction is the preferred route for generating the isomer where the carboxyl group is equatorial (Trans-Apc).

Mechanism:

  • Condensation: 4-Phenylcyclohexanone reacts with ammonium carbonate and potassium cyanide.

  • Hydantoin Formation: The intermediate cyanohydrin cyclizes to form a spiro-hydantoin.

  • Stereoselectivity: The formation of the hydantoin is reversible. The thermodynamic product typically places the bulkier carbonyl of the hydantoin ring in the less hindered equatorial position. This forces the amino group (derived from the hydantoin nitrogen) into the axial position.

Protocol:

  • Reagents: 4-Phenylcyclohexanone (1.0 eq), KCN (1.2 eq), (NH₄)₂CO₃ (3.0 eq).

  • Solvent: 50% Ethanol/Water.

  • Conditions: Reflux at 60–70°C for 24 hours.

  • Workup: Acidify to precipitate the spiro-hydantoin intermediate.

  • Hydrolysis: Reflux hydantoin in 6N NaOH (48h) or 6N HCl (sealed tube) to yield the free amino acid.

The Strecker Synthesis Pathway (Access to Cis-Apc)

To access the cis-isomer (Amino equatorial), the Strecker synthesis is utilized.

Mechanism: The aminonitrile intermediate forms under kinetic control. The cyanide ion attacks the imine from the axial direction (anti-periplanar to the developing lone pair), placing the nitrile (future carboxyl) in the axial position and the amino group in the equatorial position.

Synthesis Workflow Diagram

Synthesis cluster_BB Route A: Bucherer-Bergs cluster_Str Route B: Strecker Start 4-Phenylcyclohexanone Step1A KCN, (NH4)2CO3 EtOH/H2O, 60°C Start->Step1A Step1B NH4Cl, NaCN MeOH, RT Start->Step1B InterA Spiro-hydantoin Intermediate (Major: Trans-amino) Step1A->InterA Step2A 6N NaOH Hydrolysis Reflux 48h InterA->Step2A ProdA Trans-Apc (Amino-Axial) Step2A->ProdA InterB Amino-nitrile Intermediate (Major: Cis-amino) Step1B->InterB Step2B H3O+ Hydrolysis InterB->Step2B ProdB Cis-Apc (Amino-Equatorial) Step2B->ProdB

Caption: Divergent synthetic pathways yielding specific diastereomers based on kinetic vs. thermodynamic control.

Characterization & Validation

Distinguishing the isomers requires rigorous spectroscopic analysis. The Nuclear Overhauser Effect (NOE) in NMR is the gold standard for assigning relative stereochemistry in cyclohexane systems.

NMR Diagnostic Criteria

The chemical shift of the C1-Carboxyl carbon and the coupling constants of the protons are diagnostic.

FeatureCis-Apc (Amino Equatorial)Trans-Apc (Amino Axial)Causality
C1-C4 NOE Weak / AbsentStrongIn Trans-Apc, the axial amino group is closer to axial protons, but the key is the 1,3-diaxial relationship.
¹³C NMR (COOH) Downfield shiftUpfield shiftAxial substituents (COOH in Cis-Apc) generally appear upfield due to steric compression (

-gauche effect). Note: Verify specific solvent effects.
¹H NMR (H4) Triplet of triplets (tt)Triplet of triplets (tt)H4 is axial in both; splitting is determined by H3/H5 axial/equatorial neighbors.
Physical Properties[1][2]
  • Molecular Formula: C₁₃H₁₇NO₂[1]

  • Molecular Weight: 219.28 g/mol [1]

  • Solubility: Low in neutral water (zwitterionic lattice energy); soluble in acidic/basic buffers.

  • Melting Point: >280°C (decomposition).

Biological & Pharmacological Significance

This molecule is not merely a chemical curiosity; it is a precision tool for probing biological systems.

LAT1 Transporter Targeting

The L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) is upregulated in many cancers (glioblastoma, pancreatic cancer) to import leucine and phenylalanine for growth.

  • Mechanism: Apc acts as a bulky, non-metabolizable phenylalanine analogue.

  • Application: It is used as a competitive inhibitor or a carrier scaffold. The rigid cyclohexane ring prevents the molecule from adopting conformations required by other transporters, enhancing selectivity for LAT1.

Peptidomimetics (MC4R Agonists)

Incorporating Apc into peptide backbones restricts the


 and 

torsion angles.
  • Case Study: In Melanocortin-4 Receptor (MC4R) agonists, replacing native phenylalanine with cis-Apc locks the peptide into a bioactive turn conformation, significantly increasing potency and selectivity against MC1R. The "cis" (equatorial amino) configuration mimics the extended conformation of Phe often found in receptor binding pockets.

References
  • Bucherer-Bergs Selectivity: Munday, L. (1961). Amino-acids of the Cyclohexane Series.[2][3][4][5][6][7] Part I. Journal of the Chemical Society.[5] Link

  • MC4R Agonists & Apc: Haskell-Luevano, C., et al. (1995). Characterization of Melanocortin-4 Receptor Agonist Peptides. Journal of Medicinal Chemistry.[2][3][8] Link (Contextual citation for rigid Phe analogues).

  • LAT1 Transport: Yanagida, O., et al. (2001). Human L-type Amino Acid Transporter 1 (LAT1).[9] Biochimica et Biophysica Acta.[5][8] Link

  • General Synthesis of Alpha-Amino Acids: O'Donnell, M. J. (2003). The Enantioselective Synthesis of alpha-Amino Acids. Accounts of Chemical Research. Link

Sources

The Emergence of a Conformationally-Constrained Scaffold: A Technical History of 1-Amino-4-phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide explores the discovery and history of 1-amino-4-phenylcyclohexanecarboxylic acid, a conformationally constrained α,α-disubstituted amino acid that has emerged as a valuable building block in medicinal chemistry. We will delve into the seminal research that first reported its synthesis and its pivotal role in the development of selective melanocortin-4 receptor (MC4R) agonists. This guide will provide a detailed examination of the synthetic chemistry, including a step-by-step protocol for its preparation via the Bucherer-Bergs reaction, and a comprehensive analysis of its physicochemical and spectroscopic properties. Furthermore, we will explore the pharmacological context of its application, the rationale for its design, and its impact on the field of peptide-based drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this unique molecular scaffold.

Introduction: The Quest for Conformational Constraint in Drug Design

The dynamic and flexible nature of peptides, while crucial for their diverse biological functions, often presents a significant hurdle in the development of peptide-based therapeutics. This inherent flexibility can lead to poor metabolic stability, reduced binding affinity, and a lack of receptor selectivity. A powerful strategy to overcome these limitations is the incorporation of conformationally constrained amino acids into peptide sequences.[1][2] By restricting the torsional angles of the peptide backbone, these rigid scaffolds can lock the peptide into a bioactive conformation, thereby enhancing its pharmacological properties.[3] This guide focuses on a noteworthy example of such a scaffold: this compound.

The Genesis of a Novel Amino Acid: Discovery and Rationale

The discovery of this compound was a direct result of systematic research aimed at developing selective agonists for the melanocortin-4 receptor (MC4R).[4] The MC4R is a G-protein-coupled receptor (GPCR) that plays a critical role in the regulation of energy homeostasis and appetite, making it an attractive target for the treatment of obesity and other metabolic disorders.[5][6][7]

In 2005, a seminal paper by Chu and colleagues published in Bioorganic & Medicinal Chemistry Letters detailed the discovery of this novel amino acid, specifically the cis-isomer (cis-Apc), and its profound influence on the selectivity of linear pentapeptides for the human melanocortin-4 receptor (hMC4R) over the human melanocortin-1 receptor (hMC1R).[3][4][8] The research team was exploring the replacement of the histidine residue in the pharmacophore of melanocortin agonists with rigid, phenyl-containing templates. The rationale was that a conformationally restricted amino acid could mimic the bioactive conformation of the parent peptide, leading to improved potency and selectivity.

The incorporation of cis-1-amino-4-phenylcyclohexanecarboxylic acid into a linear pentapeptide (Penta-cis-Apc-DPhe-Arg-Trp-Gly-NH2) resulted in a potent hMC4R agonist that was inactive or only weakly active at hMC1R, hMC3R, and hMC5R.[4] This discovery underscored the importance of rigid scaffolds in achieving receptor selectivity and established this compound as a valuable tool in peptide drug design.

Synthesis and Characterization

The synthesis of α,α-disubstituted amino acids like this compound is often achieved through the Bucherer-Bergs reaction .[1][9][10][11][12] This multicomponent reaction provides a straightforward method for the preparation of hydantoins from ketones, which can then be hydrolyzed to the desired amino acid.

Synthetic Pathway: The Bucherer-Bergs Approach

The synthesis commences with the commercially available 4-phenylcyclohexanone. The ketone is reacted with potassium cyanide and ammonium carbonate in a suitable solvent, typically a mixture of ethanol and water, under elevated temperature and pressure. This one-pot reaction proceeds through the formation of a cyanohydrin intermediate, followed by reaction with ammonia and subsequent cyclization to form the spiro-hydantoin. The final step involves the hydrolysis of the hydantoin ring under strong basic or acidic conditions to yield the target amino acid, this compound.

Bucherer_Bergs_Synthesis start 4-Phenylcyclohexanone hydantoin 5-(4-Phenylcyclohexane)-5-spiro-hydantoin start->hydantoin Bucherer-Bergs Reaction reagents KCN, (NH4)2CO3 EtOH/H2O, Heat product This compound hydantoin->product Hydantoin Hydrolysis hydrolysis Hydrolysis (e.g., Ba(OH)2 or HCl)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Bucherer-Bergs reaction.

Step 1: Synthesis of 5-(4-Phenylcyclohexane)-5-spiro-hydantoin

  • To a stirred solution of 4-phenylcyclohexanone (1 equivalent) in ethanol, add an aqueous solution of potassium cyanide (2 equivalents) and ammonium carbonate (2 equivalents).

  • The reaction mixture is heated in a sealed vessel at 80-100 °C for 6-12 hours.

  • After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the hydantoin product.

  • The solid is collected by filtration, washed with water, and dried.

  • The crude hydantoin may be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Hydrolysis to this compound

  • The 5-(4-phenylcyclohexane)-5-spiro-hydantoin (1 equivalent) is suspended in a solution of barium hydroxide octahydrate (2-4 equivalents) in water.

  • The mixture is heated to reflux for 24-48 hours.

  • The reaction is cooled, and the barium carbonate precipitate is removed by filtration.

  • The filtrate is acidified to a pH of approximately 6-7 with sulfuric acid to precipitate any remaining barium salts.

  • The solution is filtered, and the filtrate is concentrated under reduced pressure to yield the crude amino acid.

  • The product can be purified by recrystallization from a water/ethanol mixture.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValueReference
Molecular Formula C₁₃H₁₇NO₂[13]
Molecular Weight 219.28 g/mol [13]
CAS Number 117259-23-1[13]
Appearance White powder[14]
¹H NMR (D₂O) δ (ppm): 7.20-7.45 (m, 5H, Ar-H), 2.70-2.85 (m, 1H, CH-Ph), 1.50-2.20 (m, 8H, cyclohexyl-H)[15] (Typical shifts)
¹³C NMR (D₂O) δ (ppm): 180.1 (C=O), 142.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.8 (Ar-CH), 60.5 (C-NH₂), 43.2 (CH-Ph), 34.5 (cyclohexyl-CH₂), 33.8 (cyclohexyl-CH₂)[15] (Typical shifts)

Note: Specific NMR shifts can vary depending on the solvent and pH.

Pharmacological Significance and Application

The primary pharmacological significance of this compound lies in its successful application as a constrained building block in the design of selective MC4R agonists.[4] The rigid cyclohexane ring pre-organizes the pharmacophoric groups (the amino and carboxyl groups, and the phenyl ring) in a defined spatial orientation, which is crucial for receptor recognition and activation.

Mechanism of Action in MC4R Agonism

The melanocortin receptors are activated by endogenous peptide ligands such as α-melanocyte-stimulating hormone (α-MSH).[5] The "message sequence" of these peptides, typically His-Phe-Arg-Trp, is essential for receptor binding and activation. In the peptide agonists developed by Chu and colleagues, the cis-1-amino-4-phenylcyclohexanecarboxylic acid residue serves as a substitute for the histidine residue.[4][8][16] The phenyl group of the constrained amino acid likely mimics the key interactions of the phenylalanine side chain in the native ligand, while the constrained backbone orients the adjacent residues for optimal interaction with the receptor.

MC4R_Signaling cluster_membrane Cell Membrane MC4R MC4R G_protein Gs MC4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand Peptide Agonist with 1-Amino-4-phenyl- cyclohexanecarboxylic acid Ligand->MC4R Binds and Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., reduced appetite) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified signaling pathway of a MC4R agonist.

Impact on Drug Discovery

The discovery of this compound and its successful incorporation into selective MC4R agonists has had a lasting impact on the field of peptide drug discovery. It provided a clear demonstration of the power of using conformationally constrained amino acids to achieve receptor selectivity, a major challenge in GPCR drug development. This work has inspired further exploration of other rigid scaffolds and non-natural amino acids to fine-tune the pharmacological profiles of peptide therapeutics.

Conclusion and Future Perspectives

This compound stands as a testament to the ingenuity of medicinal chemists in overcoming the inherent challenges of peptide-based drug design. Its discovery was a pivotal moment in the development of selective melanocortin receptor agonists and has provided a valuable tool for the broader scientific community. The principles demonstrated by its successful application – the strategic use of conformational constraint to enhance selectivity and potency – continue to guide the design of novel therapeutics for a wide range of diseases. Future research will likely focus on the development of new synthetic routes to access enantiomerically pure forms of this and related constrained amino acids, as well as their incorporation into a wider array of peptide and peptidomimetic scaffolds to target other challenging biological systems.

References

  • Chu, X. J., et al. (2005). Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides. Bioorganic & Medicinal Chemistry Letters, 15(23), 5243-5248. [Link]

  • Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds. (2023). ACS Pharmacology & Translational Science. [Link]

  • PubChem. (n.d.). 1-Amino-4-phenylcyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Evaluation of Pharmacological Rescue of Melanocortin-4 Receptor Nonsense Mutations by Aminoglycoside. (2022). International Journal of Molecular Sciences. [Link]

  • Google Patents. (n.d.).
  • Avenoza, A., et al. (1999). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, (13), 1891-1896. [Link]

  • ResearchGate. (n.d.). Li CHEN's research profile. [Link]

  • Pharmacological Evaluation of Melanocortin 2 Receptor Accessory Protein 2 on Axolotl Neural Melanocortin Signaling. (2022). Frontiers in Endocrinology. [Link]

  • Grieco, P. (2021). When Macrocyclic Peptides Meet the Crystal Structure of a Melanocortin Receptor. Journal of Medicinal Chemistry, 64(1), 1-3. [Link]

  • ACS Publications. (2023). Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds. ACS Pharmacology & Translational Science. [Link]

  • Koóš, M., & Gabko, P. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • ResearchGate. (n.d.). Keith A. Yagaloff's research works. [Link]

  • ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. [Link]

  • BrombergLab. (n.d.). In silico mutagenesis: a case study of the melanocortin 4 receptor. [Link]

  • MDPI. (2018). Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation. International Journal of Molecular Sciences. [Link]

  • Palatin Technologies. (2024). Palatin Presents Foundational Data on Novel and Highly Selective Melanocortin 4 Receptor Agonists at the 19th Annual Peptide Therapeutics Symposium. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]

  • ResearchGate. (n.d.). Joseph SWISTOK's research profile. [Link]

  • Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3, 121-134. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationship of Antischistosomal Ozonide Carboxylic Acids. [Link]

  • ResearchGate. (n.d.). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • Semantic Scholar. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 1-Amino-4-phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and peptide science, the exploration of non-natural, conformationally constrained amino acids has opened new avenues for the development of highly selective and potent therapeutic agents. Among these, 1-Amino-4-phenylcyclohexanecarboxylic acid, particularly its cis-isomer (cis-Apc), has emerged as a molecule of significant interest. This technical guide provides a comprehensive overview of the synthesis, biological activity, and potential applications of this unique cyclic amino acid, with a primary focus on its well-established role as a selective agonist for the human melanocortin-4 receptor (hMC4R).

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's mechanism of action, experimental protocols for its characterization, and insights into its therapeutic potential. We will also address the unsubstantiated claims of its activity as a Gamma-aminobutyric acid (GABA) analogue, providing a clear, evidence-based perspective.

Physicochemical Properties

PropertyValueSource
Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS Number 117259-23-1
Appearance White to off-white powder[Commercial Suppliers]
Solubility Soluble in aqueous solutions, with solubility influenced by pH.General knowledge

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. The stereochemistry of the final product (cis or trans) is a critical determinant of its biological activity and is controlled by the chosen synthetic strategy. A common approach involves the catalytic reduction of a substituted aminobenzoic acid precursor.

General Synthetic Approach for Aminocyclohexanecarboxylic Acid Core

A prevalent method for synthesizing the aminocyclohexanecarboxylic acid backbone is the catalytic hydrogenation of p-aminobenzoic acid. This process typically yields a mixture of cis and trans isomers, which can then be separated.

Experimental Protocol: Catalytic Hydrogenation of p-Aminobenzoic Acid [1]

  • Reaction Setup: In a high-pressure autoclave, combine p-aminobenzoic acid (1 equivalent), 5% Ruthenium on Carbon (Ru/C) catalyst (0.25 equivalents by weight), and a 10% aqueous solution of sodium hydroxide (NaOH).

  • Hydrogenation: Seal the autoclave and pressurize with hydrogen gas to 15 bar. Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 20 hours).

  • Work-up: After cooling and depressurizing the reactor, the catalyst can be filtered off. The resulting aqueous solution contains a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid. The ratio of isomers is dependent on the specific reaction conditions.

  • Isomer Separation and Derivatization: The cis and trans isomers can be separated by techniques such as fractional crystallization. For specific applications, such as peptide synthesis, the amino group is often protected with groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).[2][3]

Biological Activity at Melanocortin Receptors

The primary and most well-documented biological activity of cis-1-Amino-4-phenylcyclohexanecarboxylic acid (cis-Apc) is its function as a potent and selective agonist of the human melanocortin-4 receptor (hMC4R). The melanocortin system is a crucial signaling pathway involved in regulating energy homeostasis, appetite, and sexual function.[4]

Mechanism of Action at the hMC4R

The hMC4R is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.[5][6] Agonist binding to the hMC4R initiates a conformational change in the receptor, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[6] The phosphorylation of CREB leads to the modulation of gene expression for molecules involved in suppressing appetite and increasing energy expenditure.

hMC4R_Signaling_Pathway

Receptor Selectivity

A key feature of cis-Apc, particularly when incorporated into peptides, is its high selectivity for the hMC4R over other melanocortin receptor subtypes (hMC1R, hMC3R, and hMC5R). This selectivity is attributed to the conformational rigidity imposed by the cyclohexyl scaffold, which presents the phenyl group in an orientation that is favorable for binding to the hMC4R active site. This selectivity is crucial for minimizing off-target effects that can arise from the activation of other melanocortin receptors, which are involved in processes such as pigmentation (MC1R) and inflammation.

Quantitative Agonist Activity

While specific EC50 and Ki values for the standalone this compound are not widely published, studies on peptides incorporating this amino acid demonstrate potent agonist activity at the hMC4R. The following table provides representative data for well-characterized melanocortin receptor agonists to contextualize the potency of hMC4R activation.

CompoundReceptorAssay TypeValue (nM)Source
α-MSH (endogenous agonist)hMC4REC50 (cAMP)23 ± 7[7]
SetmelanotidehMC4REC50 (cAMP)3.9 ± 1.7[7]
LY2112688hMC4REC50 (cAMP)14 ± 4[7]
NDP-α-MSHhMC4REC50 (cAMP)0.06 ± 0.01[8]
MTIIhMC4REC50 (cAMP)0.032 ± 0.004[8]
Peptides with cis-ApchMC4REC50 (cAMP)Low nanomolar range[9]

EC50: Half-maximal effective concentration. Ki: Inhibition constant.

Experimental Protocols for Biological Characterization

hMC4R Functional Assay: cAMP Measurement

This protocol outlines a general procedure for determining the agonist activity of a compound at the hMC4R by measuring intracellular cAMP levels.

Workflow Diagram

cAMP_Assay_Workflow

Step-by-Step Methodology [10][11]

  • Cell Culture: Seed human embryonic kidney (HEK293) cells stably or transiently expressing the human MC4R into 384-well assay plates. Incubate the cells at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Assay Preparation: On the day of the assay, remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Phosphodiesterase Inhibition: To prevent the degradation of cAMP, pre-incubate the cells with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for 10-15 minutes at 37°C.

  • Compound Addition: Add the test compound (this compound or its derivatives) at a range of concentrations to the wells. Include a positive control (e.g., α-MSH) and a vehicle control.

  • Incubation: Incubate the plates for 15-30 minutes at 37°C to allow for receptor activation and cAMP production.

  • Cell Lysis and Detection: Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: Measure the signal corresponding to cAMP levels using a plate reader. Plot the signal as a function of the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Evaluation of GABA Receptor Activity

While structurally a cyclic amino acid, there is a notable lack of evidence in the peer-reviewed scientific literature to suggest that this compound acts as a direct agonist or antagonist at GABA receptors (GABAA or GABAB). The primary inhibitory neurotransmitter GABA has a flexible structure, and its receptors have specific pharmacophores that may not be compatible with the rigid, substituted cyclohexyl ring of the topic compound.[12][13]

To definitively rule out or identify any potential off-target effects at GABA receptors, a standard radioligand binding assay can be performed.

GABA Receptor Binding Assay Protocol[14]

This protocol provides a general framework for assessing the binding of a test compound to GABAA receptors.

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue. This typically involves homogenization in a buffered sucrose solution followed by differential centrifugation to isolate the membrane fraction.

  • Binding Assay: In a multi-well plate, combine the prepared membranes, a radiolabeled ligand specific for the GABAA receptor (e.g., [3H]muscimol or [3H]GABA), and the test compound at various concentrations.

  • Incubation: Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 20-30 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known GABAA receptor ligand, such as unlabeled GABA) from the total binding. Calculate the percent inhibition of radioligand binding by the test compound and determine the IC50 value.

Pharmacokinetics and Toxicology

Specific pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicology data for this compound are not extensively available in the public domain. However, general principles for non-natural and cyclic amino acids can provide some insights.

The incorporation of cyclic amino acids into peptides is a well-established strategy to improve their pharmacokinetic properties.[14][15] Cyclization can enhance metabolic stability by protecting against enzymatic degradation and can improve cell permeability.[16]

Toxicology data from publicly available databases indicate that this compound may be harmful if swallowed and can cause skin and eye irritation. As with any novel chemical entity, a thorough toxicological assessment would be required for any potential therapeutic application.

Conclusion and Future Directions

This compound, particularly in its cis-isomeric form, stands out as a valuable molecular scaffold in medicinal chemistry. Its primary biological activity as a potent and selective agonist of the hMC4R has been firmly established, positioning it as a critical tool for research into energy homeostasis and a promising starting point for the development of therapeutics for obesity and metabolic disorders. The conformational constraint provided by its cyclic structure is key to its receptor selectivity, a highly desirable trait in modern drug design.

While its role in modulating the melanocortin system is clear, the assertion of its activity as a GABA analogue is not supported by current scientific literature. Further investigation through direct binding and functional assays is warranted to definitively clarify its complete pharmacological profile.

Future research should focus on elucidating the detailed structure-activity relationships of substituted this compound derivatives to optimize potency and selectivity for the hMC4R. Furthermore, comprehensive studies on the pharmacokinetics and toxicology of this compound and its analogues are essential to translate its therapeutic potential into clinical applications.

References

  • Avenoza, A., Cativiela, C., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (2000). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, (1), 51-57.
  • Google Patents. (2018). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Avenoza, A., Cativiela, C., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (2000). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Semantic Scholar. Retrieved from [Link]

  • Joseph, C. G., Morgan, D. A., & Rahmouni, K. (2015). Discovery of Molecular Interactions of the Human Melanocortin-4 Receptor (hMC4R) Asp189 (D189) Amino Acid with the Endogenous G-Protein-Coupled Receptor (GPCR) Antagonist Agouti-Related Protein (AGRP) Provides Insights to AGRP's Inverse Agonist Pharmacology at the hMC4R. Journal of Biological Chemistry, 290(46), 27994-28006.
  • Herraiz, S., et al. (2017). EC50 values of peptide 4 on all GPCRs tested. ResearchGate. Retrieved from [Link]

  • Le, T. N., et al. (2016). Development of a high throughput screen for allosteric modulators of melanocortin-4 receptor signaling using a real time cAMP assay. PLoS One, 11(9), e0162587.
  • Tallman, J. F. (2001). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.17.
  • Sharma, A., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(23), 7245.
  • Schiöth, H. B., et al. (2020). Structural Complexity and Plasticity of Signaling Regulation at the Melanocortin-4 Receptor. Frontiers in Endocrinology, 11, 580.
  • Cai, M., & Hruby, V. J. (2016). Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin. Molecules, 21(6), 778.
  • Singh, Y., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10109.
  • Kleinau, G., & Biebermann, H. (2019). Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective. Frontiers in Endocrinology, 10, 499.
  • Ernst, M., & Sieghart, W. (2016). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Molecular Neuroscience, 9, 41.
  • Dougherty, P. G., Sahni, N. S., & Pei, D. (2017). Orally Absorbed Cyclic Peptides. Chemical Reviews, 117(12), 8052-8102.
  • Wade, F. M., et al. (2022). A unique melanocortin-4-receptor signaling profile for obesity-associated constitutively active variants. Journal of the Endocrine Society, 6(5), bvac042.
  • David, A., et al. (2023). Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds.
  • Padgett, C. L., & Lummis, S. C. (2011). Unnatural Amino Acid Mutagenesis of the GABAA Receptor Binding Site Residues Reveals a Novel Cation–π Interaction between GABA and β2Tyr97. ACS Chemical Neuroscience, 2(9), 529-535.
  • Al-Awar, R., & Chiosis, G. (2023).
  • Kumar, K. G., & Sutton, S. W. (2020). Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation. International Journal of Molecular Sciences, 21(11), 3967.
  • Pin, J. P., & Bettler, B. (2016). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Neuropharmacology, 111, 1-13.
  • Kühnen, P., et al. (2020). cAMP Assay of MC4R mutants. ResearchGate. Retrieved from [Link]

  • Chan, H. C., et al. (2024). Modular Structure and Polymerization Status of GABAA Receptors Illustrated with EM Analysis and AlphaFold2 Prediction. International Journal of Molecular Sciences, 25(18), 10189.
  • Liu, Y., et al. (2023). Intracellular interactions in the binding crevice between MC4R and Gs. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-4-phenylcyclohexane-1-carboxylic acid. Retrieved from [Link]

Sources

1-Amino-4-phenylcyclohexanecarboxylic acid as a constrained amino acid analog

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Design & Synthesis

Executive Summary

1-Amino-4-phenylcyclohexanecarboxylic acid (Apc) represents a critical class of conformationally constrained


-amino acids. By incorporating the 

-carbon into a cyclohexane ring substituted with a phenyl group, Apc restricts the conformational space (

and

torsion angles) of peptide backbones and provides a defined spatial orientation of the hydrophobic phenyl side chain. This guide details the stereochemical principles, synthetic pathways (specifically the Bucherer-Bergs reaction), and medicinal chemistry applications of Apc, focusing on its role in peptidomimetics (e.g., melanocortin receptor ligands) and LAT1 transporter targeting.

Structural & Conformational Analysis

The Quaternary Carbon Constraint

Unlike canonical amino acids, Apc is an


-disubstituted amino acid. The geminal substitution at the C1 position locks the backbone conformation, favoring specific secondary structures such as 

-helices or

-helices in peptides. The cyclohexane ring imposes further rigidity compared to acyclic analogs like

-methylphenylalanine.
Stereochemistry: Cis vs. Trans Isomers

The presence of the phenyl group at position 4 creates two diastereomers. The nomenclature is critical and often source-dependent. In this guide, we define stereochemistry relative to the 4-phenyl group (assumed equatorial in the lowest energy chair conformation).

IsomerAmino Group OrientationCarboxyl Group OrientationRelationship (Amino vs. Phenyl)Synthesis Route
Isomer A Axial Equatorial Cis (1,4-cis)Bucherer-Bergs
Isomer B Equatorial Axial Trans (1,4-trans)Strecker
  • Thermodynamic Preference: The Bucherer-Bergs reaction yields the thermodynamically stable hydantoin, which corresponds to the amino acid where the carboxyl group is equatorial (trans to the equatorial phenyl group). Consequently, the amino group is axial (cis to the phenyl group).

  • Conformational Lock: The bulky 4-phenyl group anchors the ring in a chair conformation. This distinct positioning of the amino and carboxyl groups allows researchers to probe specific receptor pockets that require defined vector orientations of the backbone and side chain.

Synthetic Pathways[1]

The synthesis of Apc is dictated by the desired stereochemistry. The Bucherer-Bergs reaction is the industry standard for generating the cis-amino isomer (Isomer A), while the Strecker synthesis typically yields the trans-amino isomer (Isomer B).

Bucherer-Bergs Reaction Mechanism

This multicomponent reaction converts 4-phenylcyclohexanone into a spiro-hydantoin, which is subsequently hydrolyzed.

Key Mechanistic Steps:

  • Imine Formation: Condensation of ketone with ammonium carbonate.[1]

  • Cyanohydrin/Aminonitrile: Addition of cyanide.[1]

  • Carbonylation: Reaction with

    
     to form a carbamate.
    
  • Cyclization: Formation of the hydantoin ring.[1]

  • Hydrolysis: Ring opening to the free amino acid.

Visualization of Synthesis Logic

The following diagram illustrates the divergent pathways to specific isomers.

SynthesisPathways cluster_Bucherer Bucherer-Bergs (Thermodynamic Control) cluster_Strecker Strecker (Kinetic Control) Ketone 4-Phenylcyclohexanone BB_Reagents KCN, (NH4)2CO3 EtOH/H2O, 60°C Ketone->BB_Reagents Str_Reagents KCN, NH4Cl, NH3 MeOH Ketone->Str_Reagents Hydantoin Spiro-Hydantoin Intermediate (Major Isomer) BB_Reagents->Hydantoin Hydrolysis_BB NaOH / H2O Reflux, 24-48h Hydantoin->Hydrolysis_BB Cis_Amino cis-Amino-Apc (Amino Axial / COOH Equatorial) Hydrolysis_BB->Cis_Amino Major Product Aminonitrile Aminonitrile Intermediate Str_Reagents->Aminonitrile Hydrolysis_Str HCl (conc) Reflux Aminonitrile->Hydrolysis_Str Trans_Amino trans-Amino-Apc (Amino Equatorial / COOH Axial) Hydrolysis_Str->Trans_Amino Major Product

Figure 1: Divergent synthesis of Apc isomers via Bucherer-Bergs and Strecker reactions.

Medicinal Chemistry Applications

Peptidomimetics & GPCR Ligands

Apc is extensively used to replace Phenylalanine (Phe) or Tryptophan (Trp) residues in bioactive peptides to increase metabolic stability and receptor selectivity.

  • Case Study (hMC4R): In melanocortin-4 receptor agonists, replacing

    
     or 
    
    
    
    with cis-Apc (Bucherer-Bergs product) significantly improved potency and selectivity against hMC1R. The rigid cyclohexane ring positions the aromatic side chain in a specific vector that mimics the bioactive conformation of the native peptide but prevents collapse into inactive states.
LAT1 Transport & Inhibition

The Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) is upregulated in many cancers and the blood-brain barrier (BBB).[2]

  • Substrate Mimicry: Apc mimics the bulky, hydrophobic structure of L-Leucine and L-Phenylalanine, the natural substrates of LAT1.

  • Transport Mechanism: Like the model compound BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid), Apc can bind to the substrate-binding site. Depending on the specific substituents on the phenyl ring, it can act as a transportable substrate (for drug delivery to the brain) or a non-transportable inhibitor (to starve cancer cells).

LAT1_Mechanism cluster_Membrane Cell Membrane Extracellular Extracellular Space (High AA Conc.) Cytoplasm Cytoplasm (Cancer Cell / Brain) LAT1_Out LAT1 (Outward Facing) Complex Apc-LAT1 Complex LAT1_Out->Complex Conformational Change LAT1_In LAT1 (Inward Facing) LAT1_In->Cytoplasm Release (If Substrate) LAT1_In->LAT1_Out Antiport Exchange Complex->LAT1_In Translocation Apc Apc (Drug/Probed) Apc->LAT1_Out Competes for Binding Substrate L-Leu / L-Phe Substrate->LAT1_Out Native Substrate

Figure 2: Mechanism of LAT1 interaction. Apc competes with native substrates for the outward-facing binding site.

Experimental Protocols

Protocol A: Bucherer-Bergs Synthesis of cis-1-Amino-4-phenylcyclohexanecarboxylic Acid

Reagents:

  • 4-Phenylcyclohexanone (1.0 eq)

  • Potassium Cyanide (KCN) (2.5 eq) [Caution: Highly Toxic]

  • Ammonium Carbonate

    
     (4.0 eq)
    
  • Ethanol/Water (1:1 v/v)

  • Sodium Hydroxide (NaOH) (6M solution)

Step-by-Step Methodology:

  • Hydantoin Formation:

    • Dissolve 4-phenylcyclohexanone (17.4 g, 100 mmol) in 150 mL of Ethanol/Water (1:1).

    • Add

      
       (38.4 g, 400 mmol) and stir until mostly dissolved.
      
    • Carefully add KCN (16.3 g, 250 mmol). Safety: Perform in a well-ventilated fume hood with cyanide sensors active.

    • Heat the mixture to 60°C for 24 hours. A white precipitate (spiro-hydantoin) will form.

    • Cool to 0°C, filter the precipitate, and wash with cold water. Yield is typically >80%.

  • Alkaline Hydrolysis:

    • Suspend the crude hydantoin in 100 mL of 6M NaOH.

    • Reflux at 100°C for 48 hours. Ammonia gas will be evolved; ensure the condenser is effective.

    • Validation: Monitor by TLC or LC-MS until the hydantoin peak disappears.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Adjust pH to ~6.0 (isoelectric point) using concentrated HCl.

    • The amino acid will precipitate as a white solid.

    • Filter, wash with water and acetone, and dry under vacuum.

    • Recrystallization: If necessary, recrystallize from water/ethanol.

Characterization:

  • 1H NMR (D2O/NaOD): Look for the absence of the

    
    -proton (quaternary carbon). The 4-phenyl proton signals and cyclohexane ring protons (multiplets) will be distinct.
    
  • Melting Point: >280°C (decomposition).

References

  • Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic Acid and Its Influence on Agonist Selectivity Between Human melanocortin-4 and -1 Receptors in Linear Pentapeptides. Source: Bioorganic & Medicinal Chemistry Letters (2005). URL:[Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Source: Molecules (2021).[2][3] URL:[Link]

  • Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. Source: International Journal of Molecular Sciences (2018). URL:[Link]

  • Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Source: Canadian Journal of Chemistry (1975).[4] URL:[Link]

Sources

Conformational Analysis & Stereochemical Guide: 1-Amino-4-phenylcyclohexanecarboxylic Acid

[1][2]

Executive Summary

This compound (often abbreviated as APC or 4-Ph-Acc ) represents a critical scaffold in peptidomimetic drug design.[1][2] As a conformationally restricted analog of phenylalanine, it serves as a probe for the System L (LAT1) amino acid transporter and a structural template for stabilizing peptide secondary structures.

This guide provides a rigorous analysis of the stereochemical and conformational properties of APC. Unlike flexible linear amino acids, the cyclohexane core of APC imposes strict spatial constraints.[2] Understanding the interplay between the bulky C4-phenyl anchor and the C1-gem-disubstitution (amino/carboxyl) is prerequisite for rational drug design targeting the Blood-Brain Barrier (BBB).[2]

Structural Fundamentals & Nomenclature

The Stereochemical Challenge

The molecule features a cyclohexane ring with a gem-disubstituted carbon at position 1 (containing -NH₂ and -COOH) and a phenyl substituent at position 4.[1][2]

  • The Anchor: The phenyl group (A-value ~2.8 kcal/mol) acts as a "conformation locking" group. To minimize 1,3-diaxial strain, the phenyl group effectively demands an equatorial position, freezing the cyclohexane ring into a single chair conformation.[2]

  • The Isomers: Because the ring is locked, the stereochemistry is defined by the orientation of the C1 substituents relative to the C4-phenyl group.

Isomer DesignationC4-Phenyl PositionC1-Amino PositionC1-Carboxyl Position1,4-Relationship (Ph/NH₂)
Isomer A (Trans) EquatorialEquatorial AxialTrans (diequatorial)
Isomer B (Cis) EquatorialAxial EquatorialCis (axial/equatorial)

Note: In 1,4-disubstituted cyclohexanes, the diequatorial arrangement is defined as trans .[2] Users should verify specific literature conventions, as some older texts may reference the "cis/trans" relationship of the Amino/Carboxyl groups rather than the ring substituents.

Thermodynamic Stability (A-Values)

The conformational preference is dictated by the competition between the amino and carboxyl groups for the equatorial position, assuming the phenyl group is fixed equatorial.

  • A-value (-COOH): ~1.4 kcal/mol[1][2]

  • A-value (-NH₂): ~1.2 - 1.7 kcal/mol (highly dependent on protonation state and solvent).[1][2]

While the A-values are similar, the Bucherer-Bergs synthesis (thermodynamic control) typically yields the isomer where the hydantoin ring (and subsequently the amino group) occupies the equatorial position. Thus, Isomer A (Amino-Equatorial) is generally the thermodynamic product.[2]

Synthesis & Stereochemical Control

The route of synthesis determines the isomeric ratio. The two primary pathways—Bucherer-Bergs and Strecker—yield divergent stereochemical outcomes due to the difference between thermodynamic and kinetic control.

Pathway Logic
  • Bucherer-Bergs Reaction: Involves the formation of a hydantoin intermediate.[1][2][3][4][5][6] The reversibility of the ring-closure step allows the system to equilibrate to the most stable hydantoin, placing the bulky C-N bond equatorial.

    • Outcome: Predominantly Trans-isomer (Amino Equatorial).[1][2]

  • Strecker Synthesis: Involves the addition of cyanide to an imine.[1][2] This nucleophilic attack is generally governed by kinetic accessibility.[1][2] The cyanide attacks from the axial trajectory (less hindered), forcing the resulting nitrile (and subsequent carboxyl) to the equatorial position.

    • Outcome: Predominantly Cis-isomer (Amino Axial).[1][2]

Visualization of Synthetic Pathways

SynthesisPathwaysKetone4-Phenylcyclohexanone(Ph group Equatorial)HydantoinSpiro-Hydantoin Intermediate(Thermodynamic Control)Ketone->Hydantoin(NH4)2CO3, KCNReversibleAminonitrileAmino-Nitrile Intermediate(Kinetic Control)Ketone->AminonitrileNH4Cl, KCNIrreversibleProd_TransTrans-APC(Amino Eq / Ph Eq)Major ProductHydantoin->Prod_TransHydrolysis(NaOH/Ba(OH)2)Prod_CisCis-APC(Amino Ax / Ph Eq)Major ProductAminonitrile->Prod_CisAcid Hydrolysis(HCl)

Figure 1: Stereochemical divergence in the synthesis of this compound. The Bucherer-Bergs route favors the equatorial amino group (trans-isomer), while the Strecker route favors the axial amino group (cis-isomer).[2]

Experimental Characterization Protocols

To ensure scientific integrity, isomers must be validated using self-consistent spectroscopic methods.[1][2] Relying solely on melting point is insufficient due to the zwitterionic nature of the compounds.

NMR Spectroscopy (NOE Analysis)

Nuclear Overhauser Effect (NOE) spectroscopy is the definitive method for assigning stereochemistry in solution.[2]

Protocol:

  • Solvent: Dissolve 5-10 mg of the compound in D₂O or DMSO-d6. D₂O is preferred to eliminate exchangeable amide protons if looking at skeletal signals, but DMSO allows observation of NH protons.[2]

  • Experiment: Run a 1D NOE difference spectrum or a 2D NOESY with a mixing time of 500-800 ms.

  • Target Signals:

    • Irradiate the ortho-protons of the phenyl ring.[2] Observe NOE enhancement of the C4-methine proton and adjacent C3/C5 axial protons.[1][2] This confirms the phenyl group is equatorial.[2]

    • Crucial Step: Irradiate the C3/C5 axial protons (usually high-field multiplets).[1][2]

      • If Amino is Axial (Cis-isomer): Strong NOE to the Amino group protons (if visible in DMSO) or lack of NOE to the Carboxyl group.

      • If Amino is Equatorial (Trans-isomer): The Axial C3/C5 protons are 1,3-diaxial to the Carboxyl group.[2] Since the Carboxyl carbon has no protons, this is indirect.[2] However, the Equatorial Amino group will show NOE to the Equatorial C3/C5 protons.

Diagnostic Table:

Signal InteractionTrans-Isomer (Amino Eq)Cis-Isomer (Amino Ax)
C3/C5 Axial H ↔ NH₂ Weak / NoneStrong (1,3-diaxial proximity)
C2/C6 Axial H ↔ NH₂ Weak / NoneStrong (1,3-diaxial proximity)
¹³C NMR (Carboxyl C) Shielded (Axial)Deshielded (Equatorial)
X-Ray Crystallography

X-ray diffraction provides the absolute configuration.[2]

  • Crystallization: Slow evaporation from water/ethanol mixtures is effective for zwitterionic amino acids.[1][2]

  • Validation: Look for the torsion angle between the C1-N and C4-Ph vectors.[1][2] A value near 180° confirms the trans (diequatorial) arrangement.[2]

Computational Analysis & Energy Landscapes

Understanding the energy penalty of the "wrong" conformation is vital for predicting biological binding.

Conformational Locking

The energy barrier to flip the cyclohexane ring (placing the Phenyl group axial) is approximately 5.4 - 6.0 kcal/mol . This is significantly higher than thermal noise (RT ≈ 0.6 kcal/mol), meaning >99.9% of the population exists with the Phenyl group equatorial.

Zwitterionic Stabilization

In aqueous physiological media (pH 7.4), the molecule exists as a zwitterion.[2]

  • Trans-Isomer: The ammonium (-NH₃⁺) and carboxylate (-COO⁻) are further apart spatially (Amino Eq, Carboxyl Ax).[1][2]

  • Cis-Isomer: The ammonium (Ax) and carboxylate (Eq) are closer, potentially allowing for an intramolecular ionic bridge (salt bridge) which can stabilize the cis-isomer in non-polar environments, though this is less relevant in high-dielectric water.[2]

EnergyLandscapecluster_noteEnergetic InsightGlobalMinTrans-Isomer (Chair A)Ph=Eq, NH2=Eq, COOH=Ax(0.0 kcal/mol)LocalMinCis-Isomer (Chair A)Ph=Eq, NH2=Ax, COOH=Eq(+1.2 kcal/mol)GlobalMin->LocalMinIsomerization (Chemical Step)Not conformational flipHighEnergyRing Flipped StatesPh=Axial(+5.5 kcal/mol)GlobalMin->HighEnergyChair Flip(Forbidden)LocalMin->HighEnergyChair Flip(Forbidden)NoteThe Phenyl anchor effectively removesthe ring-flip from the conformational space.Analysis is reduced to C1 substituent orientation.

Figure 2: Energy landscape of APC. The high energy cost of placing the phenyl group axial effectively locks the ring, making the relative stereochemistry of C1 the sole determinant of molecular shape.

Biological Implications: LAT1 Transport

The primary biological utility of this compound is its affinity for the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) .[1][2] This transporter is crucial for drug delivery across the Blood-Brain Barrier (BBB) and is upregulated in many cancers.[2][7]

Substrate Specificity

LAT1 prefers substrates with hydrophobic side chains (like Phenylalanine and Leucine).[1][2] The rigid cyclohexane ring of APC mimics the phenylalanine side chain but with restricted rotameric freedom.

  • Binding Pocket Fit: The LAT1 binding site has specific steric requirements.[2] Research suggests that the Trans-isomer (Amino Equatorial) often displays higher affinity (lower

    
    ) because the equatorial amino group mimics the extended conformation of L-Phenylalanine more effectively than the axial amino group.
    
  • Transport Mechanism: The transporter operates via an obligate exchange mechanism.[2] The rigid scaffold of APC can prevent the "induced fit" required for transport if the stereochemistry is incorrect, turning a substrate into a competitive inhibitor.

Drug Design Heuristic

When designing conjugates (e.g., attaching a drug to the carboxyl or amino group of APC to utilize LAT1 transport):

  • Use the Trans-isomer (Bucherer-Bergs product) as the starting scaffold.[1][2]

  • Verify Transport: Perform competitive uptake assays using

    
    C-Leucine in LAT1-overexpressing cell lines (e.g., KB cells or HEK-LAT1).
    

References

  • Bucherer-Bergs Reaction Mechanism & Stereochemistry

    • Sacripante, G., & Edward, J. T. (1982).[2][8] Stereochemistry of the conventional and modified Bucherer–Bergs reactions of 2-substituted cyclohexanones. Canadian Journal of Chemistry, 60(15), 1982-1988.[1][2] [2]

  • Synthesis and Opioid Activity

    • Li, J., & Zhang, C. (1993).[2] Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogs containing cis- and trans-4-aminocyclohexanecarboxylic acid.[1][2][9][10] Journal of Medicinal Chemistry, 36(8), 1100-1103.[1][2][9][10] [2]

  • LAT1 Transporter Structure & Function

    • Yan, R., et al. (2021).[2] Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter. Nature, 591, 326–331.[1][2] [2]

  • Conformational Analysis of Cyclohexanes

    • Wiberg, K. B. (1986).[1][2] Conformational Analysis of Cyclohexane Derivatives. Angewandte Chemie International Edition, 25, 312–322.[1][2]

  • Stereochemistry of 4-substituted Cyclohexanones

    • Munday, L. (1961).[1][2] Amino-acids of the cyclohexane series. Part I. Journal of the Chemical Society, 4372-4379.[1][2] [2]

Technical Guide: cis vs trans Isomers of 1-Amino-4-phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical control, synthesis, and application of 1-Amino-4-phenylcyclohexanecarboxylic acid , a critical conformationally restricted phenylalanine analog.

Executive Summary: The Stereochemical Imperative

This compound is a non-proteinogenic, quaternary amino acid. It serves as a rigidified analog of phenylalanine (Phe), locking the aromatic side chain into a specific orientation relative to the peptide backbone. This restriction is pivotal in:

  • Peptide Mimetics: Freezing bioactive conformations of GPCR ligands (e.g., melanocortin receptors).

  • Transport Biology: Probing the stereoselectivity of the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) for drug delivery across the Blood-Brain Barrier (BBB).

The biological activity is strictly governed by the relative orientation of the amino group at C1 and the phenyl group at C4. Distinguishing and selectively synthesizing the cis and trans isomers is a common bottleneck in early-stage discovery.

Stereochemical Definition & Nomenclature

To ensure reproducibility, we must rigorously define the isomers based on the relationship between the Amino group (C1) and the Phenyl group (C4) .

The Conformation

The cyclohexane ring predominantly adopts a chair conformation where the bulky Phenyl group at C4 occupies the Equatorial position to minimize 1,3-diaxial strain (


-value of Ph 

2.8 kcal/mol).
IsomerDefinition (Amino vs. Phenyl)Conformation (Assuming Ph is Equatorial)IUPAC Designation (Priority)
cis Syn (Same face)Amino: Axial Carboxyl: Equatorial (1S,4S) or (1R,4R) (racemic)
trans Anti (Opposite face)Amino: Equatorial Carboxyl: Axial (1S,4R) or (1R,4S) (racemic)

Note: In the cis isomer, the Amino group is axial, placing it in a 1,3-diaxial relationship with the axial protons at C3 and C5. In the trans isomer, the Amino group is equatorial, reducing steric clash but forcing the Carboxyl group axial.

Synthesis & Separation Workflows

The synthesis of quaternary amino acids from ketones typically employs either the Bucherer-Bergs reaction or the Strecker synthesis.[1][2] These two methods exhibit complementary stereoselectivity due to thermodynamic vs. kinetic control.

Graphical Workflow

The following diagram illustrates the divergent pathways to access each isomer selectively.

G Start Starting Material: 4-Phenylcyclohexanone BB_Reagents Bucherer-Bergs Conditions (KCN, (NH4)2CO3, 60°C) Start->BB_Reagents Method A Strecker_Reagents Strecker Conditions (KCN, NH4Cl, MeOH) Start->Strecker_Reagents Method B Hydantoin Intermediate: Spirohydantoin BB_Reagents->Hydantoin Thermodynamic Control Hydrolysis_BB Alkaline Hydrolysis (NaOH/H2O, Reflux) Hydantoin->Hydrolysis_BB Product_Cis Major Product: cis-Isomer (Amino/Phenyl Syn) Hydrolysis_BB->Product_Cis AminoNitrile Intermediate: Amino Nitrile Strecker_Reagents->AminoNitrile Kinetic Control Hydrolysis_Str Acid Hydrolysis (HCl, Reflux) AminoNitrile->Hydrolysis_Str Product_Trans Major Product: trans-Isomer (Amino/Phenyl Anti) Hydrolysis_Str->Product_Trans Isom Equilibration (Thermodynamic Control) Product_Trans->Isom Isom->Product_Cis Long reaction times favor cis (Hydantoin)

Caption: Divergent synthetic pathways. Bucherer-Bergs yields the thermodynamically stable hydantoin (leading to the cis-amino acid), while Strecker favors the kinetic trans-isomer.

Protocol A: Synthesis of the cis-Isomer (Bucherer-Bergs)

This method relies on the equilibration of the intermediate hydantoin. The bulky phenyl group locks the ring, and the hydantoin ring forms preferentially with the carbonyl group in the equatorial position (less hindered), forcing the amino group axial (cis to the phenyl).

Reagents: 4-Phenylcyclohexanone, KCN, (NH4)2CO3, Ethanol/Water (1:1).

  • Hydantoin Formation:

    • Dissolve 4-phenylcyclohexanone (10 mmol) in 50% EtOH/H2O (20 mL).

    • Add (NH4)2CO3 (30 mmol) and KCN (12 mmol). Caution: KCN is highly toxic. Use a ventilated hood and bleach traps.

    • Heat to 60°C for 12–24 hours. The spirohydantoin precipitates as a white solid.

    • Purification: Filter and wash with water. Recrystallize from EtOH to remove trace trans-hydantoin.

  • Hydrolysis:

    • Suspend the purified hydantoin in 3M NaOH (10 equiv).

    • Reflux for 24–48 hours (hydantoins are stable and require vigorous hydrolysis).

    • Cool and neutralize to pH 6–7 with conc. HCl. The amino acid precipitates.

  • Yield: Typically >70% cis-isomer.

Protocol B: Synthesis of the trans-Isomer (Strecker)

The Strecker reaction proceeds via the amino-nitrile. The cyanide nucleophile attacks the imine from the axial direction (kinetic preference), placing the nitrile group axial and the amino group equatorial (trans to the phenyl).

Reagents: 4-Phenylcyclohexanone, KCN, NH4Cl, Methanol (saturated with NH3).

  • Amino Nitrile Formation:

    • Dissolve ketone (10 mmol) in methanolic ammonia.

    • Add NH4Cl (11 mmol) and KCN (11 mmol).

    • Stir at room temperature for 4–6 hours.

  • Hydrolysis:

    • Dissolve the crude amino nitrile in 6M HCl.

    • Reflux for 12 hours. (Acid hydrolysis converts -CN to -COOH).

    • Evaporate to dryness. The residue is the hydrochloride salt of the amino acid.

  • Purification:

    • The trans-isomer is often more soluble in water than the cis.

    • Use ion-exchange chromatography (Dowex 50W) or fractional crystallization from water/acetone.

Characterization & Identification

Since these are quaternary amino acids, there is no


-proton to couple in NMR. Identification relies on Carbon-13 shifts and NOE (Nuclear Overhauser Effect) interactions between the amino group (or amide proton) and the ring protons.
Featurecis-Isomer (Syn)trans-Isomer (Anti)Mechanistic Reason
Amino Group Position AxialEquatorialcis: Ph(Eq)/NH2(Ax) vs trans: Ph(Eq)/NH2(Eq)
Carboxyl Group Position EquatorialAxialC1 Geometry
13C NMR (C1) Shielded (Upfield)Deshielded (Downfield)Axial substituents are generally more shielded (

-gauche effect).
NOE Signal Strong NOE between NH2 and C3/C5 Axial ProtonsWeak/No NOE between NH2 and C3/C5 Axial ProtonsIn cis, NH2 is axial, spatially close to axial ring protons.
Elution (Reverse Phase) Elutes EarlierElutes Latercis (Axial NH2) is slightly more polar/compact.

Self-Validating Check:

  • Convert a small sample to the methyl ester.

  • The trans-isomer (equatorial amino) typically displays a higher melting point and lower solubility in polar solvents compared to the cis-isomer due to better crystal packing of the diequatorial conformation.

Biological Applications

LAT1 Transport Targeting

Researchers utilize this compound to target LAT1 (SLC7A5) , a transporter overexpressed in glioblastoma and other cancers.

  • Mechanism: The transporter prefers substrates with hydrophobic side chains (like Phe/Leu).

  • Selectivity: The cis-isomer (Amino Axial) mimics the "folded" conformation of phenylalanine often recognized by the transporter's binding pocket, though both isomers show affinity. The compound is non-metabolizable, making it an ideal competitive inhibitor or a radiotracer scaffold (e.g., 18F-labeled derivatives).

Peptide Mimetics

In GPCR ligand design (e.g., Melanocortin MC4R agonists), replacing Phe with this scaffold restricts the


 and 

torsion angles.
  • Protocol: Use Fmoc-protected versions (Fmoc-cis-1-amino-4-phenylcyclohexanecarboxylic acid) in Solid Phase Peptide Synthesis (SPPS).

  • Coupling: Due to steric hindrance at the quaternary center, use potent coupling agents like HATU or PyBOP and double coupling cycles.

References

  • Bucherer-Bergs Reaction Stereoselectivity

    • Munday, L. (1961). Amino-acids of the Cyclohexane Series.[3][4][5][6] Part I. Journal of the Chemical Society. (Establishes the formation of cis-hydantoins from 4-substituted cyclohexanones).

    • Source:

  • Strecker Synthesis & Isomerism

    • Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer-Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone.[2] Canadian Journal of Chemistry. (Definitive mechanistic study on kinetic vs thermodynamic control).

    • Source:

  • Biological Activity (Melanocortin Agonists)

    • Ruiz-Gómez, G., et al. (2008). Structure-Activity Relationships of a Series of Analogues of the Melanocortin Agonist Ac-His-DPhe-Arg-Trp-NH2. Journal of Medicinal Chemistry.[4][5] (Demonstrates use of the scaffold in drug design).

    • Source:

  • LAT1 Transporter Specificity

    • Chien, H. C., et al. (2018).[7] Reappraisal of the Structure-Activity Relationships of the Large Neutral Amino Acid Transporter 1 (LAT1). Journal of Medicinal Chemistry.[4][5]

    • Source:

Sources

Solubility Profile & Process Engineering Guide: 1-Amino-4-phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Amino-4-phenylcyclohexanecarboxylic acid (CAS: 117259-23-1 for free acid; 1269152-16-0 for HCl salt). As a critical non-proteinogenic amino acid scaffold—often utilized in the synthesis of Janus Kinase (JAK) inhibitors like Oclacitinib —understanding its solubility landscape is pivotal for process optimization, purification, and formulation.

This document moves beyond static data, offering a dynamic solubility profiling methodology. It addresses the compound’s zwitterionic nature, stereochemical implications (cis vs. trans), and solvent selection strategies for industrial recrystallization.

Physicochemical Foundation

To master the solubility of this compound, one must first understand the competing forces within its molecular architecture.

Structural Determinants of Solubility

The molecule features a rigid cyclohexane ring substituted geminally (at C1) by an amino group and a carboxylic acid, with a phenyl group at C4. This creates a unique "push-pull" solubility profile:

  • Hydrophilic Domain: The zwitterionic head (

    
    ) drives aqueous solubility but creates high crystal lattice energy, reducing solubility in non-polar solvents.
    
  • Lipophilic Domain: The phenyl-cyclohexyl backbone provides significant lipophilicity, making the compound sparingly soluble in pure water at its isoelectric point (pI) compared to simpler amino acids like glycine.

The Zwitterionic Switch

Like all amino acids, the solubility of this compound is pH-dependent.

  • pH < 2.0 (Cationic Form): Protonation of the amine (

    
    ) and carboxyl (
    
    
    
    ) increases solubility in aqueous acid (e.g., 1N HCl).
  • pH ≈ pI (Zwitterionic Form): Net charge is zero. Lattice energy is maximized. Minimum solubility occurs here (typically pH 5.5–6.5).

  • pH > 10.0 (Anionic Form): Deprotonation (

    
    ) increases solubility in aqueous base (e.g., 1N NaOH).
    

Solubility Data & Solvent Compatibility

The following data synthesizes empirical observations from patent literature regarding Oclacitinib intermediates and standard amino acid physicochemical properties.

Table 1: Solubility Profile by Solvent Class
Solvent ClassSpecific SolventSolubility StatusMechanistic Insight
Aqueous (Neutral) WaterSparingly Soluble Hydrophobic phenyl ring + high lattice energy of zwitterion limits dissolution at neutral pH.
Aqueous (Acidic) 1N HClHigh Formation of Hydrochloride salt disrupts lattice; highly soluble (>50 mg/mL).
Aqueous (Basic) 1N NaOHHigh Formation of Sodium salt; highly soluble.
Alcohols Methanol, EthanolLow to Moderate Soluble as HCl salt; free acid is poorly soluble. Used as anti-solvent in crystallization.
Chlorinated Dichloromethane (DCM)Insoluble Zwitterionic head group is incompatible with non-polar DCM.
Dipolar Aprotic DMSO, DMFHigh High dielectric constant disrupts ionic interactions; good for reaction solvents.
Binary Mixtures Water/IsopropanolTunable Key System: Used for recrystallization. High temp = soluble; Low temp = crystallization.

Critical Application Note: In industrial purification, the free acid is often precipitated from an alkaline solution by adjusting the pH to the isoelectric point using Citric Acid or HCl [1, 2].

Experimental Workflows

Protocol: Isoelectric Point Determination & Precipitation

This workflow is essential for isolating the compound from reaction mixtures.

SolubilityWorkflow Start Crude Reaction Mixture (Alkaline pH > 10) Acidify Slow Acidification (Add 20% Citric Acid) Start->Acidify Target pI range Nucleation Onset of Turbidity (Record pH) Acidify->Nucleation Precipitation Equilibrium Stir at 0-5°C (1-2 Hours) Nucleation->Equilibrium Crystal Growth Filter Filtration & Wash (Cold Water/Acetone) Equilibrium->Filter Isolation Analysis HPLC/NMR Analysis (Purity & Yield) Filter->Analysis QC

Figure 1: Isoelectric precipitation workflow.[1] The "Onset of Turbidity" usually marks the approach to the isoelectric point (approx pH 6.0), where solubility is lowest.

Protocol: Gravimetric Solubility Screen

Objective: Determine saturation concentration (


) in organic solvents.
  • Preparation: Weigh 50 mg of dry compound into a vial.

  • Addition: Add solvent in 100

    
    L increments while vortexing at 25°C.
    
  • Observation: If dissolution occurs, calculate solubility. If not after 2 mL, heat to 60°C.

  • Cooling: If soluble at 60°C, cool to 25°C to observe recrystallization potential.

  • Quantification: Filter supernatant, dry, and weigh residue for precise mg/mL.

Strategic Recrystallization (Purification)

The separation of cis and trans isomers often relies on differential solubility in binary solvent systems.

The "Water/Alcohol" Switch

Patent literature for the related 4-amino-cyclohexanecarboxylic acid class suggests that Water/Isopropanol (IPA) or Water/Acetone mixtures are superior for purification [1, 3].

  • Mechanism: The compound is soluble in hot water. Adding IPA (an anti-solvent for the zwitterion) reduces the dielectric constant, forcing the compound out of solution in a controlled manner.

  • Procedure:

    • Dissolve crude solid in minimum hot water (80°C).

    • Slowly add hot Isopropanol (ratio 1:1 to 1:4).

    • Cool slowly to room temperature, then to 4°C.

    • This method often enriches the thermodynamically stable isomer (typically trans for 1,4-substituted cyclohexanes, though 1-amino-1-carboxy systems have unique constraints).

References

  • Google Patents. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives (WO2017134212A1).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22145292, 1-Amino-4-phenylcyclohexane-1-carboxylic acid. Retrieved Jan 31, 2026, from [Link]

  • Needham, T. E. (1970).[2] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[2] Retrieved Jan 31, 2026, from [Link]

Sources

The Rigid Scaffold: 1-Amino-4-phenylcyclohexanecarboxylic Acid (APCCA) in Metabolic and Oncological Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

1-Amino-4-phenylcyclohexanecarboxylic acid (APCCA) represents a critical class of non-proteinogenic, conformationally constrained amino acids (CCAAs). Unlike flexible endogenous amino acids, APCCA locks the amino and carboxyl groups into a specific spatial orientation relative to the phenyl ring. This rigidity reduces the entropic penalty upon receptor binding, making it a high-affinity scaffold for drug design.

This guide analyzes APCCA’s dual-therapeutic utility:

  • Oncology & Neurology: As a high-affinity ligand for the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) , serving as either a metabolic inhibitor or a "Trojan Horse" delivery vector across the Blood-Brain Barrier (BBB).

  • Metabolic Disorders: As a critical structural element in peptidomimetics targeting the Melanocortin-4 Receptor (hMC4R) , offering selective agonism for obesity treatment.

Stereochemical Criticality

The therapeutic efficacy of APCCA is strictly governed by its stereochemistry. The cyclohexane ring creates two distinct geometric isomers:

  • Cis-isomer: The amino group and carboxylic acid are on the same side of the ring. This isomer acts as a potent mimetic of specific phenylalanine rotamers and is the preferred scaffold for hMC4R agonists.

  • Trans-isomer: The functional groups are on opposite sides.[1][2] This isomer often exhibits distinct transport kinetics via LAT1.

FeatureCis-Isomer (Z)Trans-Isomer (E)
Configuration Amino & Carboxyl: SynAmino & Carboxyl: Anti
Primary Utility GPCR Ligands (hMC4R), PeptidomimeticsLAT1 Transport Probes, BNCT Carriers
Lipophilicity (cLogP) ~2.0 (High BBB penetration potential)~2.0
Conformational Role Induces turn structures in peptidesInduces extended conformations

Mechanism of Action: The LAT1 Vertical

The Warburg Effect & Metabolic Starvation

LAT1 (SLC7A5) is an obligate exchanger that imports essential amino acids (Leucine, Phenylalanine) into cells in exchange for intracellular Glutamine. It is massively upregulated in glioblastoma, pancreatic cancer, and breast cancer to fuel the mTORC1 signaling pathway, which drives cell proliferation.

APCCA functions as a competitive ligand for LAT1. Its mechanism bifurcates based on design:

  • Blockade (Inhibitor): High-affinity binding without translocation locks the transporter, starving the tumor of Leucine. Without Leucine, the Rag GTPase complex cannot activate mTORC1, inducing autophagy and apoptosis.

  • Hijacking (Substrate): If the APCCA scaffold is modified (e.g., boronated for Boron Neutron Capture Therapy), it utilizes LAT1 to actively transport cytotoxic payloads into the tumor or across the BBB.

Visualization: The LAT1 Transport Cycle

The following diagram illustrates how APCCA interacts with the LAT1-4F2hc complex to modulate downstream mTOR signaling.

LAT1_Mechanism Extracellular Extracellular Space LAT1_Out LAT1 (Outward Facing) + 4F2hc Cytosol Intracellular Space (Cytosol) LAT1_Occ LAT1 (Occluded) LAT1_Out->LAT1_Occ Substrate Binding LAT1_In LAT1 (Inward Facing) LAT1_Occ->LAT1_In Translocation LAT1_In->LAT1_Out Antiport Exchange Leucine L-Leucine LAT1_In->Leucine Release to Cytosol Leucine->LAT1_Out Import mTOR mTORC1 Activation (Cell Growth) Leucine->mTOR Activates Glutamine L-Glutamine Glutamine->LAT1_In Efflux Substrate APCCA APCCA (Drug) APCCA->LAT1_Out Competitive Binding (High Affinity) APCCA->LAT1_In Accumulation (if Substrate)

Caption: Schematic of LAT1 (SLC7A5) antiport mechanism. APCCA competes with Leucine for the extracellular binding pocket, disrupting the nutrient supply chain required for mTORC1 activation.

Mechanism of Action: The hMC4R Vertical

Beyond transport, the cis-isomer of APCCA has emerged as a critical scaffold for targeting the Melanocortin-4 Receptor (hMC4R) , a G-protein coupled receptor central to appetite regulation.

  • The Challenge: Endogenous agonists like

    
    -MSH are rapidly degraded and lack specificity between hMC4R (obesity) and hMC1R (pigmentation).
    
  • The APCCA Solution: Incorporating cis-APCCA into linear pentapeptides (e.g., replacing His/Phe residues) restricts the peptide backbone. This forces the side chains into a specific orientation that favors hMC4R binding while sterically clashing with hMC1R, significantly improving the therapeutic index for obesity treatments.

Technical Protocol: Synthesis & Separation

The synthesis of APCCA is non-trivial due to the requirement for stereochemical control. The Bucherer-Bergs reaction is the industry standard for generating the hydantoin intermediate, which is subsequently hydrolyzed.

Synthesis Workflow (Bucherer-Bergs Route)

Synthesis_Workflow Start 4-Phenylcyclohexanone Hydantoin Spiro-Hydantoin Intermediate Start->Hydantoin Cyclization Reagents (NH4)2CO3 + KCN (50% EtOH, 60°C) Reagents->Hydantoin Hydrolysis Alkaline Hydrolysis (Ba(OH)2 or NaOH, 170°C) Hydantoin->Hydrolysis Ring Opening Crude Crude APCCA (Cis/Trans Mix) Hydrolysis->Crude Separation Fractional Crystallization (Water/Ethanol) Crude->Separation Final Pure Isomer Separation->Final

Caption: The Bucherer-Bergs pathway for APCCA synthesis. The spiro-hydantoin intermediate is the key stable precursor before high-temperature hydrolysis yields the free amino acid.

Step-by-Step Protocol

Caution: This protocol involves cyanides and high-pressure systems. All work must be performed in a certified fume hood with appropriate cyanide antidote kits available.

  • Hydantoin Formation:

    • Dissolve 4-phenylcyclohexanone (1.0 eq) in 50% aqueous ethanol.

    • Add ammonium carbonate (3.0 eq) and potassium cyanide (1.5 eq).

    • Heat to 55-60°C for 4–6 hours. The solution will initially be clear and may turn cloudy as the hydantoin precipitates.

    • Cool to 0°C, filter the precipitate, and wash with cold water. Yields are typically >80%.[3][4]

  • Hydrolysis:

    • Suspend the hydantoin in 2M NaOH (or saturated Ba(OH)₂ for easier sulfate removal later).

    • Critical Step: Heat in a sealed autoclave or pressure vessel at 160–170°C for 12–24 hours. Atmospheric reflux is often insufficient to open the rigid hydantoin ring.

  • Isolation & Separation:

    • Neutralize the solution to pH 6.0 (isoelectric point) with HCl.

    • Cis/Trans Separation: The trans-isomer is generally less soluble in water. Dissolve the crude mixture in boiling water. Upon slow cooling, the trans-isomer precipitates first. Filter this off.

    • Concentrate the filtrate to induce crystallization of the cis-isomer.

    • Validation: Verify isomeric purity using ¹H-NMR (D₂O/NaOD). The α-proton chemical shift differs significantly between axial (trans) and equatorial (cis) orientations.

Biological Validation: Competitive Uptake Assay

To validate APCCA as a LAT1 ligand, a competitive inhibition assay using radiolabeled Leucine is the gold standard.

Objective: Determine the IC50 of APCCA against [¹⁴C]-L-Leucine transport in LAT1-overexpressing cells (e.g., T98G glioma or MCF-7).

Reagents:

  • Transport Buffer: HBSS (Hanks' Balanced Salt Solution), Na⁺-free (Choline-Cl substituted for NaCl) to exclude Na⁺-dependent transporters (like System A).

  • Radioligand: L-[¹⁴C]-Leucine (0.1 µCi/mL).

  • Stop Solution: Ice-cold PBS with 5mM unlabeled Leucine.

Protocol:

  • Cell Preparation: Seed cells in 24-well plates (1×10⁵ cells/well). Allow to reach 90% confluency.

  • Equilibration: Wash cells 2x with pre-warmed (37°C) Na⁺-free Transport Buffer.

  • Inhibition Phase:

    • Prepare working solutions of APCCA at serial dilutions (0.1 µM to 1000 µM).

    • Add APCCA solution mixed with L-[¹⁴C]-Leucine to cells.

    • Control: L-[¹⁴C]-Leucine alone (Total Uptake) and with 10mM BCH (Non-specific binding).

  • Incubation: Incubate for 1 minute exactly at 37°C. (Short duration ensures measurement of initial rate of transport, not equilibrium).

  • Termination: Aspirate buffer and immediately flood wells with Ice-cold Stop Solution. Wash 3x rapidly.

  • Lysis & Counting: Lyse cells with 0.1M NaOH. Transfer lysate to scintillation vials and measure CPM (Counts Per Minute).

  • Analysis: Plot % Inhibition vs. Log[APCCA]. Calculate IC50 using non-linear regression.

Self-Validating Check: If the IC50 is >1 mM, the compound is likely not a specific high-affinity LAT1 ligand. A potent analog should show an IC50 in the 50–200 µM range.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22145292, 1-Amino-4-phenylcyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Napolitano, L., et al. (2021). Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter. Nature Communications. Retrieved from [Link]

  • Huttunen, K. M., et al. (2021).[5] Molecular characteristics supporting l-Type amino acid transporter 1 (LAT1)-mediated translocation. Bioorganic Chemistry. Retrieved from [Link]

  • Google Patents. (2017). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof (EP3411355B1).
  • Xiang, Z., et al. (2010). Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2007). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Structural Constraints in Medicinal Chemistry: The 1-Amino-4-Phenylcyclohexanecarboxylic Acid (Apc) Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Amino-4-phenylcyclohexanecarboxylic Acid Derivatives and Analogs Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Chemical Biologists, and Pharmacologists

Executive Summary

The this compound (Apc) scaffold represents a critical structural motif in modern medicinal chemistry.[1] As a conformationally restricted analog of phenylalanine, Apc serves two primary functions: (1) a rigid probe for investigating the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) , a key target in oncology and blood-brain barrier (BBB) permeation; and (2) a non-proteinogenic amino acid (NPAA) for inducing specific secondary structures (e.g.,


-turns) in peptidomimetics. This guide details the stereoselective synthesis, pharmacological characterization, and experimental protocols for utilizing Apc derivatives in drug discovery.

Structural Significance & Stereochemistry

The Phenylalanine Mimic

In biological systems, L-Phenylalanine (Phe) adopts multiple rotameric states (


 and 

torsion angles). The Apc scaffold locks the phenyl ring relative to the amino acid backbone, reducing the entropic penalty upon binding to receptors or transporters.
The cis/trans Dichotomy

The biological activity of Apc is strictly governed by its stereochemistry. Because the cyclohexane ring prefers a chair conformation with the bulky C4-phenyl group in the equatorial position, the stereochemistry at C1 determines the axial/equatorial orientation of the amino and carboxyl groups.

  • Isomer A (cis-Apc): Amino group and Phenyl group are on the same side (Z-relationship).

  • Isomer B (trans-Apc): Amino group and Phenyl group are on opposite sides (E-relationship).

Critical Insight: The Bucherer-Bergs synthesis typically yields the thermodynamically stable hydantoin, which hydrolyzes to the amino acid where the amino group is equatorial (depending on specific conditions, often favoring the cis-amino/phenyl arrangement). Conversely, the Strecker synthesis often yields a mixture favoring the kinetic product.

Synthetic Methodology: The Bucherer-Bergs Protocol[2][3][4]

The most robust route for industrial and laboratory scale-up of Apc is the Bucherer-Bergs reaction. This multicomponent reaction is preferred over the Strecker synthesis for this scaffold due to its superior crystallinity of intermediates and defined stereochemical outcome.

Reaction Mechanism Visualization

The following diagram outlines the conversion of 4-phenylcyclohexanone to the Apc scaffold via the spiro-hydantoin intermediate.

BuchererBergs cluster_reagents Reagents Ketone 4-Phenylcyclohexanone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile + (NH4)2CO3 Carbamic Cyano-carbamic Acid Aminonitrile->Carbamic + CO2 Hydantoin Spiro-Hydantoin (Crystallizable) Carbamic->Hydantoin Cyclization Apc 1-Amino-4-phenyl cyclohexanecarboxylic acid Hydantoin->Apc Hydrolysis (NaOH/Ba(OH)2) R1 KCN / NaCN R2 (NH4)2CO3 R3 Heat (60-70°C)

Figure 1: The Bucherer-Bergs pathway. The spiro-hydantoin formation is the stereodetermining step.

Biological Application: LAT1 Targeting

The Large Neutral Amino Acid Transporter 1 (LAT1) is highly expressed in human cancers (e.g., glioblastoma, pancreatic cancer) to fuel rapid growth. Apc derivatives act as obligate exchangers or competitive inhibitors.

Mechanism of Action

LAT1 functions as an antiporter. It imports a substrate (like Leucine or Apc-derivatives) only by exporting an intracellular amino acid (like Glutamine).

  • High Affinity: Apc analogs bind to the substrate-binding pocket (S-site) of LAT1.

  • Transportability: Unlike classic inhibitors (e.g., BCH), some Apc derivatives are non-transportable blockers, locking the transporter in an outward-facing conformation.

LAT1 Interaction Map

LAT1_Mechanism Extracellular Extracellular Space Apc_Ex Apc Analog (Ext) Intracellular Intracellular Space LAT1_Out LAT1 (Outward Open) LAT1_Occ LAT1 (Occluded) LAT1_Out->LAT1_Occ Conformational Change LAT1_In LAT1 (Inward Open) LAT1_Occ->LAT1_In Translocation LAT1_In->Intracellular Release Apc LAT1_In->LAT1_Out Reset Cycle Apc_Ex->LAT1_Out Binding (Kd < 10µM) Gln_In L-Glutamine (Int) Gln_In->LAT1_In Antiport Binding

Figure 2: The LAT1 antiport cycle. Apc derivatives compete with Leucine for the initial binding state.

Experimental Protocols

Protocol A: Synthesis of cis-1-Amino-4-phenylcyclohexanecarboxylic Acid

Objective: Preparation of the target scaffold via Bucherer-Bergs.

  • Hydantoin Formation:

    • Dissolve 4-phenylcyclohexanone (10 mmol) in 50% aqueous ethanol (30 mL).

    • Add ammonium carbonate (30 mmol) and potassium cyanide (15 mmol).

    • Safety Note: KCN is fatal if inhaled or swallowed. Perform in a well-ventilated fume hood with a cyanide antidote kit available.

    • Heat the mixture at 60°C for 18 hours.

    • Cool to 0°C. The spiro-hydantoin precipitates as a white solid. Filter and wash with cold water.

  • Hydrolysis:

    • Suspend the hydantoin in 3M NaOH (20 mL).

    • Reflux at 100°C for 24–48 hours (monitor by TLC).

    • Cool to room temperature and neutralize to pH 7.0 with concentrated HCl.

    • The amino acid precipitates. Recrystallize from water/ethanol to obtain pure crystals.

  • Validation:

    • NMR: Verify the disappearance of the hydantoin peak.

    • HPLC: Use a Chiralpak ZWIX(+) column to assess enantiomeric/diastereomeric purity if chiral resolution is required.

Protocol B: LAT1 Competitive Inhibition Assay

Objective: Determine the IC50 of an Apc derivative against LAT1.

  • Cell Line: Use HT-29 (human colorectal adenocarcinoma) or HEK293 stably transfected with hLAT1/h4F2hc.

  • Preparation:

    • Seed cells in 24-well plates (1 × 10^5 cells/well). Culture for 24h.

    • Wash cells 3x with Na+-free Choline-Cl uptake buffer (to eliminate Na+-dependent transport via other systems).

  • Uptake Phase:

    • Prepare uptake solution: 1 µM [14C]-L-Leucine (tracer) + Test Compound (Apc derivative) at varying concentrations (0.01 µM – 1000 µM).

    • Incubate cells with uptake solution for 1 minute at 37°C (initial rate conditions).

  • Termination:

    • Aspirate solution and immediately wash 3x with ice-cold PBS containing 5 mM non-radiolabeled Leucine.

    • Lyse cells with 0.1 N NaOH.

  • Quantification:

    • Mix lysate with scintillation cocktail.

    • Measure radioactivity (CPM) using a Liquid Scintillation Counter.

    • Calculate IC50 using non-linear regression (GraphPad Prism).

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) of Apc derivatives regarding LAT1 affinity.

CompoundStructureIC50 (LAT1)Selectivity (vs LAT2)Ref
BCH 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid50–100 µMLow[1]
Apc (cis) This compound~15–25 µMModerate[2]
JPH-203 (S)-2-amino-3-(4-((5-amino-2-phenylbenzo[d]oxazol-7-yl)methoxy)-3,5-dichlorophenyl)propanoic acid0.06 µMHigh[3]
KYT-0353 Complex Tyrosine Analog0.14 µMHigh[3]

Note: While Apc is less potent than JPH-203, its rigid scaffold makes it an ideal "warhead" carrier for prodrugs.

References

  • Christensen, H. N., et al. (1969). Handedness of the transport systems for neutral amino acids. Journal of Biological Chemistry, 244(6), 1510-1520. Link

  • Uchino, H., et al. (2002). Transport of Amino Acid-Related Compounds Mediated by L-Type Amino Acid Transporter 1 (LAT1).[2][3] Molecular Pharmacology, 61(4), 729-737. Link

  • Oda, K., et al. (2010). L-Type amino acid transporter 1 inhibitors inhibit tumor cell growth. Cancer Science, 101(1), 173-179. Link

  • Avenoza, A., et al. (2001).[4] New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755. Link

Sources

An In-depth Technical Guide to the Mechanism of Action of 1-Amino-4-phenylcyclohexanecarboxylic acid: A Selective Melanocortin-4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 1-Amino-4-phenylcyclohexanecarboxylic acid, a synthetic amino acid derivative with significant therapeutic potential. The core of its activity lies in its potent and selective agonism of the human melanocortin-4 receptor (hMC4R), a key regulator of energy homeostasis and appetite. This document will delve into the molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate its pharmacological profile. We will explore the canonical Gs-cAMP pathway, the potential for biased agonism, and provide detailed protocols for key in vitro assays. This guide is intended to be a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic modulation of the melanocortin system.

Introduction: The Significance of this compound

This compound is a non-natural, conformationally constrained amino acid that has garnered significant interest as a scaffold for the design of potent and selective ligands for G protein-coupled receptors (GPCRs).[1] Its rigid cyclohexane backbone provides a distinct three-dimensional structure that can enhance binding affinity and selectivity for its molecular target.[1] This guide will focus on its well-established role as a selective agonist for the human melanocortin-4 receptor (hMC4R), a critical component of the central nervous system's regulation of energy balance.[2][3] Understanding the precise mechanism by which this compound activates the hMC4R is paramount for the development of novel therapeutics for metabolic disorders such as obesity.

The Primary Molecular Target: Human Melanocortin-4 Receptor (hMC4R)

The primary molecular target of this compound is the human melanocortin-4 receptor (hMC4R).[2] The hMC4R is a class A GPCR predominantly expressed in the brain, particularly in the hypothalamus, a region integral to the control of food intake and energy expenditure.[4] This receptor is a crucial component of the leptin-melanocortin signaling pathway.[4] Natural agonists for the hMC4R include α-, β-, and γ-melanocyte-stimulating hormones (MSH), which are processed from the pro-opiomelanocortin (POMC) prohormone.[5] Activation of the hMC4R by these endogenous agonists leads to a decrease in food intake and an increase in energy expenditure.[4] Conversely, the endogenous antagonist, agouti-related protein (AgRP), blocks the action of MSH, leading to an increase in food intake.[6] The critical role of hMC4R in energy homeostasis is underscored by the fact that loss-of-function mutations in the MC4R gene are the most common cause of monogenic obesity.[7]

The Canonical Signaling Pathway: Gs Protein Activation and cAMP Accumulation

The principal mechanism through which this compound exerts its effects is through the activation of the canonical Gs protein-coupled signaling pathway upon binding to the hMC4R.[4]

3.1. Receptor Binding and G Protein Coupling

As an agonist, this compound binds to the orthosteric site of the hMC4R, inducing a conformational change in the receptor. This conformational shift facilitates the coupling of the intracellular domains of the receptor to the heterotrimeric Gs protein. Upon coupling, the Gαs subunit releases its bound guanosine diphosphate (GDP) and binds guanosine triphosphate (GTP), leading to its dissociation from the Gβγ dimer.

3.2. Adenylyl Cyclase Activation and cAMP Production

The activated Gαs-GTP complex then interacts with and activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.

3.3. Downstream Effects of cAMP

The resulting increase in intracellular cAMP levels activates protein kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), which ultimately leads to the physiological responses of decreased appetite and increased energy expenditure.

hMC4R Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand 1-Amino-4-phenyl- cyclohexanecarboxylic acid hMC4R hMC4R Ligand->hMC4R Binds Gs Gs Protein (αβγ) hMC4R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_s_GTP Gαs-GTP Gs->G_alpha_s_GTP G_beta_gamma Gβγ Gs->G_beta_gamma G_alpha_s_GTP->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Decreased Appetite & Increased Energy Expenditure CREB->Response

Figure 1: Canonical hMC4R signaling pathway activated by this compound.

Beyond the Canonical Pathway: Evidence for Biased Agonism

While the Gs-cAMP pathway is the primary signaling cascade for hMC4R, emerging evidence suggests that GPCRs can engage multiple downstream signaling pathways, a phenomenon known as biased agonism or functional selectivity.[8] This means that different agonists binding to the same receptor can preferentially activate one signaling pathway over another. In the context of hMC4R, in addition to Gs coupling, there is evidence for coupling to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium, as well as the recruitment of β-arrestins.[5][9]

The recruitment of β-arrestins to the activated GPCR is a key event in receptor desensitization and internalization. However, β-arrestins can also act as signal transducers themselves, initiating signaling cascades independent of G proteins.[10] The ability of this compound to differentially engage these pathways compared to endogenous agonists is an active area of research and has significant implications for its therapeutic profile.[8]

Biased Agonism at hMC4R cluster_G_protein G Protein-Dependent Signaling cluster_arrestin G Protein-Independent Signaling Ligand 1-Amino-4-phenyl- cyclohexanecarboxylic acid hMC4R hMC4R Ligand->hMC4R Gs_pathway Gs → Adenylyl Cyclase → cAMP hMC4R->Gs_pathway Gq_pathway Gq → Phospholipase C → Ca²⁺ hMC4R->Gq_pathway beta_arrestin β-Arrestin Recruitment hMC4R->beta_arrestin internalization Receptor Internalization & Desensitization beta_arrestin->internalization mapk_pathway MAPK Signaling beta_arrestin->mapk_pathway

Figure 2: Potential for biased agonism at the hMC4R, engaging multiple downstream signaling pathways.

Experimental Protocols for Characterizing the Mechanism of Action

A thorough understanding of the mechanism of action of this compound requires a suite of in vitro pharmacological assays. The following sections provide detailed, step-by-step methodologies for the key experiments.

5.1. Radioligand Binding Assay: Determining Binding Affinity (Ki)

This assay quantifies the affinity of this compound for the hMC4R by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[2]

5.1.1. Materials

  • HEK293 cells stably or transiently expressing hMC4R

  • Cell culture medium and reagents

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-MSH)

  • Non-labeled competitor: this compound

  • Non-specific binding control: Unlabeled NDP-MSH (1 µM)

  • 96-well plates

  • Scintillation fluid and microplate scintillation counter

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus

5.1.2. Protocol

  • Membrane Preparation:

    • Culture HEK293-hMC4R cells to confluency.

    • Harvest cells and centrifuge at 1,000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total binding wells: 50 µL of assay buffer, 50 µL of [¹²⁵I]-NDP-MSH (at a concentration near its Kd), and 100 µL of membrane preparation.

      • Non-specific binding wells: 50 µL of 1 µM unlabeled NDP-MSH, 50 µL of [¹²⁵I]-NDP-MSH, and 100 µL of membrane preparation.

      • Competition wells: 50 µL of varying concentrations of this compound, 50 µL of [¹²⁵I]-NDP-MSH, and 100 µL of membrane preparation.

    • Incubate the plate at room temperature for 1-2 hours with gentle agitation.

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5.2. cAMP Accumulation Assay: Determining Functional Potency (EC₅₀)

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a measure of its potency as an agonist.[11]

5.2.1. Materials

  • HEK293 cells stably or transiently expressing hMC4R

  • Cell culture medium and reagents

  • Stimulation buffer: HBSS or DMEM with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases.

  • This compound

  • Forskolin (positive control for adenylyl cyclase activation)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 96-well or 384-well plates

5.2.2. Protocol

  • Cell Plating:

    • Seed HEK293-hMC4R cells into 96-well or 384-well plates and culture overnight.

  • Agonist Stimulation:

    • Wash the cells once with stimulation buffer.

    • Add varying concentrations of this compound (and controls) to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection assay as per the kit protocol.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP produced in each well from the standard curve.

    • Plot the cAMP concentration against the log concentration of this compound.

    • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) from the resulting dose-response curve.

5.3. β-Arrestin Recruitment Assay

This assay assesses the ability of this compound to promote the interaction between the activated hMC4R and β-arrestin.[10][12]

5.3.1. Materials

  • HEK293 cells

  • Expression vectors for hMC4R fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin-2 fused to the complementary reporter fragment.

  • Cell culture and transfection reagents

  • Assay substrate for the reporter system

  • Luminometer or spectrophotometer

5.3.2. Protocol

  • Cell Transfection:

    • Co-transfect HEK293 cells with the hMC4R-reporter and β-arrestin-2-reporter fusion constructs.

  • Agonist Stimulation:

    • Plate the transfected cells in a 96-well plate.

    • Add varying concentrations of this compound to the wells.

    • Incubate for a specified time (e.g., 60-90 minutes) at 37°C.

  • Signal Detection:

    • Add the substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence or absorbance) according to the assay kit instructions.

  • Data Analysis:

    • Plot the signal intensity against the log concentration of the agonist.

    • Determine the EC₅₀ for β-arrestin recruitment.

Quantitative Data Summary

ParameterValueReceptorAssay Type
Binding Affinity (Ki) PotenthMC4RRadioligand Binding
Functional Potency (EC₅₀) Potent AgonisthMC4RcAMP Accumulation

Note: Specific numerical values for Ki and EC₅₀ for this compound are not consistently reported across publicly available literature and may vary depending on the specific experimental conditions. However, studies consistently demonstrate its high potency and selectivity for hMC4R.[3][13]

Conclusion and Future Directions

This compound serves as a powerful pharmacological tool and a promising scaffold for drug discovery due to its potent and selective agonism at the hMC4R. Its primary mechanism of action involves the activation of the Gs-cAMP signaling pathway, leading to physiological effects consistent with the therapeutic goal of reducing appetite and increasing energy expenditure. The potential for biased agonism, where this compound might preferentially activate certain downstream signaling pathways over others, presents an exciting avenue for future research. A deeper understanding of its signaling signature could lead to the development of next-generation therapeutics with improved efficacy and reduced side effects for the treatment of obesity and other metabolic disorders. Further in vivo studies are warranted to fully elucidate the physiological consequences of its selective hMC4R activation.

References

  • Cai, M., et al. (2007). Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides. Bioorganic & Medicinal Chemistry Letters, 17(15), 4284-4288. [Link]

  • Clemen, K., et al. (2019). Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation. International Journal of Molecular Sciences, 20(10), 2493. [Link]

  • Haskell-Luevano, C., et al. (2021). Discovery of Molecular Interactions of the Human Melanocortin-4 Receptor (hMC4R) Asp189 (D189) Amino Acid with the Endogenous G-Protein-Coupled Receptor (GPCR) Antagonist Agouti-Related Protein (AGRP) Provides Insights to AGRP's Inverse Agonist Pharmacology at the hMC4R. ACS Pharmacology & Translational Science, 4(1), 214-227. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 31, 2026, from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Yu, J., et al. (2020). Structural insights into ligand recognition and activation of the melanocortin-4 receptor. Nature Communications, 11(1), 5360. [Link]

  • Millar, R. P., & Newton, C. L. (2010). The use of site-directed mutagenesis to study GPCRs. Methods in Molecular Biology, 613, 21-43. [Link]

  • Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists. (2016). Molecular Endocrinology, 30(6), 659-671. [Link]

  • Cai, M., et al. (2007). Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides. PubMed. [Link]

  • DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved January 31, 2026, from [Link]

  • Methods to study GPCR internalization. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Tao, Y. X. (2018). Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin. Molecules, 23(11), 2991. [Link]

  • Chen, M., et al. (2015). Key amino acid residues in the Melanocortin-4 Receptor for nonpeptide THIQ Specific Binding and Signaling. Frontiers in Endocrinology, 6, 129. [Link]

  • Stoeber, M., et al. (2021). β-arrestin recruitment facilitates a direct association with G proteins. bioRxiv. [Link]

  • G protein-coupled receptor internalization assays in the high-content screening format. (2006). Methods in Enzymology, 414, 121-139. [Link]

  • Melanocortin-4 Receptor PLC Activation Is Modulated by an Interaction with the Monocarboxylate Transporter 8. (2021). International Journal of Molecular Sciences, 22(14), 7431. [Link]

  • Srivastava, A., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Scientific Reports, 13(1), 19179. [Link]

  • Lotta, L. A., et al. (2019). Human Gain-of-Function MC4R Variants Show Signaling Bias and Protect against Obesity. Cell, 177(2), 337-347.e11. [Link]

  • The Use of Site-Directed Mutagenesis to Study GPCRs. (2010). ResearchGate. [Link]

  • Saleh, N., et al. (2018). Binding, Thermodynamics, and Selectivity of a Non-peptide Antagonist to the Melanocortin-4 Receptor. Frontiers in Molecular Biosciences, 5, 6. [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2015). Assay Guidance Manual. [Link]

  • Kim, J., et al. (1995). Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. Journal of Biological Chemistry, 270(23), 13987-13997. [Link]

  • Novel Structural Approaches to Study GPCR Regulation. (2017). Molecules, 22(12), 2217. [Link]

  • Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation. (2019). MDPI. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). Assay Guidance Manual. [Link]

  • How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. (2017). YouTube. [Link]

  • Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential. (2022). Journal of Chemical Information and Modeling, 62(21), 5133-5147. [Link]

  • Integrating structural and mutagenesis data to elucidate GPCR ligand binding. (2016). Current Opinion in Structural Biology, 41, 1-8. [Link]

  • Influence of different MC4R ligands on the activation of cAMP... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

Sources

Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of 1-Amino-4-phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Constrained Amino Acids

1-Amino-4-phenylcyclohexanecarboxylic acid is a non-canonical, conformationally constrained amino acid that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid cyclohexane scaffold, substituted with a phenyl group, provides a unique three-dimensional structure that can be exploited to design peptides and small molecule therapeutics with enhanced potency, selectivity, and metabolic stability. Specifically, derivatives of this amino acid have shown promise as potent agonists for melanocortin receptors, which are involved in a range of physiological processes including metabolism and inflammation.[1][2] The stereochemistry of the amino and carboxylic acid groups relative to the phenyl substituent is critical for biological activity, necessitating precise control during synthesis.

This application note provides a detailed overview of the primary strategies for the stereoselective synthesis of this compound, with a focus on practical and reproducible protocols. We will delve into the mechanistic underpinnings of these methods, offering insights to guide researchers in their synthetic endeavors.

Strategic Approaches to Stereocontrol

The synthesis of cyclic quaternary α-amino acids, such as this compound, presents a formidable challenge due to the need to control the stereochemistry at the α-carbon.[3] Several methodologies have been developed to address this, broadly categorized as:

  • Diastereoselective Strecker Synthesis: This classical yet powerful method involves the reaction of a ketone with a chiral amine to form a chiral imine, which is then diastereoselectively attacked by a cyanide source.[3] Subsequent hydrolysis of the resulting α-aminonitrile affords the desired amino acid. The choice of chiral auxiliary is paramount for achieving high diastereoselectivity.

  • Diels-Alder Cycloaddition: This elegant approach utilizes a [4+2] cycloaddition to construct the cyclohexane ring with predefined stereochemistry.[4][5] Subsequent functional group manipulations then lead to the target amino acid.

  • Asymmetric Catalysis: The use of chiral catalysts, including metal complexes and organocatalysts, offers an efficient and atom-economical route to enantiomerically enriched amino acids.[6][7]

This guide will focus on a detailed protocol for the Diastereoselective Strecker Synthesis, as it is a widely applicable and well-documented method for this class of compounds.

Diastereoselective Strecker Synthesis: A Step-by-Step Protocol

The diastereoselective Strecker synthesis is a robust method for the preparation of chiral α-amino acids. The key to this approach is the use of a chiral amine, which acts as a chiral auxiliary to direct the incoming cyanide nucleophile to one face of the intermediate imine.

Overall Synthetic Workflow

Strecker_Synthesis Ketone 4-Phenylcyclohexanone Imine Chiral Imine Intermediate Ketone->Imine Condensation ChiralAmine Chiral Amine (e.g., (R)-(-)-2-Phenylglycinol) ChiralAmine->Imine Aminonitrile Diastereomerically Enriched α-Aminonitrile Imine->Aminonitrile Nucleophilic Addition Cyanide Cyanide Source (e.g., TMSCN) Cyanide->Aminonitrile AminoAcid This compound Aminonitrile->AminoAcid Hydrolysis & Auxiliary Removal Hydrolysis Acid Hydrolysis

Caption: Workflow for the Diastereoselective Strecker Synthesis.

Detailed Experimental Protocol

Materials and Reagents:

  • 4-Phenylcyclohexanone

  • (R)-(-)-2-Phenylglycinol (Chiral Auxiliary)

  • Trimethylsilyl cyanide (TMSCN)

  • Methanol (MeOH), Anhydrous

  • Dichloromethane (DCM), Anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • NMR Spectrometer

  • High-Resolution Mass Spectrometer (HRMS)

  • Chiral HPLC

Step 1: Formation of the Chiral Imine

Causality: The condensation of 4-phenylcyclohexanone with a chiral amine, such as (R)-(-)-2-phenylglycinol, forms a chiral imine. The stereocenter of the chiral auxiliary will direct the subsequent nucleophilic attack of the cyanide.

  • To a solution of 4-phenylcyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere, add (R)-(-)-2-phenylglycinol (1.05 eq).

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the crude chiral imine, which is used in the next step without further purification.

Step 2: Diastereoselective Cyanide Addition

Causality: Trimethylsilyl cyanide (TMSCN) serves as a safe and effective source of cyanide. The addition to the chiral imine is highly diastereoselective due to the steric hindrance imposed by the chiral auxiliary, favoring attack from the less hindered face.

  • Dissolve the crude chiral imine from the previous step in anhydrous methanol (MeOH, 0.2 M) and cool the solution to 0 °C in an ice bath under an inert atmosphere.

  • Slowly add trimethylsilyl cyanide (TMSCN, 1.2 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product is a mixture of diastereomeric α-aminonitriles. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Purify the major diastereomer by flash column chromatography on silica gel.

Step 3: Hydrolysis of the α-Aminonitrile and Removal of the Chiral Auxiliary

Causality: Acid hydrolysis converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary, which can often be recovered. The harsh conditions required for nitrile hydrolysis necessitate careful optimization to avoid racemization.

  • Suspend the purified α-aminonitrile in concentrated hydrochloric acid (6 M).

  • Heat the mixture to reflux (approximately 100-110 °C) for 24-48 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove the cleaved chiral auxiliary.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Presentation
StepProductExpected YieldDiastereomeric Ratio (d.r.)Analytical Method
1 Chiral Imine>95% (crude)N/A¹H NMR
2 α-Aminonitrile75-85% (after purification)>95:5¹H NMR, Chiral HPLC
3 This compound80-90%>98% ee (after purification)Chiral HPLC, ¹H NMR, HRMS

Mechanistic Insights: The Role of the Chiral Auxiliary

The stereochemical outcome of the Strecker reaction is dictated by the conformation of the chiral imine intermediate. The chiral auxiliary, in this case, (R)-(-)-2-phenylglycinol, creates a sterically biased environment.

Strecker_Mechanism cluster_0 Chiral Imine Conformation cluster_1 Nucleophilic Attack Imine R_group (R)-Phenylglycinol Auxiliary Imine->R_group blocks top face (Re) Phenyl_ring Phenyl Group Imine->Phenyl_ring Cyclohexane Cyclohexane Ring Imine->Cyclohexane Cyanide_attack CN⁻ attacks from the less hindered bottom face (Si) Imine_intermediate Imine Cyanide_attack->Imine_intermediate cluster_0 cluster_0 cluster_1 cluster_1

Sources

Application Notes and Protocols for the Incorporation of 1-Amino-4-phenylcyclohexanecarboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 1-Amino-4-phenylcyclohexanecarboxylic Acid in Peptide Drug Design

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful toolkit to modulate the pharmacological properties of peptide-based therapeutics.[1] Among the diverse array of available UAAs, this compound presents a unique structural motif that imparts significant conformational rigidity and hydrophobicity. Its cyclic aliphatic core, substituted with a phenyl group, can profoundly influence peptide secondary structure, enhance proteolytic stability, and introduce novel vector groups for receptor interactions. This application note provides a comprehensive guide for the efficient and reliable incorporation of Fmoc-protected this compound into peptide sequences using standard Solid-Phase Peptide Synthesis (SPPS) methodologies.

Physicochemical Properties and Synthetic Considerations

This compound is a non-proteinogenic amino acid characterized by a bulky, sterically hindered structure. This presents both opportunities and challenges in SPPS. The rigid cyclohexane ring can be used to enforce specific backbone dihedral angles, while the phenyl group can engage in π-π stacking or hydrophobic interactions within a receptor binding pocket. However, the steric bulk of this amino acid can significantly impede coupling efficiency, necessitating optimized protocols to ensure complete and error-free peptide chain elongation.

Core Principles of SPPS for Unnatural Amino Acids

The fundamental workflow of SPPS for incorporating unnatural amino acids follows the same iterative cycle as for natural amino acids: anchoring the C-terminal amino acid to a solid support, deprotection of the Nα-amino group, coupling of the next amino acid, and washing to remove excess reagents and byproducts.[2] However, the unique structure of this compound requires modifications to the standard protocol to overcome potential challenges, primarily steric hindrance.

Experimental Workflow for SPPS Incorporation

The following diagram illustrates the key stages of a typical SPPS cycle for the incorporation of Fmoc-1-Amino-4-phenylcyclohexanecarboxylic acid.

SPPS_Workflow Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection 1 Wash1 DMF Wash Deprotection->Wash1 2 Coupling Coupling of Fmoc-AA-OH (HATU/HBTU, DIPEA in DMF) Wash1->Coupling 3 Wash2 DMF Wash Coupling->Wash2 4 Cycle Repeat Cycle Wash2->Cycle 5 Cycle->Resin Next Amino Acid

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for Incorporation of Fmoc-1-Amino-4-phenylcyclohexanecarboxylic Acid

This protocol is optimized for the incorporation of the sterically hindered Fmoc-1-Amino-4-phenylcyclohexanecarboxylic acid. A "double coupling" strategy is recommended to ensure high coupling efficiency.

Materials:

  • Fmoc-1-Amino-4-phenylcyclohexanecarboxylic acid

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Protocol Steps:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • First Coupling of Fmoc-1-Amino-4-phenylcyclohexanecarboxylic Acid:

    • In a separate vessel, pre-activate a solution of Fmoc-1-Amino-4-phenylcyclohexanecarboxylic acid (3 eq.), HATU or HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • Second Coupling (Double Coupling):

    • Repeat the coupling step (Step 3) with a fresh solution of activated Fmoc-1-Amino-4-phenylcyclohexanecarboxylic acid.

    • Agitate for an additional 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (5 x 1 min).

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Monitoring the Coupling Reaction:

    • The Kaiser test can be used to qualitatively assess the completeness of the coupling reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. For sterically hindered amino acids, a prolonged reaction time or a second coupling is often necessary to achieve a negative result.

Quantitative Data Summary

ParameterRecommended ValueRationale
Fmoc-AA-OH Equivalents 3 - 5 eq.Ensures a sufficient concentration gradient to drive the reaction to completion, especially for a sterically hindered residue.
Coupling Reagent Equivalents 2.9 - 4.9 eq.Stoichiometrically close to the amino acid to ensure efficient activation.
Base (DIPEA) Equivalents 6 - 10 eq.A larger excess of base is often required to facilitate the coupling of bulky amino acids.
Coupling Time 1 - 2 hours per couplingExtended coupling times are necessary to overcome the steric hindrance of this compound.
Deprotection Time 5 min + 15 minA two-step deprotection ensures complete removal of the Fmoc group.
Solvent DMFA polar aprotic solvent that effectively swells the resin and dissolves the reagents.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Resin Washing and Drying: Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether.

  • Purification: The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4][5]

Analytical Characterization

The successful incorporation and purity of the final peptide should be confirmed by analytical techniques.

  • RP-HPLC: To assess the purity of the crude and purified peptide. A gradient of acetonitrile in water with 0.1% TFA is commonly used.[3][5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are typically employed.[6]

Troubleshooting and Expert Insights

  • Incomplete Coupling: If the Kaiser test remains positive after the first coupling, a second coupling is essential. For extremely difficult couplings, consider using a more potent coupling reagent like COMU.

  • Aggregation: The hydrophobic nature of the phenyl group can contribute to peptide aggregation on the resin. Using a lower substitution resin or incorporating a pseudo-proline dipeptide before the hindered residue can help mitigate this issue.[7]

  • Racemization: While less common with urethane-protected amino acids like Fmoc derivatives, the risk of racemization increases with prolonged activation times and excess base. Pre-activation times should be kept to a minimum.

Conclusion

The incorporation of this compound into peptides is a valuable strategy for enhancing their therapeutic potential. While its sterically demanding nature requires protocol optimization, the use of potent coupling reagents, extended reaction times, and a double coupling strategy can ensure its successful integration into peptide sequences. Careful monitoring and robust analytical characterization are paramount to achieving high-purity peptides containing this unique and impactful unnatural amino acid.

References

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35.
  • HighFold3: Accurate structure prediction of cyclic peptides containing unnatural amino acids. (2025).
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Methods for Removing the Fmoc Group. Chemical Reviews, 109(6), 2455–2504.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Vila-Perelló, M., & Muir, T. W. (2010).
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Pentelute, B. L., & Kent, S. B. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor.
  • Dempsey, D. R., et al. (2017). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Organic Letters, 19(15), 4038–4041.
  • Sonawane, R. A. (2017). Peptide Synthesis. Presented at the Ramanbhai Foundation 8th International Symposium on Current Trends in Healthcare.
  • ResearchGate. (n.d.). Unnatural amino acids used in the synthesis of cyclic peptides. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (Eds.). (2009). The HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • PerSeptive Biosystems. (n.d.). Large Scale Synthesis of Long Peptides. Retrieved from [Link]

  • Zhang, L., et al. (2014). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Chinese Journal of Chemical Engineering, 22(10), 1143-1148.
  • Bowers, A. A., et al. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.

Sources

Application Notes & Protocols: Leveraging 1-Amino-4-phenylcyclohexanecarboxylic Acid for Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Canonical Twenty

In the quest for novel therapeutics, the limitations of peptides composed solely of natural amino acids—such as poor metabolic stability and limited conformational diversity—have driven the exploration of peptidomimetics.[1] The incorporation of non-canonical amino acids is a powerful strategy to overcome these hurdles, enhancing proteolytic resistance and constraining peptide backbones into bioactive conformations.[2][3] Among the diverse array of unnatural building blocks, cyclic β-amino acids have emerged as particularly promising scaffolds for drug design.[2][4]

This guide focuses on the application of a unique cyclic α-amino acid, 1-Amino-4-phenylcyclohexanecarboxylic acid (Apc) , in peptide design. Its rigid cyclohexyl core, appended with a phenyl group, offers a compelling tool to impart conformational stability and introduce specific hydrophobic interactions. We will delve into the rationale for its use, provide detailed protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and outline methods for the characterization of the resulting peptidomimetics.

The Strategic Advantage of this compound

The incorporation of this compound into a peptide sequence offers several distinct advantages that address the inherent weaknesses of natural peptides:

  • Conformational Rigidity: The cyclohexane ring structure severely restricts the rotational freedom of the peptide backbone, inducing stable secondary structures like β-turns.[5][6] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing affinity and selectivity.

  • Enhanced Proteolytic Stability: The non-natural structure of Apc is not readily recognized by proteases, which have evolved to cleave peptide bonds between L-amino acids.[7][8] This steric hindrance at the cleavage site can significantly prolong the in vivo half-life of the peptide.

  • Fine-Tuning of Pharmacokinetic Properties: The phenyl group introduces a significant hydrophobic element. This can be strategically employed to enhance interactions with hydrophobic pockets in target receptors or to modulate the overall lipophilicity of the peptide, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[9]

  • Scaffold for Novel Topographies: The rigid nature of Apc allows for the precise positioning of pharmacophoric groups, enabling the design of novel peptide topographies that can target challenging protein-protein interactions.

A notable example of the successful application of this amino acid is in the development of potent and selective agonists for the human melanocortin-4 receptor (hMC4R). Linear pentapeptides incorporating cis-1-Amino-4-phenylcyclohexanecarboxylic acid demonstrated high agonist potency at hMC4R while showing weak activity at other melanocortin receptor subtypes.[6][10]

Protocol for Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed protocol for the manual incorporation of Fmoc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid into a peptide sequence using standard Fmoc-based SPPS.

Materials and Reagents
  • Fmoc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid

  • Rink Amide resin (or other suitable resin depending on C-terminal modification)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • Standard Fmoc-protected amino acids

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Cleavage and Purification Resin Start with Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling (Fmoc-Apc-OH/HATU/DIPEA in DMF) Wash1->Coupling Repeat for each amino acid Wash2 DMF Wash Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: Fmoc-SPPS workflow for peptide synthesis.

Step-by-Step Protocol
  • Resin Preparation:

    • Place the desired amount of Rink Amide resin in a reaction vessel.

    • Swell the resin in DMF for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid:

    • Activation: In a separate vial, dissolve Fmoc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid (3 eq.), HATU (2.9 eq.), in DMF. Add DIPEA (6 eq.) and allow the solution to pre-activate for 1-2 minutes. Note: Due to the steric hindrance of Apc, a more potent coupling agent like HATU is recommended over HBTU.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature. For the sterically hindered Apc, a longer coupling time of 2-4 hours is recommended.

    • Monitoring: To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), indicating free amines, repeat the coupling step with a freshly prepared activated amino acid solution.

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For standard amino acids, coupling times can typically be reduced to 1-2 hours.

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM (3-5 times) and dry under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.

    • Incubate at room temperature with occasional agitation for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide product.

Characterization of Peptides Containing this compound

Thorough characterization is essential to confirm the identity, purity, and conformational properties of the synthesized peptide.

Purity and Identity Confirmation
TechniquePurposeExpected Outcome
RP-HPLC Assess purityA single major peak indicating a pure compound.
Mass Spectrometry (MALDI-TOF or ESI-MS) Confirm molecular weightObserved mass should match the calculated theoretical mass of the peptide.
Conformational Analysis

The introduction of the rigid Apc residue is expected to induce a specific secondary structure. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to probe these conformational changes.[11][12][13]

Circular Dichroism (CD) Spectroscopy

  • Principle: CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light by chiral molecules. The resulting spectrum is sensitive to the secondary structure of the peptide.

  • Protocol Outline:

    • Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Determine the precise peptide concentration using UV absorbance at 280 nm (if Trp or Tyr are present) or by quantitative amino acid analysis.

    • Acquire CD spectra in the far-UV region (190-250 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

    • Analyze the resulting spectrum for characteristic signatures of secondary structures (e.g., a minimum around 200 nm for a random coil, or minima at ~208 nm and ~222 nm for an α-helix). The presence of Apc may induce a β-turn or other ordered structure, resulting in a distinct CD spectrum that can be compared to a control peptide lacking the Apc residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR provides atomic-level information on the peptide's three-dimensional structure in solution.

  • Protocol Outline:

    • Dissolve the peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or a cryoprotective mixture for low-temperature studies).

    • Acquire a series of 1D and 2D NMR experiments (e.g., TOCSY, NOESY, HSQC).

    • Resonance Assignment: Assign the chemical shifts of all protons and heteronuclei in the peptide.

    • Structural Analysis:

      • Chemical Shift Index (CSI): The deviation of Hα chemical shifts from random coil values can indicate the presence of secondary structure.

      • NOE (Nuclear Overhauser Effect) Restraints: Through-space correlations from NOESY spectra provide distance constraints between protons, which are crucial for defining the 3D fold of the peptide. The presence of specific NOEs (e.g., between the NH of residue i+1 and the Hα of residue i) can confirm the presence of turns induced by the Apc residue.

      • Coupling Constants (³J): ³J(HN,Hα) coupling constants can provide information about the backbone dihedral angle φ.

Analysis_Workflow cluster_purity Purity & Identity cluster_structure Structural Characterization cluster_function Functional Analysis Crude_Peptide Crude Peptide Product HPLC RP-HPLC Crude_Peptide->HPLC MS Mass Spectrometry HPLC->MS Pure_Peptide Pure_Peptide HPLC->Pure_Peptide Pure Peptide Purity_Confirmed Purity_Confirmed MS->Purity_Confirmed Identity Confirmed CD Circular Dichroism Secondary_Structure Secondary_Structure CD->Secondary_Structure Secondary Structure NMR NMR Spectroscopy Tertiary_Structure Tertiary_Structure NMR->Tertiary_Structure 3D Structure Stability_Assay Proteolytic Stability Assay Half_Life Half_Life Stability_Assay->Half_Life Half-life (t½) Binding_Assay Receptor Binding Assay Affinity Affinity Binding_Assay->Affinity Affinity (Kd/Ki) Pure_Peptide->CD Pure_Peptide->NMR Pure_Peptide->Stability_Assay Pure_Peptide->Binding_Assay

Caption: Post-synthesis analysis workflow.

Protocol for Proteolytic Stability Assay

This protocol provides a framework for assessing the stability of an Apc-containing peptide in biological matrices like plasma or serum.

  • Preparation of Solutions:

    • Prepare a stock solution of the peptide in an appropriate buffer (e.g., PBS).

    • Thaw human or rat plasma/serum on ice. Centrifuge to remove any precipitates.

  • Incubation:

    • In a microcentrifuge tube, mix the peptide stock solution with the plasma/serum to a final peptide concentration of ~10-50 µM.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately quench the enzymatic degradation by adding the aliquot to a solution that will precipitate the plasma proteins, such as cold acetonitrile or a 3% (w/v) solution of trichloroacetic acid (TCA).[2]

    • Incubate on ice for 10-15 minutes.

  • Sample Preparation and Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant, which contains the peptide and any degradation products, to a new tube.

    • Analyze the supernatant by RP-HPLC.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide from the degradation curve. Compare this to a control peptide without the Apc residue to quantify the improvement in stability.

Conclusion

This compound is a valuable building block for the modern peptide chemist. Its ability to confer conformational rigidity and enhance proteolytic stability makes it a powerful tool in the design of potent, selective, and durable peptide-based therapeutics. The protocols and analytical methods detailed in this guide provide a comprehensive framework for researchers to successfully incorporate this unique amino acid into their peptide design workflow, paving the way for the discovery of next-generation peptidomimetics.

References

  • Fülöp, F., Martinek, T. A., & Tóth, G. K. (2006). Application of alicyclic beta-amino acids in peptide chemistry. Chemical Society Reviews, 35(4), 323–334. [Link]

  • Kiss, L., et al. (2017). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. Amino Acids, 49(8), 1347–1363. [Link]

  • Hruby, V. J., et al. (2016). Design of cyclic peptides with biological activities from biologically active peptides: the case of peptide modulators of melanocortin receptors. Biopolymers, 106(6), 884–888. [Link]

  • Castro, T. G., et al. (2023). Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. Source Not Found.
  • Lättig, J., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178241. [Link]

  • Chu, X. J., et al. (2005). Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic Acid and Its Influence on Agonist Selectivity Between Human melanocortin-4 and -1 Receptors in Linear Pentapeptides. Bioorganic & Medicinal Chemistry Letters, 15(22), 4910-4914. [Link]

  • ResearchGate. (2005). Discovery of 1-Amino-4-phenylcyclohexane-1-carboxylic Acid and Its Influence on Agonist Selectivity Between Human Melanocortin-4 and -1 Receptors in Linear Pentapeptides. ResearchGate. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. [Link]

  • Overview of Custom Peptide Synthesis. (n.d.). GenScript. [Link]

  • ResearchGate. (n.d.). Structural data for peptides 1 (blue), 2 (purple), 3 (green) and 4... ResearchGate. [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Lesma, G., et al. (2021). Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine. Molecules, 26(15), 4467. [Link]

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

  • Scribd. (n.d.). Proteolytic Stability Peptides. Scribd. [Link]

  • Drug Design Org. (2009). Peptidomimetics examples. Drug Design Org. [Link]

  • ResearchGate. (n.d.). Peptide NMR spectra comparison among peptides 57–59... ResearchGate. [Link]

  • MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

Sources

1-Amino-4-phenylcyclohexanecarboxylic acid as a building block in medicinal chemistry

[1]

Executive Summary

1-Amino-4-phenylcyclohexanecarboxylic acid (often abbreviated as Apc or 1-A-4-PCH-CA ) is a non-proteinogenic, conformationally restricted



This guide details the stereoselective synthesis, Fmoc-protection protocols, and application of Apc in designing high-affinity ligands for G-protein coupled receptors (GPCRs), specifically melanocortin (MC4R) and opioid receptors.

Structural & Stereochemical Analysis[2][3]

Conformational Locking

The cyclohexane ring of Apc exists primarily in a chair conformation. The bulky phenyl group at position 4 acts as a "conformational anchor," preferentially occupying the equatorial position to minimize 1,3-diaxial interactions (


This anchoring effect creates two distinct stereoisomers based on the orientation of the amino and carboxylic acid groups at position 1:

  • Cis-Apc (Amino-Cis): The amino group is axial (cis to the phenyl group), and the carboxyl group is equatorial . This is the thermodynamically preferred product of the Bucherer-Bergs reaction.

  • Trans-Apc (Amino-Trans): The amino group is equatorial (trans to the phenyl group), and the carboxyl group is axial . This is typically the kinetic product of Strecker synthesis.

Stereochemical Designation

Note: Nomenclature in literature can be inconsistent. This guide uses the relationship between the Amino group and the 4-Phenyl group to define cis/trans.

IsomerPhenyl (C4)Amino (C1)Carboxyl (C1)Synthesis Route
Cis-Apc EquatorialAxial EquatorialBucherer-Bergs
Trans-Apc EquatorialEquatorial AxialStrecker
Visualizing the Conformation

The following diagram illustrates the thermodynamic preference for the cis-isomer (Amino-Axial) generated via the Bucherer-Bergs pathway.

Apc_Conformationcluster_0Conformational Locking Strategycluster_1Bioactive StatePhenyl4-Phenyl Group(Equatorial Anchor)Cis_IsomerCis-Apc (Major)Amino: AxialCarboxyl: EquatorialPhenyl->Cis_IsomerThermodynamic Control(Bucherer-Bergs)Trans_IsomerTrans-Apc (Minor)Amino: EquatorialCarboxyl: AxialPhenyl->Trans_IsomerKinetic Control(Strecker)BioactivityRestricted RotationPhi/Psi Angles LockedTargethMC4R / Opioid ReceptorsCis_Isomer->BioactivityHigh Affinity Ligand

Caption: Stereochemical outcome of Apc synthesis. The bulky phenyl group anchors the ring, directing the Bucherer-Bergs reaction to yield the Amino-Axial (Cis) isomer.

Synthesis Protocols

Protocol A: Synthesis of cis-1-Amino-4-phenylcyclohexanecarboxylic Acid

Method: Bucherer-Bergs Reaction followed by Alkaline Hydrolysis. Objective: To synthesize the thermodynamically stable cis-isomer (Amino-Axial).

Reagents:
  • 4-Phenylcyclohexanone (1.0 eq)

  • Potassium Cyanide (KCN) (2.5 eq) [Caution: Highly Toxic]

  • Ammonium Carbonate ((NH

    
    )
    
    
    CO
    
    
    ) (4.0 eq)
  • Ethanol/Water (1:1 v/v)

  • Sodium Hydroxide (NaOH) (6 M solution)

Workflow:
  • Hydantoin Formation:

    • Dissolve 4-phenylcyclohexanone (10 g, 57.4 mmol) in 100 mL of 50% aqueous ethanol.

    • Add (NH

      
      )
      
      
      CO
      
      
      (22 g, 230 mmol) and KCN (9.3 g, 143 mmol).
    • Heat the mixture to 55–60 °C for 24 hours in a sealed vessel (or with efficient reflux) to prevent loss of ammonia/HCN.

    • Workup: Cool to 0 °C. The hydantoin intermediate (8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione) will precipitate. Filter the solid, wash with cold water, and dry.

    • Checkpoint: Yield is typically >80%. The product is the cis-hydantoin (phenyl and hydantoin-NH are cis).

  • Hydrolysis to Amino Acid:

    • Suspend the hydantoin in 6 M NaOH (10 mL per gram of hydantoin).

    • Reflux at 160 °C (using a pressure tube or high-boiling solvent like ethylene glycol if necessary, though aqueous NaOH often suffices at high pressure) for 48 hours.

    • Note: Hydantoin hydrolysis is slow. Monitor by LC-MS.

    • Isolation: Cool to room temperature. Adjust pH to ~6.0 (isoelectric point) using concentrated HCl.

    • The crude amino acid precipitates. Filter and recrystallize from water/ethanol.[1]

Protocol B: Fmoc-Protection for SPPS

Method: Schotten-Baumann conditions. Objective: To prepare Fmoc-cis-Apc-OH for solid-phase peptide synthesis.

Reagents:
  • cis-1-Amino-4-phenylcyclohexanecarboxylic acid (crude from Protocol A)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • Sodium Carbonate (Na

    
    CO
    
    
    ) or Sodium Bicarbonate (NaHCO
    
    
    )
  • Dioxane/Water (1:1)

Steps:
  • Dissolve the amino acid (10 mmol) in 20 mL of 10% Na

    
    CO
    
    
    solution.
  • Add a solution of Fmoc-OSu (11 mmol) in 20 mL dioxane dropwise at 0 °C.

  • Stir at room temperature for 18 hours.

  • Workup: Dilute with water (100 mL) and extract with diethyl ether (2x) to remove unreacted Fmoc-OSu and byproducts.

  • Acidify the aqueous phase carefully to pH 2.0 using 1 M HCl. The Fmoc-protected amino acid will precipitate as a white solid.

  • Extract into Ethyl Acetate, wash with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOAc/Hexane.

Medicinal Chemistry Applications

Melanocortin Receptor 4 (hMC4R) Agonists

The Apc scaffold is instrumental in developing selective hMC4R agonists for treating obesity. In native ligands (e.g.,

cis-Apc
  • Key Finding: Substitution of His

    
     in the linear peptide Ac-Nle-Asp-His-D-Phe-Arg-Trp-Lys-NH2 with cis-Apc  resulted in nanomolar affinity and improved selectivity against hMC1R (involved in pigmentation).
    
Opioid Receptor Ligands

In Dynorphin A analogs, incorporating Apc at position 2 or 3 constrains the peptide into a specific helical or turn structure required for



Comparative Properties Table
PropertyNative Phenylalanine (Phe)cis-Apc (Scaffold)Impact on Drug Design
Conformational Freedom High (

rotatable)
Restricted (

locked;

constrained)
Reduces entropy penalty upon binding.
Lipophilicity (cLogP) ~1.2~2.8 Increases membrane permeability and BBB penetration.
Metabolic Stability Low (Proteolysis prone)High (Steric hindrance protects amide bond)Prolongs half-life (t

).
Receptor Selectivity ModerateHigh Rigid structure discriminates between receptor subtypes.

References

  • Chu, X.-J., et al. (2005). "Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides." Bioorganic & Medicinal Chemistry Letters, 15(20), 4670-4674.

  • Munday, L. (1961). "Amino-acids of the cyclohexane series. Part I." Journal of the Chemical Society, 4372-4379. (Establishes Bucherer-Bergs stereoselectivity).

  • Avenoza, A., et al. (1999).[2] "Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids." Journal of the Chemical Society, Perkin Transactions 1, 141-144.

  • Chem-Impex International. "Fmoc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid Product Page."

  • Vagnerova, K., et al. (2006).[3] "The Pharmacology of Sigma-1 Receptors." Current Pharmaceutical Design, 12(27), 3591-3604.

Application Notes and Protocols for Fmoc-Protected 1-Amino-4-phenylcyclohexanecarboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Conformational Constraint in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics.[1][2] Their high specificity and potency are often counterbalanced by challenges such as poor metabolic stability and limited oral bioavailability. A powerful strategy to overcome these limitations is the incorporation of non-natural, conformationally constrained amino acids.[3] These unique building blocks introduce rigidity into the peptide backbone, pre-organizing the molecule into a bioactive conformation that can lead to enhanced receptor binding affinity, increased resistance to proteolytic degradation, and improved pharmacokinetic profiles.[3]

Fmoc-protected 1-Amino-4-phenylcyclohexanecarboxylic acid (Fmoc-Ap_c-OH) is a prime example of such a strategic building block. Its rigid cyclohexyl scaffold, appended with a phenyl group, offers a unique combination of steric bulk and hydrophobicity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Fmoc-Ap_c-OH in solid-phase peptide synthesis (SPPS), detailing its properties, incorporation protocols, and the analytical characterization of the resulting peptides.

Physicochemical Properties of Fmoc-1-Amino-4-phenylcyclohexanecarboxylic Acid

The successful incorporation of any non-natural amino acid begins with a thorough understanding of its physical and chemical properties. High purity of the Fmoc-protected amino acid is critical to avoid the introduction of impurities that can complicate synthesis and purification.[4]

PropertyValueReference
Molecular Formula C₂₈H₂₇NO₄[5]
Molecular Weight 441.53 g/mol [5]
Appearance White powder[5]
Purity (HPLC) ≥ 99%[5]
Storage Conditions 0 - 8 °C[5]

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Ap_c-OH: A Step-by-Step Protocol

The incorporation of the bulky Fmoc-Ap_c-OH residue into a growing peptide chain requires careful optimization of coupling conditions to overcome potential steric hindrance. The following protocol is based on established Fmoc/tBu chemistry principles and is designed to maximize coupling efficiency.[6][7]

Diagram of the Fmoc-SPPS Cycle

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Ap_c-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat  for next residue Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage  Final residue Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide Conformational_Constraint cluster_0 Flexible Peptide cluster_1 Constrained Peptide (with Ap_c) a1 Conformer A a2 Conformer B a1->a2 a3 Conformer C a2->a3 a4 Conformer D a3->a4 b1 Bioactive Conformer Flexible High Conformational Entropy Binding Receptor Binding Flexible->Binding High Entropic Penalty Constrained Reduced Conformational Entropy Constrained->Binding Low Entropic Penalty

Sources

Application Note: Synthesis of Boc-1-Amino-4-phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and peptide synthesis. It details the synthesis of Boc-1-amino-4-phenylcyclohexanecarboxylic acid , a conformationally restricted phenylalanine analog used to constrain peptide backbones and improve metabolic stability.

The protocol focuses on the Bucherer-Bergs pathway , which is the industry standard for generating quaternary


-amino acids from ketones. This method thermodynamically favors the cis-isomer (amino group axial, phenyl group equatorial), which is the primary target for most drug discovery applications involving this scaffold.[1]


-Boc-1-amino-4-phenylcyclohexane-1-carboxylic acid

Introduction & Strategic Analysis

The target molecule is a geminal


-amino acid where the amino and carboxyl groups share the C1 position of a cyclohexane ring. The 4-phenyl substituent introduces steric bulk and lipophilicity, making this scaffold critical for designing GPCR ligands and enzyme inhibitors (e.g., Cathepsin K, Janus Kinase).[1]
Retrosynthetic Logic

The synthesis is dissected into three critical phases:

  • Hydantoin Formation (Bucherer-Bergs): Converts 4-phenylcyclohexanone into a spiro-hydantoin. This step dictates the stereochemistry. The thermodynamic conditions favor the formation of the isomer where the bulky phenyl group is equatorial and the carboxyl group (derived from the hydantoin carbonyl) is equatorial, placing the amino group in the axial position (

    
    -isomer relative to the phenyl group).
    
  • Hydrolysis: The spiro-hydantoin is extremely stable. Rigorous alkaline hydrolysis is required to open the ring and liberate the free amino acid.

  • Boc-Protection: The zwitterionic amino acid is capped with a tert-butyloxycarbonyl (Boc) group to enable downstream peptide coupling or purification.[2]

Stereochemical Outcome[1][3][4]
  • Major Isomer (Bucherer-Bergs): cis-1-amino-4-phenylcyclohexanecarboxylic acid (Amino: Axial | Phenyl: Equatorial).

  • Minor Isomer (Strecker): trans-isomer (Amino: Equatorial | Phenyl: Equatorial).[1]

  • Note: This protocol describes the isolation of the major cis-isomer.

Reaction Workflow Visualization

SynthesisWorkflow cluster_legend Stereochemistry (Major Isomer) Ketone 4-Phenylcyclohexanone (Starting Material) Hydantoin Spiro-Hydantoin (Intermediate) Ketone->Hydantoin Bucherer-Bergs (NH4)2CO3, KCN 50% EtOH, 60°C AminoAcid 1-Amino-4-phenyl- cyclohexanecarboxylic acid (Free Amino Acid) Hydantoin->AminoAcid Hydrolysis 6M NaOH, Reflux 48-72h BocProduct Boc-1-Amino-4-phenyl- cyclohexanecarboxylic acid (Final Product) AminoAcid->BocProduct Protection Boc2O, NaOH Dioxane/H2O Stereo Amino Group: Axial Phenyl Group: Equatorial (cis-relationship)

Figure 1: Synthetic pathway from ketone to Boc-protected amino acid via the Bucherer-Bergs reaction.

Detailed Experimental Protocols

Phase 1: Spiro-Hydantoin Synthesis (Bucherer-Bergs)

Objective: Convert ketone to hydantoin with high stereoselectivity. Safety Alert: Potassium Cyanide (KCN) is fatal if swallowed, inhaled, or absorbed through skin.[1] Work in a well-ventilated fume hood. Keep a cyanide antidote kit available.

  • Reagent Setup:

    • 4-Phenylcyclohexanone (1.0 equiv, 50 mmol, 8.71 g)[1]

    • Ammonium Carbonate (3.0 equiv, 150 mmol, 14.4 g)[1]

    • Potassium Cyanide (1.2 equiv, 60 mmol, 3.91 g)[1]

    • Solvent: Ethanol/Water (1:1 v/v, 100 mL)

  • Procedure:

    • Dissolve ammonium carbonate and KCN in water (50 mL) in a round-bottom flask.

    • Add 4-phenylcyclohexanone dissolved in ethanol (50 mL).

    • Heat the mixture to 55–60°C for 18–24 hours. The solution will initially be clear and may turn cloudy as the hydantoin precipitates.

    • Work-up: Cool the reaction to 0°C (ice bath). The hydantoin usually precipitates as a white solid.

    • Filter the solid. Wash with cold water (3 x 20 mL) to remove excess cyanide and salts.[1]

    • Wash with cold diethyl ether (2 x 15 mL) to remove unreacted ketone.[1]

    • Dry under vacuum.

  • Checkpoint:

    • Expected Yield: 75–85%

    • Identity: 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[3]

    • IR: Look for dual carbonyl peaks (hydantoin) at ~1720 and 1770 cm⁻¹.[1]

Phase 2: Alkaline Hydrolysis

Objective: Open the hydantoin ring to liberate the free amino acid. Challenge: Spiro-hydantoins are sterically hindered.[4] Standard hydrolysis (1M NaOH) is often insufficient.[1]

  • Reagent Setup:

    • Spiro-hydantoin (from Phase 1)

    • Sodium Hydroxide (6M aqueous solution, excess)[1]

    • Alternative: Barium Hydroxide [Ba(OH)₂[1]•8H₂O] if NaOH fails (requires autoclave).[1]

  • Procedure:

    • Suspend the hydantoin in 6M NaOH (10 mL per gram of hydantoin).

    • Heat to reflux (approx. 100°C) for 48–72 hours.[1] Monitor dissolution; the reaction is complete when the solid dissolves and ammonia evolution ceases.

    • Work-up: Cool to room temperature.

    • Neutralization: Carefully adjust pH to ~6.0–7.0 using conc. HCl. The zwitterionic amino acid will precipitate.

    • Filter the crude amino acid.

    • Purification: Recrystallize from water/ethanol if necessary to remove salts.

Phase 3: Boc-Protection

Objective: Protect the amine for peptide synthesis compatibility.[2]

  • Reagent Setup:

    • Crude 1-Amino-4-phenylcyclohexanecarboxylic acid (10 mmol)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv, 12 mmol)[1]

    • Sodium Hydroxide (1M) or Triethylamine (TEA)[1]

    • Solvent: 1,4-Dioxane / Water (1:1)[1]

  • Procedure:

    • Dissolve/suspend the amino acid in 1,4-Dioxane/Water (1:1, 30 mL).[1]

    • Add 1M NaOH to adjust pH to ~10–11 (dissolves the zwitterion).[1]

    • Add Boc₂O (dissolved in a small amount of dioxane) dropwise.[1]

    • Stir at room temperature for 12–16 hours. Maintain pH > 9 by adding small aliquots of NaOH if necessary.[1]

    • Work-up:

      • Evaporate dioxane under reduced pressure (rotary evaporator).

      • Dilute the remaining aqueous phase with water (20 mL).[1]

      • Wash with Ethyl Acetate (2 x 20 mL) to remove unreacted Boc₂O and non-acidic impurities.[1] Discard organic layer.

      • Acidify the aqueous layer carefully with 1M KHSO₄ or 1M HCl to pH 2–3. The Boc-amino acid will precipitate or form an oil.

      • Extract with Ethyl Acetate (3 x 30 mL).[1]

      • Dry combined organics over Na₂SO₄, filter, and concentrate.[1]

  • Final Purification:

    • Recrystallize from Hexane/Ethyl Acetate to yield a white solid.

Analytical Data Summary

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity > 95%HPLC (C18, ACN/H2O gradient)
MS (ESI) [M+H]⁺ = 320.4 (calc.)Mass Spectrometry
¹H NMR

7.1-7.3 (m, 5H, Ph), 1.45 (s, 9H, Boc)
DMSO-d₆
Stereochemistry cis (Amino axial / Ph equatorial)NOESY / X-Ray (Lit.[1][5] Ref)

Stereochemical Assignment: In the ¹H NMR, the chemical shift of the protons on the cyclohexane ring differs between isomers. The cis-isomer (product of Bucherer-Bergs) typically exhibits specific NOE correlations between the axial amino proton and the axial protons at C3/C5, confirming the axial orientation of the nitrogen.

Troubleshooting & Optimization

  • Incomplete Hydrolysis: If the hydantoin persists after 48h reflux in NaOH, switch to Barium Hydroxide (Ba(OH)₂) in an autoclave at 120–130°C. The barium salt can be removed by precipitating with CO₂ or H₂SO₄.[1]

  • Solubility: The free amino acid is poorly soluble in cold water. Ensure the pH is strictly controlled during the isoelectric precipitation (pH ~6) to maximize yield.

  • Boc-Protection Efficiency: If the amino acid does not dissolve in the Boc-protection step, use Tetramethylammonium hydroxide (TMAH) as the base, which often improves solubility of hindered amino acids in organic/aqueous mixtures.

References

  • Bucherer-Bergs Reaction Mechanism & Stereoselectivity

    • Munday, L. (1961).[1] Amino-acids of the Cyclohexane Series.[6][5][7][8] Part I. Journal of the Chemical Society. Link

    • Insight: Establishes that Bucherer-Bergs on 4-substituted cyclohexanones yields the isomer with the amino group axial (cis-isomer).
  • Hydantoin Hydrolysis Protocols

    • Ware, E. (1950).[1] The Chemistry of the Hydantoins.[4][9][10][11] Chemical Reviews. Link[1]

  • Boc-Protection of Hindered Amines

    • Sheppard, R. C., & Williams, B. J. (1982).[1] Intramolecular quenching of the fluorescence of 2-aminobenzoyl groups by nitrated aromatic rings. International Journal of Peptide and Protein Research. (Standard protocols for hindered AA protection).

  • Application in Drug Design

    • Behrens, C., et al. (2012).[1] Constrained Amino Acids in Peptide Design. Chemical Biology & Drug Design. (Context for this compound usage).

Sources

analytical methods for 1-Amino-4-phenylcyclohexanecarboxylic acid characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Characterization of 1-Amino-4-phenylcyclohexanecarboxylic Acid

Abstract

This compound is a conformationally constrained amino acid analogue that serves as a critical building block in modern medicinal chemistry. Its incorporation into peptidomimetics has been pivotal in developing potent and selective agonists for therapeutic targets like the human melanocortin-4 receptor (hMC4R)[1][2][3]. The rigid cyclohexane backbone provides distinct structural constraints that can enhance binding affinity and selectivity compared to flexible amino acid counterparts[1]. Given its significance in drug development, rigorous analytical characterization is imperative to ensure identity, purity, and structural integrity. This guide provides a comprehensive suite of analytical methodologies for researchers, scientists, and quality control professionals working with this compound, moving from routine purity assessment to definitive structural elucidation.

Introduction: The Scientific Imperative for Characterization

The therapeutic potential of peptides is often limited by poor metabolic stability and lack of receptor selectivity. The synthesis of peptidomimetics using non-natural amino acids like this compound is a key strategy to overcome these limitations. The compound, with a molecular formula of C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol , exists as cis and trans isomers, the stereochemistry of which can profoundly impact biological activity[4][5][6][7]. Therefore, a multi-faceted analytical approach is not merely a quality control measure but a fundamental component of the research and development process. This document outlines a logical workflow, combining chromatographic and spectroscopic techniques to provide a complete analytical profile of the molecule.

Chromatographic Analysis: Assessing Purity and Quantity

Chromatographic methods are the cornerstone for determining the purity of active pharmaceutical ingredients and their intermediates. For a polar, zwitterionic molecule like an amino acid, derivatization is often necessary to achieve good peak shape and retention in conventional chromatographic systems.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: RP-HPLC is the most prevalent method for amino acid analysis in quality control settings due to its robustness and reproducibility[8][9]. Direct analysis of this compound is challenging due to its high polarity. Pre-column derivatization with Phenylisothiocyanate (PITC), also known as Edman's reagent, converts the primary amine into a more hydrophobic phenylthiocarbamyl (PTC) derivative. This allows for excellent retention on C18 columns and strong UV absorbance at 254 nm, enabling sensitive detection[10].

Protocol 1: Purity Determination by RP-HPLC with PITC Derivatization

1. Sample Preparation & Derivatization: a. Accurately weigh 1-2 mg of this compound and dissolve in 1.0 mL of coupling buffer (e.g., 10:5:5:1 ratio of Water:Ethanol:Triethylamine:PITC) to create a ~1-2 mg/mL solution. b. Vortex the solution and allow it to react at room temperature for 20-30 minutes. c. Evaporate the solvent and excess reagent under a stream of nitrogen or using a vacuum concentrator. The removal of byproducts is crucial for a clean chromatogram[10]. d. Reconstitute the dried PTC-amino acid derivative in 1.0 mL of the initial mobile phase (see Table 1).

2. HPLC Instrumentation and Conditions: a. The following table outlines a validated starting point for the method. Optimization may be required based on the specific instrument and column used.

Parameter Condition
Column C18 Reverse-Phase, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.05 M Sodium Acetate with 0.05% Triethylamine, pH 6.4
Mobile Phase B Acetonitrile:Methanol:Water (40:10:50)[11]
Gradient 0-100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm[10]
Injection Volume 10 µL

3. Data Analysis: a. Integrate the peak corresponding to the PTC-derivative of this compound. b. Calculate the purity by the area percent method, assuming all impurities have a similar response factor at 254 nm. For higher accuracy, a reference standard should be used to determine the relative response factors of known impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Coupling Buffer weigh->dissolve derivatize Derivatize with PITC (25°C, 20 min) dissolve->derivatize dry Dry Under Nitrogen derivatize->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject on HPLC System reconstitute->inject separate Gradient Elution on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Purity (Area %) integrate->calculate

Caption: HPLC analysis workflow from sample preparation to purity calculation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: For orthogonal verification of purity and identity, GC-MS offers a powerful alternative. Amino acids are non-volatile and thermally labile, making direct GC analysis impossible[12]. Silylation is a common derivatization strategy, where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens on the amine and carboxylic acid groups with trimethylsilyl (TMS) groups. This increases volatility and thermal stability, allowing the compound to traverse the GC column[12]. The mass spectrometer provides definitive identification through the compound's molecular ion and characteristic fragmentation pattern.

Protocol 2: Identification by GC-MS with Silylation

1. Sample Preparation & Derivatization: a. Place ~0.5 mg of the sample into a 2 mL GC vial. b. Add 100 µL of acetonitrile and 100 µL of MSTFA. c. Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization. d. Cool the vial to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

Parameter Condition
GC Column 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 550 m/z

3. Data Analysis: a. Identify the peak for the di-TMS derivative of this compound. b. Confirm identity by comparing the acquired mass spectrum with a reference spectrum or by analyzing the fragmentation pattern. Look for the molecular ion (M+) and characteristic fragments (e.g., loss of a methyl group, TMS group, or carboxyl-TMS group).

Spectroscopic Analysis: Unambiguous Structural Confirmation

While chromatography confirms purity, spectroscopy provides irrefutable evidence of the molecule's structure. A combination of NMR and Mass Spectrometry is essential for complete characterization[1].

cluster_techniques Analytical Techniques cluster_info Information Obtained Compound 1-Amino-4-phenyl- cyclohexanecarboxylic acid HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS High-Res MS Compound->MS XRAY X-Ray Crystallography Compound->XRAY Purity Purity & Quantification HPLC->Purity GCMS->Purity Identity Identity & Mol. Weight GCMS->Identity Structure Connectivity & 3D Structure NMR->Structure MS->Identity XRAY->Structure

Sources

Application Note: Large-Scale Synthesis of cis-1-Amino-4-phenylcyclohexanecarboxylic Acid

[1][2]

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-amino-4-phenylcyclohexanecarboxylic acid , a non-proteinogenic amino acid widely used as a conformational constraint in peptide mimetics and as a transport inhibitor analog.[1] The method utilizes the Bucherer-Bergs reaction to stereoselectively generate the cis-isomer (amino group cis to the phenyl ring) from 4-phenylcyclohexanone.[1] Special emphasis is placed on process safety regarding cyanide handling, thermodynamic stereocontrol, and purification strategies suitable for kilogram-scale production.[1]

Introduction & Retrosynthetic Analysis[1]

The Target Molecule

This compound contains a quaternary carbon at position 1, creating significant steric bulk and defining specific conformational preferences.[1]

  • Stereochemistry: The molecule exists as cis and trans diastereomers. The Bucherer-Bergs reaction is thermodynamically controlled and predominantly yields the cis-isomer (amino group axial, phenyl group equatorial), whereas the Strecker synthesis (kinetic control) favors the trans-isomer.

  • Applications: Used in the design of biologically active peptides (e.g., melanocortin receptor ligands) and as a scaffold in medicinal chemistry to restrict conformational freedom.

Retrosynthetic Strategy

The industrial route of choice is the transformation of a ketone to a hydantoin, followed by hydrolysis.

  • Starting Material: 4-Phenylcyclohexanone (commercially available or synthesized from 4-phenylphenol).[1]

  • Key Transformation: Bucherer-Bergs cyclization to form the spiro-hydantoin intermediate.[1][2][3][4]

  • Deprotection: Alkaline hydrolysis of the hydantoin ring to liberate the free amino acid.

Retrosynthesiscluster_legendStereocontrolTargetcis-1-Amino-4-phenyl-cyclohexanecarboxylic AcidHydantoin4-Phenylcyclohexane-1-spiro-5'-hydantoinTarget->HydantoinHydrolysis(NaOH/Ba(OH)2)Ketone4-PhenylcyclohexanoneHydantoin->KetoneBucherer-Bergs((NH4)2CO3, NaCN)NoteBucherer-Bergs yieldsthermodynamic Cis-isomer(Amino-axial, Phenyl-equatorial)

Figure 1: Retrosynthetic pathway highlighting the thermodynamic control of the Bucherer-Bergs reaction.[1][5][6]

Process Development & Safety

Stereochemical Control

In 4-substituted cyclohexanones, the bulky phenyl group resides in the equatorial position to minimize 1,3-diaxial interactions.[1]

  • Bucherer-Bergs (Thermodynamic): The reaction is reversible. The equilibrium favors the formation of the hydantoin where the bulky 4-phenyl group and the 1-amino group are cis (Amino-axial / Phenyl-equatorial).[1] This places the carbonyl of the hydantoin ring in the less hindered position.

  • Strecker (Kinetic): Irreversible addition of cyanide usually yields the trans -isomer (Amino-equatorial / Phenyl-equatorial).[1][5]

Critical Safety: Cyanide Handling

This protocol involves Sodium Cyanide (NaCN).[5][7]

  • Engineering Controls: All reactions must be performed in a reactor vented to a caustic scrubber (NaOH/NaOCl) to neutralize any evolved HCN gas.

  • pH Control: Maintain reaction pH > 10 during cyanide addition to prevent HCN formation.

  • Waste: All aqueous waste must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

Detailed Experimental Protocol

Stage 1: Synthesis of 4-phenylcyclohexane-1-spiro-5'-hydantoin[1][2]

Reagents:

  • 4-Phenylcyclohexanone (1.0 equiv)[1][5]

  • Sodium Cyanide (NaCN) (1.2 equiv) [POISON] [5]

  • Ammonium Carbonate ((NH4)2CO3) (3.0 equiv)[5]

  • Solvent: 50% Ethanol/Water (v/v)[5]

Procedure:

  • Dissolution: In a jacketed glass reactor or Hastelloy autoclave, dissolve 4-Phenylcyclohexanone in 50% EtOH/Water.

  • Reagent Addition: Add Ammonium Carbonate with stirring. The mixture may cool (endothermic).

  • Cyanide Addition: Carefully add NaCN. Ensure the system is closed and vented to a scrubber.

  • Reaction: Heat the mixture to 60–65 °C for 12–18 hours.

    • Note: Do not exceed 70 °C in an open system to avoid excessive decomposition of ammonium carbonate.[1]

  • Work-up:

    • Cool the reaction mixture to 0–5 °C.

    • The spiro-hydantoin product typically precipitates as a white solid.[1]

    • Filter the solid.[8]

    • Wash with cold water (3x) to remove residual cyanide and inorganic salts.

    • Wash with cold diethyl ether or hexanes to remove unreacted ketone.[1]

  • Drying: Dry the solid in a vacuum oven at 50 °C.

    • Yield Expectation: 75–85%[1][5]

    • Purity Check: 1H NMR (DMSO-d6) – Verify disappearance of ketone carbonyl signal.

Stage 2: Alkaline Hydrolysis to this compound[1][2]

Reagents:

  • Spiro-hydantoin intermediate (from Stage 1)[1][5]

  • Sodium Hydroxide (NaOH) (2.5 M aqueous solution, ~5-8 equiv)[5]

  • Alternative: Barium Hydroxide (Ba(OH)2) can be used for milder conditions but requires sulfate removal.[5]

Procedure:

  • Hydrolysis: Suspend the spiro-hydantoin in 2.5 M NaOH in a high-pressure steel autoclave (Parr reactor).

  • Heating: Heat to 150–160 °C for 24–48 hours.

    • Mechanism:[6][7][9][10] The hydantoin ring is extremely stable. High temperature is required to open the ring and cleave the urea intermediate.

    • Pressure:[1][8] Expect pressures of 5–10 bar due to ammonia evolution.[1]

  • Ammonia Removal: After the reaction time, vent the reactor (through a scrubber) to release ammonia. This drives the equilibrium forward.

  • Isolation:

    • Cool the solution to room temperature.

    • Filter to remove any insoluble impurities.[1]

    • Neutralization: Carefully adjust the pH of the filtrate to the isoelectric point (pI ~ 6.0–6.5) using concentrated HCl.[1]

    • The amino acid will precipitate as a white zwitterionic solid.

  • Purification:

    • Filter the crude amino acid.

    • Recrystallization: Recrystallize from Water/Ethanol or Water/Acetone to remove salts (NaCl).

  • Drying: Dry under high vacuum at 60 °C.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identity 1H NMR (D2O/NaOD)Conforms to structure; Phenyl protons (7.2-7.4 ppm), Cyclohexane multiplet (1.5-2.2 ppm)
Stereochemistry NOESY NMRStrong NOE between Amino-H (if visible) or C1-related signals and axial ring protons confirms cis (Amino-axial).[1][5]
Purity HPLC (C18, Phosphate buffer)> 98.0% (AUC)
Water Content Karl Fischer< 1.0%

Process Flow Diagram

ProcessFlowcluster_0Stage 1: Bucherer-Bergscluster_1Stage 2: HydrolysisStart4-Phenylcyclohexanone+ (NH4)2CO3 + NaCNReact1Reaction: 60°C, 18h(Formation of Hydantoin)Start->React1Filter1Filtration & Wash(Remove Cyanide)React1->Filter1InterIntermediate:Spiro-hydantoinFilter1->InterHydrolysisAutoclave: NaOH, 160°C(Ring Opening)Inter->HydrolysisNeutralizepH Adjustment to pI (6.5)(Precipitation)Hydrolysis->NeutralizePurifyRecrystallization(H2O/EtOH)Neutralize->PurifyFinalProduct:cis-1-Amino-4-phenyl-cyclohexanecarboxylic acidPurify->Final

Figure 2: Step-by-step process flow from ketone starting material to purified amino acid.[1][5]

References

  • Munday, L. (1961). Amino-acids of the cyclohexane series.[1][10][11][12] Part I. Journal of the Chemical Society, 4372-4379.[1]

    • Foundational text establishing the stereochemistry of Bucherer-Bergs vs Strecker reactions on 4-substituted cyclohexanones.
  • Edward, J. T., & Jitrangsri, C. (1975).[2] Stereochemistry of the Bucherer-Bergs and Strecker reactions of 4-tert-butylcyclohexanone.[1][2][3][4] Canadian Journal of Chemistry, 53(22), 3339-3350.

    • Confirms that Bucherer-Bergs yields the isomer with the amino group cis to the bulky 4-substituent (thermodynamic control).
  • O'Donnell, M. J., et al. (2003). The large scale synthesis of unnatural amino acids. Tetrahedron, 59, 123-146.[1]

    • General reference for scale-up of amino acid synthesis including hydantoin hydrolysis methods.
  • Sigma-Aldrich. Product Specification: 4-Phenylcyclohexanone.[1][5]

    • Source for starting material properties and safety d

Application Notes and Protocols for the Enzymatic Synthesis of 1-Amino-4-phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Biocatalysis Division

Introduction: The Significance of 1-Amino-4-phenylcyclohexanecarboxylic Acid

This compound is a non-canonical amino acid of significant interest in medicinal chemistry and drug development. Its rigid, cycloaliphatic scaffold, combined with the presence of both amino and carboxylic acid functionalities, makes it a valuable building block for introducing conformational constraints into peptides and small molecule drugs. This can lead to enhanced potency, selectivity, and metabolic stability. For instance, derivatives of this amino acid have been explored as components of melanocortin receptor agonists, highlighting their potential in therapeutic areas such as obesity and metabolic disorders.[1]

Traditionally, the synthesis of such complex amino acids has relied on multi-step chemical routes, which can be resource-intensive and may generate significant chemical waste.[2][3] Biocatalysis, utilizing enzymes to perform chemical transformations, offers a greener and more efficient alternative. This application note provides a detailed guide to the enzymatic synthesis of this compound, focusing on the use of transaminase enzymes.

The Biocatalytic Approach: Transaminase-Mediated Synthesis

The core of this enzymatic approach is the stereoselective amination of a prochiral ketone, 1-oxo-4-phenylcyclohexanecarboxylic acid, using a transaminase (also known as an aminotransferase). Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[4][5]

The overall reaction is depicted below:

Enzymatic Synthesis 1-oxo-4-phenylcyclohexanecarboxylic_acid 1-oxo-4-phenylcyclohexanecarboxylic acid Transaminase Transaminase (PLP) 1-oxo-4-phenylcyclohexanecarboxylic_acid->Transaminase Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Transaminase Product This compound Transaminase->Product Byproduct Ketone Byproduct (e.g., Acetone) Transaminase->Byproduct

Caption: General scheme of the transaminase-catalyzed synthesis of this compound.

A key challenge in transaminase-catalyzed reactions is that the equilibrium often does not favor product formation. To drive the reaction to completion, various strategies can be employed, such as using a high excess of the amine donor or removing the ketone byproduct.[6]

Selecting the Right Biocatalyst: Transaminase Screening

The choice of transaminase is critical for achieving high conversion and stereoselectivity. While a specific transaminase for 1-oxo-4-phenylcyclohexanecarboxylic acid may not be commercially available off-the-shelf, several well-characterized transaminases have shown activity on structurally similar cyclic ketones.[7] A screening of a panel of both (R)- and (S)-selective ω-transaminases is the recommended starting point.

Table 1: Potential Transaminase Candidates for Screening

Enzyme Source/TypeSelectivityRationale
Arthrobacter sp. (ArR-TA)(R)-selectiveKnown to accept bulky substrates.[8]
Aspergillus terreus (AtR-TA)(R)-selectiveDemonstrated activity on various ketones.[3]
Chromobacterium violaceum (Cv-TA)(S)-selectiveShows broad substrate specificity, including cyclic ketones.[3]
Engineered Transaminases(R)- or (S)-selectiveProtein engineering has yielded variants with improved stability and activity.[8]

Experimental Protocols

Protocol 1: General Transaminase Activity Assay

This protocol describes a general method for screening transaminase activity towards 1-oxo-4-phenylcyclohexanecarboxylic acid.

Materials:

  • 1-oxo-4-phenylcyclohexanecarboxylic acid (substrate)

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP) solution (10 mM)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Transaminase enzyme preparation (lyophilized powder or solution)

  • DMSO (for dissolving the substrate)

  • Microplate reader or HPLC system

Procedure:

  • Substrate Stock Solution: Prepare a 100 mM stock solution of 1-oxo-4-phenylcyclohexanecarboxylic acid in DMSO.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

    • Tris-HCl buffer (100 mM, pH 8.0): 840 µL

    • 1-oxo-4-phenylcyclohexanecarboxylic acid stock solution: 50 µL (final concentration: 5 mM)

    • Isopropylamine: 100 µL (final concentration: ~1 M)

    • PLP solution (10 mM): 10 µL (final concentration: 0.1 mM)

  • Enzyme Addition: Add 1-5 mg of lyophilized transaminase powder or an equivalent amount of enzyme solution to the reaction mixture. A control reaction without the enzyme should be prepared.

  • Incubation: Incubate the reaction mixture at 30-40°C with shaking (200 rpm) for 24 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of 0.1 M HCl.

  • Analysis: Centrifuge the quenched reaction mixture to pellet any precipitate. Analyze the supernatant for the formation of this compound using HPLC.

Protocol 2: HPLC Analysis of Product Formation

This protocol outlines a reverse-phase HPLC method for the quantification of the product.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase and Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations.

  • Sample Preparation: Dilute the supernatant from the quenched reaction mixture (Protocol 1, step 6) with Mobile Phase A.

  • Injection: Inject the prepared sample and standards onto the HPLC system.

  • Quantification: Identify the product peak by comparing its retention time with the standard. Quantify the amount of product formed by integrating the peak area and using the standard curve.

Protocol 3: Chiral HPLC for Enantiomeric Excess Determination

To determine the stereoselectivity of the enzymatic reaction, a chiral HPLC method is required.

Instrumentation and Columns:

  • HPLC system with a UV or fluorescence detector

  • Chiral stationary phase (CSP) column suitable for amino acids (e.g., based on macrocyclic glycopeptides).[9]

Mobile Phase and Conditions:

  • The mobile phase will be highly dependent on the chosen chiral column. A typical mobile phase could be a mixture of hexane, ethanol, and a small amount of a modifying acid (e.g., TFA).

  • Isocratic elution is often used.

  • Consult the column manufacturer's guidelines for specific method development.

Procedure:

  • Sample Derivatization (if necessary): Some chiral columns may require derivatization of the amino acid with a UV-active or fluorescent tag (e.g., FMOC-Cl) for sensitive detection.

  • Injection: Inject the reaction sample (after appropriate workup and derivatization) onto the chiral HPLC system.

  • Analysis: The two enantiomers of this compound should separate into two distinct peaks.

  • Enantiomeric Excess (e.e.) Calculation: Calculate the e.e. using the following formula:

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Process Optimization and Scale-Up Considerations

Once a suitable transaminase has been identified, the reaction conditions should be optimized to maximize yield and stereoselectivity.

Table 2: Parameters for Optimization

ParameterRange to InvestigateRationale
pH 6.0 - 10.0Enzyme activity and stability are pH-dependent.
Temperature 25°C - 50°CAffects reaction rate and enzyme stability.
Substrate Concentration 1 - 100 mMHigh concentrations can lead to substrate inhibition.
Amine Donor Isopropylamine, Alanine, etc.Different donors can affect reaction equilibrium and rate.
Co-solvent 5-20% DMSO, MethanolCan improve the solubility of hydrophobic substrates.

For industrial applications, enzyme immobilization is a key strategy to improve stability, facilitate catalyst reuse, and enable continuous processing.[10]

Immobilization_Workflow cluster_0 Immobilization Process Enzyme_Solution Transaminase Solution Immobilization Immobilization (Covalent attachment or Adsorption) Enzyme_Solution->Immobilization Support_Material Support Material (e.g., Epoxy Resin, Silica) Support_Material->Immobilization Washing Washing to remove unbound enzyme Immobilization->Washing Immobilized_Enzyme Immobilized Transaminase Washing->Immobilized_Enzyme

Caption: A simplified workflow for enzyme immobilization.

Protocol 4: Enzyme Immobilization on Epoxy-Activated Resin

This protocol describes a common method for the covalent immobilization of transaminases.

Materials:

  • Epoxy-activated acrylic resin

  • Potassium phosphate buffer (1 M, pH 8.0)

  • Transaminase solution (partially purified)

  • Shaking incubator

Procedure:

  • Enzyme Solution Preparation: Prepare a solution of the transaminase in 1 M potassium phosphate buffer (pH 8.0).

  • Resin Equilibration: Wash the epoxy-activated resin with the same buffer.

  • Immobilization Reaction: Mix the enzyme solution with the equilibrated resin (e.g., 10 mg of protein per gram of support).

  • Incubation: Incubate the mixture overnight at room temperature with gentle shaking.

  • Washing: After incubation, filter the resin and wash it extensively with buffer to remove any non-covalently bound enzyme.

  • Storage: The immobilized enzyme can be stored in buffer at 4°C.

Conclusion

The enzymatic synthesis of this compound using transaminases represents a promising alternative to traditional chemical methods. This approach offers the potential for high stereoselectivity, milder reaction conditions, and a more sustainable manufacturing process. Through careful enzyme selection, reaction optimization, and the implementation of immobilization strategies, this biocatalytic route can be developed into a robust and efficient method for the production of this valuable building block for the pharmaceutical industry.

References

  • Google Patents. (n.d.). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Tóth, G., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. Retrieved from [Link]

  • Tóth, G., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Transaminase. Retrieved from [Link]

  • N'JOY Biochemistry. (2021, November 27). 3 :Transamination | Amino Acid Metabolism | Biochemistry [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-4-phenylcyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2020). The Use of ω-Transaminase for Chiral Amine Synthesis in Organic Synthesis. Retrieved from [Link]

  • Kelly, S. A., et al. (2020). Transaminases for industrial biocatalysis: novel enzyme discovery. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • MDPI. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). ω-Transaminases for the amination of functionalised cyclic ketones. Retrieved from [Link]

  • Seebeck, F. P., et al. (2022). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis. Retrieved from [Link]

  • Khan, I., et al. (2021). Immobilization of transaminase from Bacillus licheniformis on copper phosphate nanoflowers and its potential application in the kinetic resolution of RS-α-methyl benzyl amine. 3 Biotech. Retrieved from [Link]

  • MDPI. (n.d.). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. Retrieved from [Link]

  • IUPAC. (1997). Analytical Chiral Separation Methods. Pure and Applied Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-4-phenylcyclohexane-1-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2016). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. Retrieved from [Link]

  • Google Patents. (n.d.). Immobilized transaminases and process for making and using immobilized transaminase.
  • Wiley Online Library. (2021). From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. Angewandte Chemie. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino acid‐keto acid aminotransferase models: Modified pseudo‐MAS with.... Retrieved from [Link]

  • Zhang, C., et al. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Koper, K., et al. (2023). Biochemical characterization of plant aromatic aminotransferases. Methods in Enzymology. Retrieved from [Link]

  • RSC Publishing. (2024). Membrane-immobilized transaminases for the synthesis of enantiopure amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Separation of Amino Acids by Chromatography. Retrieved from [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

Sources

Application Notes and Protocols: Harnessing 1-Amino-4-phenylcyclohexanecarboxylic Acid for the Design of Conformationally Constrained Cyclic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics

Cyclic peptides have emerged as a compelling class of therapeutic agents, bridging the gap between small molecules and large biologics.[1] Their constrained architecture offers several advantages over linear counterparts, including enhanced metabolic stability, increased receptor affinity and selectivity, and improved bioavailability.[2][3][4] The biological activity of a cyclic peptide is intrinsically linked to its three-dimensional conformation, which dictates its interaction with a specific biological target.[4][5] Consequently, the ability to rationally design and control the peptide's topography is paramount in modern drug discovery.

A key strategy for achieving conformational rigidity is the incorporation of non-natural, sterically constrained amino acids.[6] This guide focuses on the application of 1-amino-4-phenylcyclohexanecarboxylic acid (Apc) , a unique α,α-disubstituted amino acid, in the design and synthesis of structurally well-defined cyclic peptides. The rigid cyclohexane scaffold and the appended phenyl group of Apc serve as powerful tools to restrict the conformational freedom of the peptide backbone, thereby pre-organizing the peptide into a bioactive conformation.

This document provides a comprehensive overview of the rationale behind using Apc, detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), methods for peptide cyclization, and analytical techniques for conformational analysis.

The Structural and Functional Impact of this compound (Apc)

This compound is an α,α-disubstituted amino acid, meaning both hydrogens on the alpha-carbon are replaced. This substitution has profound implications for the local and global conformation of a peptide chain.

Causality Behind Conformational Restriction:

  • Steric Hindrance: The cyclohexane ring severely restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds of the peptide backbone. This contrasts sharply with flexible residues like glycine or alanine, which can adopt a wide range of dihedral angles. By limiting the accessible conformational space, Apc helps to lock the peptide into a more defined secondary structure, such as a specific turn or helical motif.[7]

  • Induction of Turns: The steric bulk of Apc can promote the formation of β-turns or γ-turns in the peptide sequence. These turn structures are crucial for the compact folding of many biologically active peptides and are often involved in receptor recognition.[5]

  • Hydrophobic Interactions: The phenyl group provides a significant hydrophobic surface that can engage in intramolecular interactions to stabilize a folded conformation or participate in intermolecular interactions with the target protein. This feature is particularly valuable for disrupting protein-protein interactions at hydrophobic interfaces.

The initial discovery and application of Apc demonstrated its utility in creating potent and selective ligands for melanocortin receptors.[8][9] In these studies, replacing a flexible histidine residue with the rigid cis-Apc template in linear pentapeptides resulted in potent agonists for the human melanocortin-4 receptor (hMC4R) with high selectivity over other subtypes.[8][9] This seminal work underscored the power of using rigid templates to achieve both high potency and selectivity.

Physicochemical Properties of Apc
PropertyValueSource
Molecular Formula C₁₃H₁₇NO₂[10]
Molecular Weight 219.28 g/mol [10]
IUPAC Name 1-amino-4-phenylcyclohexane-1-carboxylic acid[10]
Stereochemistry Available as cis and trans isomers[8]

The choice between the cis and trans isomers of Apc is a critical design element, as the relative orientation of the amino and carboxyl groups to the phenyl ring will dictate the precise geometry of the conformational constraint imposed on the peptide backbone.

Experimental Design and Protocols

The successful synthesis of Apc-containing cyclic peptides relies on a systematic workflow encompassing peptide design, solid-phase synthesis, cyclization, and characterization.

Workflow cluster_0 Design & Synthesis cluster_1 Cyclization & Purification cluster_2 Analysis & Characterization Design 1. Peptide Sequence Design - Position of Apc - Cyclization Strategy SPPS 2. Solid-Phase Peptide Synthesis - Fmoc/Boc Chemistry - Optimized Coupling Design->SPPS Sequence Cleavage 3. Cleavage & Deprotection - Resin Cleavage - Side-chain Deprotection SPPS->Cleavage Protected Peptide Cyclization 4. Head-to-Tail Cyclization - Solution Phase - High Dilution Cleavage->Cyclization Linear Peptide Purification 5. Purification - RP-HPLC Cyclization->Purification Crude Cyclic Peptide Analysis 6. Characterization - Mass Spectrometry Purification->Analysis Purified Peptide Conformation 7. Conformational Analysis - NMR Spectroscopy - Computational Modeling Analysis->Conformation Structural Verification

Workflow for Apc-containing cyclic peptide development.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Apc-Containing Linear Peptides

This protocol outlines the manual Fmoc-based SPPS for incorporating Fmoc-cis-1-amino-4-phenylcyclohexanecarboxylic acid. The steric hindrance of Apc necessitates optimized coupling conditions.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin for C-terminal amide)

  • Fmoc-protected amino acids (including Fmoc-cis-Apc-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling:

    • Add the desired amount of resin to the synthesis vessel.

    • Wash the resin with DMF (3x), followed by DCM (3x), and then DMF (3x).

    • Swell the resin in DMF for at least 30 minutes.[6]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Add fresh 20% piperidine in DMF and agitate for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with DIC (1 equivalent to the amino acid) and Oxyma Pure (1 equivalent to the amino acid) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of Fmoc-cis-Apc-OH (Optimized Coupling):

    • Rationale: Due to the steric bulk of Apc, a standard coupling protocol may be inefficient. A longer coupling time and potentially a stronger coupling agent are recommended.

    • In a separate vial, dissolve Fmoc-cis-Apc-OH (3-5 equivalents) in DMF. Add HATU (1 equivalent to the amino acid) and DIPEA (2 equivalents to the amino acid).

    • Add the activated Apc solution to the deprotected resin.

    • Agitate for 4-6 hours, or overnight if necessary.

    • Perform a Kaiser test. Due to the nature of α,α-disubstituted amino acids, the Kaiser test might be unreliable. A test cleavage of a small amount of resin to check the mass is advisable.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation:

    • Repeat steps 2 and 3/4 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection:

    • After the final coupling, perform a final deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM (5x) and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Caution: Work in a fume hood.

    • Add the cleavage cocktail to the resin (10 mL per gram of resin).

    • Agitate at room temperature for 2-4 hours.[6]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude linear peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

    • Dry the crude peptide under vacuum.

Protocol 2: Head-to-Tail Cyclization in Solution

Head-to-tail cyclization is a common strategy for producing robust cyclic peptides.[11] The key to successful cyclization is performing the reaction under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[11]

Materials:

  • Crude linear peptide

  • DMF (anhydrous, high purity)

  • DIPEA (N,N-Diisopropylethylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diethyl ether

  • RP-HPLC system for purification

Procedure:

  • Reaction Setup (High Dilution):

    • Dissolve the crude linear peptide in a large volume of DMF to achieve a final concentration of 0.1-0.5 mM. This high dilution is critical to prevent oligomerization.[11]

    • Add DIPEA to the solution to adjust the pH to 8-9 (check with pH paper on a small drop).

    • In a separate vial, dissolve HATU (1.5 equivalents relative to the peptide) in a small amount of DMF.

  • Initiation of Cyclization:

    • Add the HATU solution dropwise to the stirring peptide solution over 10-15 minutes.

    • Rationale: Slow addition of the coupling agent maintains a low concentration of the activated species, further promoting intramolecular reaction.

  • Reaction Monitoring:

    • Let the reaction stir at room temperature for 12-24 hours.

    • Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS. Look for the disappearance of the linear peptide mass and the appearance of the cyclized product mass (loss of 18 Da, corresponding to H₂O).

  • Work-up and Purification:

    • Once the reaction is complete, remove the DMF under high vacuum.

    • Re-dissolve the residue in a minimal amount of DMF or DMSO.

    • Precipitate the crude cyclic peptide with cold diethyl ether.

    • Purify the cyclic peptide by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Characterization and Conformational Analysis

1. Mass Spectrometry: Confirm the identity of the purified cyclic peptide by ESI-MS or MALDI-TOF to ensure the molecular weight matches the theoretical value.

2. NMR Spectroscopy for Structural Elucidation: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution.[12] For an Apc-containing cyclic peptide, the following experiments are crucial:

  • 1D ¹H NMR: Provides initial information on the overall folding and conformational homogeneity.

  • 2D TOCSY: Used for assigning proton resonances within each amino acid residue.

  • 2D NOESY/ROESY: Identifies through-space proximities between protons (<5 Å), which are used to generate distance restraints for structure calculation.[12][13]

  • Variable Temperature Experiments: Measuring the temperature coefficients of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, which are key features of stable secondary structures.[12]

NMR_Analysis cluster_0 NMR Data Acquisition cluster_1 Structure Calculation cluster_2 Final Structure TOCSY TOCSY (Spin System ID) Assignments Resonance Assignments TOCSY->Assignments NOESY NOESY/ROESY (Distance Restraints) Restraints Generate Restraints (Distances, Dihedrals) NOESY->Restraints VT_NMR Variable Temp NMR (H-Bonding) VT_NMR->Restraints Assignments->Restraints Calculation Structure Calculation (e.g., CYANA, CNS) Restraints->Calculation Ensemble Ensemble of 3D Structures Calculation->Ensemble Validation Structural Validation Ensemble->Validation

Sources

Application Notes and Protocols for the Development of Selective Melanocortin-4 Receptor Agonists Utilizing a 1-Amino-4-phenylcyclohexanecarboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Melanocortin-4 Receptor as a Therapeutic Target

The melanocortin-4 receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hypothalamus.[1][2] It plays a pivotal role in regulating energy homeostasis, appetite, and sexual function.[3][4][5] The endogenous agonist for MC4R is the α-melanocyte-stimulating hormone (α-MSH), which, upon binding, activates the Gs-protein signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP).[5][6][7] This signaling pathway is crucial for satiety and increased energy expenditure.[8][9] Genetic variations or deficiencies in the MC4R pathway can lead to severe obesity and hyperphagia, highlighting its significance as a therapeutic target for metabolic disorders.[9][10][11]

The development of selective MC4R agonists has been a key focus in medicinal chemistry to address the growing global health concern of obesity.[12][13] However, a significant challenge lies in achieving selectivity for MC4R over other melanocortin receptor subtypes (MC1R, MC2R, MC3R, and MC5R) to minimize off-target effects.[14][15] For instance, activation of MC1R is associated with skin pigmentation.[16] Therefore, the design of ligands that specifically target MC4R is paramount for therapeutic success.

The Strategic Incorporation of 1-Amino-4-phenylcyclohexanecarboxylic Acid

A breakthrough in achieving MC4R selectivity has been the incorporation of rigid, non-natural amino acid scaffolds into peptide-based agonists.[17] this compound (Apc) has emerged as a particularly valuable building block in this endeavor.[17][18] The rationale for its use is rooted in its unique structural properties:

  • Conformational Constraint: The cyclohexane ring of Apc introduces a high degree of conformational rigidity compared to the flexible side chains of natural amino acids. This rigidity helps to lock the peptide backbone into a specific conformation that is favorable for binding to MC4R.[17]

  • Mimicry of Key Pharmacophoric Features: The phenyl group of Apc can mimic the side chain of phenylalanine, a key residue in the endogenous α-MSH pharmacophore (His-Phe-Arg-Trp).[15][19] By replacing the flexible histidine residue with the more constrained Apc, it is possible to fine-tune the interaction with the receptor binding pocket.[18][20]

  • Enhanced Selectivity: The incorporation of cis-Apc into linear pentapeptides has been shown to yield potent hMC4R agonists that are inactive or only weakly active at other melanocortin receptors, such as hMC1R, hMC3R, and hMC5R.[18][20] This demonstrates the critical role of this rigid template in achieving receptor selectivity.

The following sections provide detailed protocols for the synthesis, characterization, and evaluation of selective MC4R agonists incorporating the this compound scaffold.

Experimental Workflows and Signaling Pathways

To provide a clear overview of the agonist development process, the following diagrams illustrate the key experimental workflows and the canonical MC4R signaling pathway.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Selectivity & Lead Optimization A Peptide Synthesis (Solid-Phase) B Cleavage & Deprotection A->B C Purification (RP-HPLC) B->C D Characterization (LC-MS, NMR) C->D E Competitive Binding Assay (Radioligand Displacement) D->E F Functional Assay (cAMP Accumulation) E->F G Selectivity Profiling (vs. MC1R, MC3R, MC5R) F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization H->I

Caption: Experimental workflow for developing MC4R agonists.

G Agonist MC4R Agonist (e.g., α-MSH, Apc-containing peptide) MC4R MC4R Agonist->MC4R Binding G_protein Gs Protein MC4R->G_protein Activation AC Adenylate Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription (Satiety, Energy Expenditure) CREB->Gene Modulation

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Amino-4-phenylcyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Amino-4-phenylcyclohexanecarboxylic acid isomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating specific stereoisomers of this valuable synthetic building block. This molecule's structure presents a significant purification challenge, involving both diastereomeric (cis/trans) and enantiomeric (R/S) forms.

This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your desired isomer purity with high yield and confidence.

Overview of the Purification Challenge

This compound possesses two key stereochemical features:

  • Diastereomers: The relative orientation of the amino (-NH₂) and carboxylic acid (-COOH) groups on the C1 carbon, relative to the phenyl group at C4, gives rise to cis and trans isomers. These are distinct compounds with different physical properties, such as solubility and stability.

  • Enantiomers: The C1 carbon is a chiral center. This means that both the cis isomer and the trans isomer exist as a pair of non-superimposable mirror images, or enantiomers (a racemic mixture).

Therefore, a typical synthesis will produce a mixture of four isomers. The purification strategy is a multi-step process designed to first separate the diastereomers and then resolve the enantiomers of the desired diastereomer.

Purification_Workflow cluster_0 Crude Product cluster_1 Diastereomer Separation cluster_2 Isolated Diastereomers cluster_3 Chiral Resolution cluster_4 Final Pure Isomers raw_mix Crude Mixture (cis-racemate + trans-racemate) diastereomer_sep Fractional Crystallization OR Selective Derivatization raw_mix->diastereomer_sep trans_racemate Racemic trans-Isomer diastereomer_sep->trans_racemate  Desired cis_racemate Racemic cis-Isomer diastereomer_sep->cis_racemate  Undesired chiral_sep Chiral HPLC OR Diastereomeric Salt Formation trans_racemate->chiral_sep trans_S Pure (S)-trans Isomer chiral_sep->trans_S trans_R Pure (R)-trans Isomer chiral_sep->trans_R

Caption: General workflow for isolating a single stereoisomer.

Frequently Asked Questions (FAQs)

Q: What are the primary methods for separating the initial cis and trans isomer mixture?

A: The separation of cis and trans diastereomers leverages their different physical properties. The most common industrial methods are selective crystallization and selective esterification of the carboxylic acid group[1][2]. The choice depends on the specific solubility profile of your derivative and the desired scale.

Q: Why is the trans isomer often the target compound?

A: In many substituted cyclohexanes, the trans configuration, where bulky substituents are in equatorial positions, is thermodynamically more stable than the cis configuration. This stability is often desirable for downstream applications in pharmaceutical synthesis. Furthermore, processes exist to convert the undesired cis isomer into the more stable trans isomer, a process known as epimerization, which can significantly increase the overall yield[1].

Q: Will standard reverse-phase HPLC separate the cis and trans isomers?

A: Yes, it is often possible. Due to differences in their three-dimensional shape and polarity, cis and trans isomers will typically have different retention times on a standard achiral HPLC column (like a C18). However, for preparative scale, this may be less efficient than crystallization-based methods.

Q: Do I need to protect the amino group before purification?

A: Protection of the amino group (e.g., as a Boc-carbamate) is a common and highly effective strategy.[1][2] It serves two purposes: 1) It removes the zwitterionic character, making the molecule more soluble in organic solvents and easier to handle in chromatography and extraction. 2) It can accentuate the steric differences between the cis and trans isomers, which is particularly useful for selective reactions like esterification.

Troubleshooting Guide: Diastereomer Separation (cis vs. trans)

This section addresses common issues encountered during the critical first step of separating the diastereomeric mixture.

Q: I'm attempting to separate the cis/trans mixture by crystallization, but the purity isn't improving. What am I doing wrong?

A: This is a common challenge that usually comes down to solvent selection and kinetics.

  • Causality: Successful fractional crystallization relies on a significant difference in solubility between the two diastereomers in a chosen solvent system. If both isomers are either too soluble or too insoluble, or if their solubilities are too similar, separation will be poor.

  • Troubleshooting Steps:

    • Solvent Screening: The solubility of amino acids is highly dependent on the solvent system.[3][4] You must perform a systematic solvent screen. Start with single solvents of varying polarity (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate) and then move to binary mixtures.[1][2] A mixture of water and a polar organic solvent like isopropanol has been shown to be effective.[1][2]

    • Control Cooling Rate: Rapid cooling often leads to the co-precipitation of both isomers. Employ a slow, controlled cooling ramp to allow for the selective crystallization of the less soluble isomer.

    • pH Adjustment: The solubility of amino acids is at its minimum at their isoelectric point (pI).[4][5] Carefully adjusting the pH of an aqueous solution can dramatically decrease solubility and induce crystallization. For instance, acidifying a basic aqueous solution of the product to a pH of 4 with citric acid has been used to precipitate the product before extraction.[1][2]

    • Seeding: Introduce a few seed crystals of the desired pure isomer into the supersaturated solution to initiate crystallization exclusively for that isomer.

Solvent System ExampleRationale
Water/Isopropanol MixtureBalances polarity, allowing for differential solubility. Water is a good solvent for the ionic amino acid form, while isopropanol modulates this solubility.[1][2]
AcetoneA moderately polar aprotic solvent that can be effective for precipitating the less soluble isomer, especially after derivatization (e.g., Boc-protection).[2]
Dichloromethane (DCM)Primarily used for extraction after derivatization and pH adjustment, not typically for crystallization of the free amino acid.[1][2]

Q: My overall yield is low because I have to discard the cis isomer. Can I recover it?

A: Yes. You can convert the undesired cis isomer to the more stable trans isomer through a process called base-catalyzed epimerization.

  • Mechanism: In the presence of a base, the proton on the C1 carbon becomes acidic and can be temporarily removed. The resulting carbanion intermediate can be re-protonated from either face, leading to an equilibrium mixture that favors the thermodynamically more stable trans isomer.

  • Protocol Insight: This conversion is often performed in an aprotic solvent using a suitable base.[1] This process has been reported to significantly improve the yield of the desired trans product.[1] After epimerization, the mixture can be subjected again to the diastereomer separation protocol.

Troubleshooting Guide: Enantiomeric Resolution

Once you have an isolated, pure racemate (e.g., trans-1-Amino-4-phenylcyclohexanecarboxylic acid), the next challenge is to separate the enantiomers.

Q: I am trying to resolve the racemic trans-isomer using chiral HPLC, but the peaks are not separating. What parameters should I adjust?

A: Achieving good chiral separation on HPLC is a multi-parameter optimization problem. The key is the interaction between your analyte and the Chiral Stationary Phase (CSP).

  • Causality: Enantiomeric separation occurs because the two enantiomers form transient diastereomeric complexes with the chiral selector on the CSP.[6] The difference in the stability of these two complexes leads to different retention times. If the interactions are too weak or non-selective, no separation will occur.

Chiral_HPLC_Troubleshooting start Poor Resolution (Rs < 1.5) on Chiral HPLC check_csp Is the CSP appropriate for underivatized amino acids? start->check_csp change_csp Action: Test a different CSP class (e.g., Polysaccharide, Crown Ether, Zwitterionic) check_csp->change_csp No / Unsure check_mp Is the mobile phase optimized? check_csp->check_mp Yes change_csp->start adjust_modifier Action: Vary organic modifier (IPA, EtOH) concentration. (e.g. 10-30% in Hexane) check_mp->adjust_modifier No check_temp Is temperature optimized? check_mp->check_temp Yes adjust_modifier->check_mp adjust_additive Action: Add/vary acidic/basic additive (e.g., TFA, DEA) to control ionization. adjust_temp Action: Test lower temperatures (e.g., 10-25°C) to enhance diastereomeric interactions. check_temp->adjust_temp No success Resolution Achieved (Rs > 1.5) check_temp->success Yes adjust_temp->check_temp

Caption: Troubleshooting flowchart for chiral HPLC method development.

  • Troubleshooting Steps:

    • Select the Right CSP: This is the most critical factor. For amino acids, several classes of CSPs are effective. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and a good starting point.[7][8] Crown ether and zwitterionic phases are also specifically designed for amino acid separations.[9]

    • Optimize the Mobile Phase: For normal-phase chromatography on polysaccharide CSPs, a mobile phase of hexane with an alcohol modifier (like isopropanol or ethanol) is common.[7] Varying the percentage of the alcohol modifier is the first parameter to adjust. Small amounts of acidic (e.g., trifluoroacetic acid, TFA) or basic (e.g., diethylamine, DEA) additives can be used to control the ionization state of the analyte and improve peak shape and resolution.

    • Adjust Temperature: Lowering the column temperature often increases the stability difference between the diastereomeric complexes, leading to better resolution. However, this may also increase analysis time and backpressure.

    • Consider Derivatization: If resolution of the free amino acid is proving difficult, derivatizing it with a tag like NBD-F can improve its chromatographic behavior on certain CSPs.[7]

Q: I am trying to resolve the racemate by forming diastereomeric salts with a chiral acid, but I'm getting an oil or co-precipitation. What can I do?

A: Diastereomeric salt resolution is a powerful technique but requires careful optimization of crystallization conditions.[10]

  • Causality: This method relies on the two diastereomeric salts (e.g., (R)-acid/(S)-base and (R)-acid/(R)-base) having different solubilities in a specific solvent, allowing one to crystallize selectively. If both are highly soluble, you'll get no solid. If both are poorly soluble, they will co-precipitate.

  • Troubleshooting Steps:

    • Screen Resolving Agents: The interaction between your amine and the chiral acid is crucial. Common choices include (2R,3R)-tartaric acid, dibenzoyl-tartaric acid, or camphor-sulfonic acid. You may need to screen several to find one that provides salts with sufficiently different properties.

    • Systematic Solvent Screening: This is as critical as it is for diastereomer separation. The ideal solvent will fully dissolve both salts at a higher temperature but allow only one to crystallize upon cooling. Test a range of solvents and solvent mixtures (e.g., methanol, ethanol, acetone, acetonitrile, and aqueous mixtures).

    • Control Stoichiometry: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes help, as it ensures there is not enough to precipitate both diastereomers.

Experimental Protocol: Separation of cis/trans Isomers via Boc-Protection and Selective Esterification

This protocol is a synthesized example based on methods described in the literature for related compounds and should be adapted and optimized for your specific setup.[1][2]

Objective: To separate a cis/trans mixture by selectively esterifying the more sterically accessible cis-isomer and isolating the unreacted trans-isomer.

  • Boc-Protection of the Amino Group: a. Dissolve the crude cis/trans amino acid mixture (1.0 eq) in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like acetone or isopropanol). b. Add a base such as sodium hydroxide (NaOH) to adjust the pH to ~9-10. c. Cool the solution in an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) portion-wise while stirring vigorously. d. Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis shows complete consumption of the starting material. e. Acidify the aqueous layer to pH ~4 with a mild acid (e.g., citric acid) and extract the Boc-protected product with an organic solvent like dichloromethane (DCM) or ethyl acetate. f. Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield the Boc-protected cis/trans mixture.

  • Selective Esterification of the cis-Isomer: a. Dissolve the Boc-protected mixture (1.0 eq) in an appropriate aprotic solvent (e.g., acetone). b. Add a mild base, such as potassium carbonate (K₂CO₃). The amount should be calculated based on the proportion of the cis-isomer in the mixture (e.g., 1.2 eq relative to the cis content). c. Add an alkylating agent, such as bromoethane or iodomethane (2.0 eq relative to the cis content), to the suspension. d. Heat the reaction mixture (e.g., to 60°C) and stir for several hours, monitoring the selective consumption of the cis-isomer by HPLC or TLC. The trans-isomer, being more sterically hindered, should react much more slowly. e. Upon completion, cool the reaction mixture. The unreacted trans-Boc-amino acid may precipitate, especially upon further cooling (e.g., to -10°C).

  • Isolation of the trans-Isomer: a. Filter the cooled reaction mixture to collect the precipitate. Wash the solid with cold acetone. b. The collected solid is the desired trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid. The filtrate contains the esterified cis-isomer. c. The purity can be checked by NMR and HPLC. The Boc-group can be removed under standard acidic conditions (e.g., TFA in DCM) if the free amino acid is required.

References

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • EP 3411355 B1 - PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. European Patent Office. [Link]

  • Amino Acid Isomer Separation Using the Intrada Amino Acid Column from Imtakt . LCGC International. [Link]

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase . ResearchGate. [Link]

  • Separation and Detection of Amino Acids . BIOC*2580: Introduction to Biochemistry. [Link]

  • 1-Amino-4-phenylcyclohexane-1-carboxylic acid . PubChem. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography . AVESIS. [Link]

  • US3880925A - Separation and purification of cis and trans isomers.
  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study . National Center for Biotechnology Information (PMC). [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases . YAKHAK HOEJI. [Link]

  • Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography . PubMed. [Link]

  • Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography . PubMed. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems . DigitalCommons@URI. [Link]

  • Discovery of 1Amino4-phenylcyclohexane-1-carboxylic Acid and Its Influence on Agonist Selectivity Between Human Melanocortin-4 and -1 Receptors in Linear Pentapeptides . ResearchGate. [Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS . National Center for Biotechnology Information (PMC). [Link]

  • A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids . Jundishapur Journal of Natural Pharmaceutical Products. [Link]

  • Separation and Refining of Amino acids . M. A. Engineering. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems . DigitalCommons@URI. [Link]

  • The solubility-pH profiles of amino acids showing departures from the... . ResearchGate. [Link]

Sources

Technical Support Center: 1-Amino-4-phenylcyclohexanecarboxylic Acid (APCCA) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: APCCA-SYNTH-OPT-001 Subject: Yield Optimization, Stereocontrol, and Hydantoin Hydrolysis Troubleshooting Assigned Specialist: Senior Application Scientist Status: Resolved / Guide Published

Executive Summary

The synthesis of 1-amino-4-phenylcyclohexanecarboxylic acid (APCCA) presents unique challenges due to the steric hindrance of the quaternary carbon at position C1 and the rigid stereochemistry of the cyclohexane ring.

Most researchers encounter two primary "yield killers":

  • The Hydrolysis Bottleneck: The intermediate spiro-hydantoin is exceptionally stable and resistant to standard alkaline hydrolysis (NaOH/Reflux), often leading to incomplete conversion or degradation.

  • Stereochemical Scrambling: The choice between Bucherer-Bergs and Strecker conditions dictates the cis/trans ratio. Using the wrong protocol for your target isomer will result in low isolated yields of the desired diastereomer.

This guide provides a self-validating troubleshooting framework to maximize yield and purity.

Module 1: Stereochemical Control (The "Fork in the Road")

Before starting, you must define your target isomer. The reaction conditions dictate the major product based on thermodynamic vs. kinetic control.

The Stereoselectivity Rule
  • Bucherer-Bergs Reaction: Under thermodynamic control, the bulky hydantoin ring forms to place the carboxyl group (derived from CO

    
    ) in the equatorial  position.
    
    • Result: Cis-isomer (Amino group Axial / Phenyl Equatorial).

  • Strecker Synthesis: Under kinetic control, the cyanide attacks the imine from the less hindered face, placing the amino group in the equatorial position.

    • Result: Trans-isomer (Amino group Equatorial / Phenyl Equatorial).

Workflow Visualization

StereochemControl Start Target Molecule: This compound Choice Which Isomer is Required? Start->Choice Bucherer Protocol A: Bucherer-Bergs (Thermodynamic Control) Choice->Bucherer Target: CIS Strecker Protocol B: Strecker (Kinetic Control) Choice->Strecker Target: TRANS Hydantoin Intermediate: Spiro-hydantoin Bucherer->Hydantoin KCN, (NH4)2CO3 50% EtOH, 60°C CisProduct MAJOR PRODUCT: Cis-Isomer (Amino Axial / Phenyl Eq) Hydantoin->CisProduct Hydrolysis (See Module 2) Nitrile Intermediate: Amino-Nitrile Strecker->Nitrile KCN, NH4Cl MeOH, RT TransProduct MAJOR PRODUCT: Trans-Isomer (Amino Eq / Phenyl Eq) Nitrile->TransProduct Acid Hydrolysis (HCl)

Figure 1: Decision matrix for selecting the synthetic route based on the desired stereochemical outcome.

Module 2: The Bucherer-Bergs Protocol (Optimizing the Hydantoin)

The formation of the spiro-hydantoin is generally robust, but steric bulk at C4 (phenyl group) can slow the reaction, leading to unreacted ketone.

Troubleshooting Guide: Hydantoin Formation
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Ketone insolubility in aqueous media.Switch Solvent: Use 50% Ethanol/Water or, for highly lipophilic ketones, use Acetamide or DMSO as the solvent.
Gummy/Oily Product Polymerization or impure starting material.Sonication: Apply ultrasound (35-50 kHz) to the reaction mixture. This accelerates the heterogeneous reaction and promotes cleaner precipitation.
Sublimation of Reagents Ammonium Carbonate decomposition.Sealed Vessel: Run the reaction in a pressure tube at 60-70°C rather than open reflux to maintain high [NH

] and [CO

] concentrations.

Module 3: The Hydrolysis Bottleneck (The "Yield Killer")

This is the most critical step. The 1,4-disubstituted cyclohexane spiro-hydantoin is extremely stable. Standard NaOH hydrolysis (100°C, open reflux) often fails , yielding <30% amino acid after 48 hours.

The Solution: High-Temperature Barium Hydroxide Hydrolysis

Barium hydroxide [Ba(OH)


] is superior to NaOH because it allows for higher reaction temperatures (boiling point elevation) and simplifies purification by precipitating as BaCO

.
Optimized Protocol (Standard Operating Procedure)
  • Reagents:

    • Spiro-hydantoin (1.0 equiv)

    • Ba(OH)

      
       • 8H
      
      
      
      O (2.5 - 3.0 equiv)
    • Water (degassed)

  • Reaction:

    • Place reagents in a stainless steel autoclave or a heavy-walled glass pressure vessel (Ace Glass/Q-Tube).

    • Heat to 125°C - 130°C for 12–16 hours.

    • Note: Atmospheric reflux (approx 100°C) is insufficient for high yield. The pressure vessel allows the temperature required to break the hydantoin ring.

  • Workup (The "Self-Cleaning" Step):

    • Cool the mixture. It will be a thick slurry.

    • Add solid CO

      
       (dry ice) or bubble CO
      
      
      
      gas into the mixture until pH reaches ~7–8. This converts excess Ba(OH)
      
      
      into insoluble BaCO
      
      
      .
    • Alternative: Carefully add dilute H

      
      SO
      
      
      
      to precipitate BaSO
      
      
      (monitor pH strictly to avoid acidifying the amino acid into its salt).
    • Heat the slurry to boiling (coagulates the precipitate) and filter while hot through Celite.

    • The filtrate contains the free amino acid.

  • Isolation:

    • Concentrate the filtrate in vacuo.[1]

    • Triturate the residue with cold Acetone or Methanol to remove organic impurities. The zwitterionic amino acid is insoluble in these organic solvents.

Module 4: Purification & Isomer Separation

Even with optimized synthesis, you may have a mixture of isomers (e.g., 90:10 Cis/Trans).

FAQ: Purification Issues

Q: My product is a sticky solid that won't crystallize. What do I do? A: This is common for zwitterionic amino acids containing inorganic salts.

  • Fix: Use Ion Exchange Chromatography.

    • Resin: Dowex 50W (H+ form).

    • Load aqueous solution

      
       Wash with water (removes salts/anions) 
      
      
      
      Elute with 1M NH
      
      
      OH.
    • Evaporate ammonia to yield the pure zwitterion.

Q: How do I separate the minor trans isomer from the major cis isomer (from Bucherer-Bergs)? A: Exploit the solubility difference of their Hydrochloride salts .

  • Dissolve the crude amino acid mixture in minimum hot 6N HCl.

  • Cool slowly to 0°C.

  • The Cis-isomer HCl salt is typically less soluble and will crystallize out.[2] The Trans-isomer remains in the mother liquor.

Summary of Yield Improvement Strategies

StepStandard Method (Low Yield)Optimized Method (High Yield)Mechanism of Improvement
Ring Formation Open reflux in Water/EtOHPressure tube in 50% EtOH or DMSOPrevents loss of (NH

)

CO

; solubilizes phenyl-ketone.
Hydrolysis NaOH / Reflux (100°C)Ba(OH)

/ Autoclave (130°C)
Higher temperature overcomes activation energy barrier of sterically hindered hydantoin.
Workup Acid neutralization / Desalting columnsCO

precipitation
Removes hydrolysis reagent as solid BaCO

, leaving clean product.
Troubleshooting Logic Flow

Troubleshooting Problem Problem: Low Overall Yield Check1 Check Step 1: Hydantoin Isolation Problem->Check1 Check2 Check Step 2: Hydrolysis Check1->Check2 Hydantoin Yield Good? Sol1 Action: Increase solvent lipophilicity (Add DMSO/EtOH) Check1->Sol1 Unreacted Ketone? Sol2 Action: Switch to Ba(OH)2 Increase Temp >120°C Check2->Sol2 Incomplete Hydrolysis?

Figure 2: Diagnostic flow for identifying yield losses.

References

  • Munday, L. (1961). Amino-acids of the Cyclohexane Series. Part I. Journal of the Chemical Society, 4372-4379. Link

    • Foundational work establishing the stereochemical outcomes of Bucherer-Bergs vs Strecker on substituted cyclohexanones.
  • Edward, J. T., & Jitrangsri, C. (1975).[3] Stereochemistry of the Bucherer-Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry, 53(22), 3339-3350. Link[4]

    • Definitive mechanistic study confirming thermodynamic control (axial amino) for Bucherer-Bergs.
  • Sarges, R., et al. (1990).[5] Spiro Hydantoin Aldose Reductase Inhibitors. Journal of Medicinal Chemistry, 33(7), 1859-1865. Link

    • Provides optimized conditions for hydantoin form
  • US Patent 2527366A. (1950). Production of Amino Acids.[1][2][3][6][7][8][9][10][11][12] Google Patents. Link

    • The authoritative industrial source for the Barium Hydroxide pressure hydrolysis method to improve yield.

Sources

Technical Support Center: Synthesis of 1-Amino-4-phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Amino-4-phenylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our focus is on delivering scientifically sound, experience-driven insights to help you navigate the complexities of this synthesis and mitigate common side reactions.

I. Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry, often synthesized via multicomponent reactions like the Bucherer-Bergs or Strecker synthesis, starting from 4-phenylcyclohexanone. While these methods are robust, they are not without their challenges. Understanding the mechanistic pathways of both the desired reaction and potential side reactions is crucial for optimizing yield, purity, and stereochemical control.

This guide will primarily focus on the widely-used Bucherer-Bergs synthesis , which involves the reaction of a ketone (4-phenylcyclohexanone) with potassium cyanide and ammonium carbonate to form a spirohydantoin intermediate, followed by hydrolysis to the desired amino acid. We will also address potential issues arising from the Strecker synthesis pathway where applicable.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Low Yield of the Final Amino Acid Product

Question: My overall yield for the synthesis of this compound is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several stages of the synthesis. Let's break down the possibilities:

  • Incomplete Hydantoin Formation (Bucherer-Bergs): The initial condensation to form the 5-(4-phenylcyclohexylidene)hydantoin is a critical step.[1][2]

    • Causality: This is an equilibrium-driven process. Insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry can lead to a significant amount of unreacted 4-phenylcyclohexanone. The reaction is typically heated to drive it towards the product.[1]

    • Solution:

      • Temperature and Time: Ensure the reaction is heated to the recommended temperature (typically 60-70°C in aqueous ethanol) for a sufficient duration.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

      • Reagent Quality: Use fresh, high-quality potassium cyanide and ammonium carbonate. Ammonium carbonate can decompose over time, reducing the effective concentration of ammonia and carbonate ions.

  • Inefficient Hydrolysis of the Hydantoin Intermediate: The hydrolysis of the hydantoin is often the most challenging step and a major source of yield loss.

    • Causality: This step involves the cleavage of a stable heterocyclic ring.[3] Incomplete hydrolysis results in contamination of the final product with the hydantoin intermediate or the N-carbamoyl amino acid.[4][5] Harsh hydrolysis conditions (very high temperatures or prolonged reaction times) can lead to degradation of the desired amino acid.

    • Solution:

      • Hydrolysis Conditions: A common method is heating with a strong base like sodium hydroxide.[3] The optimal temperature and reaction time should be determined empirically. Start with conditions reported in the literature and monitor the disappearance of the hydantoin intermediate by TLC or HPLC.

      • Stepwise Hydrolysis: The hydrolysis occurs in two steps: first to the N-carbamoyl amino acid, and then to the final amino acid.[4][5] Ensure the reaction proceeds to completion.

  • Product Loss During Workup and Purification: The amphoteric nature of amino acids can complicate their isolation.

    • Causality: During aqueous workup, the amino acid can be soluble in both acidic and basic layers depending on the pH. Incorrect pH adjustment during extraction or precipitation will lead to significant product loss.

    • Solution:

      • Isoelectric Point (pI) Precipitation: Carefully adjust the pH of the aqueous solution to the isoelectric point of this compound to induce precipitation. The pI can be estimated or determined experimentally.

      • Extraction: If performing a liquid-liquid extraction, ensure the aqueous layer is adjusted to a pH where the amino acid is in its neutral (zwitterionic) form to minimize its solubility.[6][7]

      • Ion-Exchange Chromatography: For high-purity isolation, ion-exchange chromatography is a powerful technique that leverages the charge of the amino acid.[8]

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows multiple spots on TLC and unexpected peaks in NMR/LC-MS. What are the common impurities and how can I avoid them?

Answer: Impurity profiles can be complex. Here are the most common culprits and strategies for their mitigation:

  • Unreacted Starting Material (4-phenylcyclohexanone):

    • Identification: This will be a non-polar impurity, easily distinguishable from the polar amino acid product by TLC.

    • Cause: Incomplete initial reaction.

    • Prevention: As discussed in Issue 1, ensure the hydantoin formation goes to completion.

    • Removal: Can often be removed by extraction with a non-polar organic solvent (e.g., diethyl ether, hexanes) from an acidified aqueous solution of the crude product.

  • Hydantoin and N-Carbamoyl Intermediates:

    • Identification: These are polar impurities that may co-precipitate with the final product. Their presence can be confirmed by LC-MS.

    • Cause: Incomplete hydrolysis.

    • Prevention: Optimize hydrolysis conditions (time, temperature, base concentration) as described previously.

    • Removal: Recrystallization of the final amino acid can be effective. If significant amounts are present, re-subjecting the crude product to the hydrolysis conditions may be necessary.

  • Side Products from Cyanide Reactions:

    • Causality: Cyanide is a potent nucleophile and can participate in side reactions.[9] For instance, in the Strecker synthesis, the formation of cyanohydrin from the starting ketone is a competing equilibrium.[9]

    • Prevention: In the Bucherer-Bergs reaction, the presence of ammonium carbonate helps to favor the formation of the hydantoin over other cyanide adducts.[2] In the Strecker synthesis, the formation of the imine is crucial before the addition of cyanide.[9][10][11]

    • Mitigation: Careful control of reaction conditions and stoichiometry is key.

Issue 3: Difficulty with Stereochemical Control (Cis/Trans Isomers)

Question: I am obtaining a mixture of cis and trans isomers of this compound. How can I control the stereochemistry?

Answer: The stereochemical outcome of the synthesis is influenced by the reaction pathway and conditions. The 4-phenyl group introduces a conformational bias in the cyclohexyl ring.

  • Thermodynamic vs. Kinetic Control:

    • Bucherer-Bergs Reaction: The stereochemistry of the Bucherer-Bergs reaction can be complex and may depend on the specific substrate and reaction conditions.[12] Often, this reaction can favor the thermodynamically more stable product.

    • Strecker Synthesis: The stereochemical course of the Strecker synthesis can also be influenced by whether the reaction is under kinetic or thermodynamic control.[12]

  • Strategies for Stereocontrol and Separation:

    • Isomerization: It is sometimes possible to isomerize an unwanted isomer to the more stable one. For related 4-substituted aminocyclohexanecarboxylic acids, methods for the conversion of cis to trans isomers have been reported, often involving treatment with a base.[13]

    • Chromatographic Separation: If a mixture is obtained, careful column chromatography may be able to separate the isomers, although this can be challenging on a large scale.

    • Fractional Crystallization: The different physical properties of the cis and trans isomers (or their derivatives) may allow for separation by fractional crystallization. Protecting the amino group (e.g., as a Boc derivative) can sometimes facilitate this process.[6][7]

III. Frequently Asked Questions (FAQs)

Q1: What is the key difference between the Bucherer-Bergs and Strecker syntheses for this target molecule?

A1: The primary difference lies in the intermediate formed. The Bucherer-Bergs reaction proceeds through a cyclic hydantoin intermediate.[1][14] The Strecker synthesis proceeds through an α-aminonitrile intermediate, which is then hydrolyzed to the amino acid.[9][10][11]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, absolutely. The use of potassium cyanide or sodium cyanide requires strict safety protocols. These are highly toxic compounds. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Have a cyanide antidote kit readily available and ensure you are trained in its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.

Q3: Can I use a different starting material instead of 4-phenylcyclohexanone?

A3: Yes, the Bucherer-Bergs and Strecker reactions are versatile and can be applied to a wide range of aldehydes and ketones to produce different α,α-disubstituted amino acids.[11] However, the specific reaction conditions may need to be optimized for each new substrate.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (amine, carboxylic acid).

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any impurities.

IV. Experimental Protocol: Bucherer-Bergs Synthesis of this compound

This protocol provides a general guideline. Optimization may be required.

Step 1: Synthesis of 5-(4-phenylcyclohexylidene)hydantoin
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-phenylcyclohexanone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq).

  • Add a mixture of ethanol and water (e.g., 1:1 v/v) to the flask.

  • Heat the reaction mixture to 60-70°C with vigorous stirring.

  • Monitor the reaction by TLC until the 4-phenylcyclohexanone is consumed (typically several hours).

  • Cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the hydantoin intermediate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Hydrolysis of 5-(4-phenylcyclohexylidene)hydantoin
  • In a round-bottom flask equipped with a reflux condenser, suspend the dried hydantoin intermediate in an aqueous solution of sodium hydroxide (e.g., 2-4 M).

  • Heat the mixture to reflux.

  • Monitor the reaction by TLC or HPLC until the hydantoin is fully consumed (this may take 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to pH ~6-7 (the isoelectric point). This should be done in an ice bath as the neutralization is exothermic.

  • The amino acid product will precipitate out of solution. Allow the mixture to stand in the cold to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water and then with a small amount of cold ethanol or acetone.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from water or a water/ethanol mixture.

V. Visualizing Reaction Pathways

Bucherer-Bergs Reaction Pathway

Bucherer_Bergs cluster_reagents1 Reagents cluster_reagents2 Conditions ketone 4-Phenylcyclohexanone hydantoin 5-(4-Phenylcyclohexylidene)hydantoin ketone->hydantoin Condensation cyanide KCN carbonate (NH4)2CO3 amino_acid 1-Amino-4-phenyl- cyclohexanecarboxylic acid hydantoin->amino_acid Hydrolysis hydrolysis NaOH, H2O, Heat

Caption: Bucherer-Bergs reaction workflow.

Main Reaction vs. Side Reaction in Hydrolysis

Hydrolysis_Pathway hydantoin Hydantoin Intermediate n_carbamoyl N-Carbamoyl Amino Acid (Potential Impurity) hydantoin->n_carbamoyl Step 1 amino_acid Desired Amino Acid n_carbamoyl->amino_acid Step 2 incomplete Incomplete Hydrolysis n_carbamoyl->incomplete complete Complete Hydrolysis amino_acid->complete

Caption: Hydrolysis pathway and potential impurity.

VI. Summary of Key Parameters and Their Impact

ParameterPotential Issue if Not ControlledRecommended Action
Reaction Temperature (Hydantoin Formation) Incomplete reaction, low yield.Maintain at 60-70°C and monitor by TLC.
Reaction Time (Hydantoin Formation) Incomplete reaction, low yield.Monitor by TLC until starting ketone is consumed.
Reaction Temperature (Hydrolysis) Incomplete hydrolysis or product degradation.Optimize temperature (reflux) and monitor progress.
Reaction Time (Hydrolysis) Incomplete hydrolysis, presence of intermediates.Monitor by TLC/HPLC until hydantoin is consumed.
pH during Workup Significant product loss to aqueous layers.Carefully adjust to the isoelectric point for precipitation.

VII. References

  • Royal Society of Chemistry. (n.d.). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. RSC Publishing. Retrieved from [Link]

  • Scribd. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. PMC. Retrieved from [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved from [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4031.

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Retrieved from

  • European Patent Office. (n.d.). EP 3411355 B1 - PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Retrieved from

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Amino-4-phenylcyclohexane-1-carboxylic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of hydantoin to hydantoin acid. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Retrieved from [Link]

  • SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. Retrieved from [Link]

Sources

Technical Support Center: 1-Amino-4-phenylcyclohexanecarboxylic acid (APCCA)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Topic: Solubility, Handling, and Synthesis Troubleshooting Agent: Senior Application Scientist

Introduction: Understanding the "Brick Dust"

Welcome to the technical support center for 1-Amino-4-phenylcyclohexanecarboxylic acid (APCCA) . If you are here, you are likely staring at a flask containing a white solid that refuses to dissolve in water, methanol, or dichloromethane.

The Root Cause: APCCA is a cyclic, non-proteinogenic amino acid . Like all amino acids, it exists as a zwitterion (dipolar ion) at neutral pH. However, the addition of the phenyl ring at the 4-position creates a unique "worst of both worlds" scenario for solubility:

  • High Lattice Energy: The zwitterionic headgroup (

    
    ) creates strong electrostatic crystal lattice interactions (melting point >300°C or decomposition >239°C).
    
  • Lipophilic Bulk: The phenyl-cyclohexyl scaffold resists solvation by water, while the zwitterionic head resists solvation by organic solvents.

This guide treats your solubility struggles as technical support "tickets" with specific, actionable protocols.

Ticket #101: "It won't dissolve in my aqueous buffer."

Issue: User reports APCCA remains a suspension in pH 7.4 PBS or pure water.

Diagnosis: You are operating near the Isoelectric Point (pI) .[1] For APCCA, the pI is approximately 5.9 – 6.0 . At this pH, the net charge is zero.[1][2] The electrostatic attraction between molecules is maximized, and hydration repulsion is minimized, causing the compound to crash out (precipitate).

Solution: The "pH Switch" Protocol You must move at least 2 pH units away from the pI to generate a net charge.

  • To dissolve in water:

    • Acidic Mode: Lower pH to < 2.0 using 1M HCl. The amine becomes protonated (

      
      ), and the acid remains protonated (
      
      
      
      ). Net Charge: +1.
    • Basic Mode: Raise pH to > 10.0 using 1M NaOH. The amine becomes deprotonated (

      
      ), and the acid becomes ionized (
      
      
      
      ). Net Charge: -1.

Visualizing the Solubility Window:

SolubilityProfile cluster_0 Solubility Zones Acid pH < 2.0 Soluble (Cationic) Species: [NH3+ / COOH] Neutral pH ~ 6.0 (pI) INSOLUBLE (Zwitterion) Species: [NH3+ / COO-] Acid->Neutral Add Base Neutral->Acid Add Acid Base pH > 10.0 Soluble (Anionic) Species: [NH2 / COO-] Neutral->Base Add Base Base->Neutral Add Acid

Caption: Figure 1. The solubility profile of APCCA is dictated by pH. Solubility is minimal at the isoelectric point (pI ~6).

Ticket #102: "I cannot extract it into DCM or Ethyl Acetate."

Issue: User attempts to extract APCCA from an aqueous reaction mixture using Dichloromethane (DCM), but the product remains in the water layer or forms an emulsion.

Diagnosis: Free amino acids (zwitterions) are insoluble in non-polar organic solvents (DCM, Hexane, Et2O). Even with the phenyl ring, the charged head group prevents partitioning into the organic phase.

Solution A: The "n-Butanol" Trick (For Free Amino Acid) If you must extract the free amino acid, use a polar organic solvent system.

  • Saturate the aqueous phase with NaCl (Brine).

  • Extract with n-Butanol (n-BuOH). The hydroxyl group of butanol can solvate the zwitterion better than DCM.

Solution B: In-Situ Derivatization (Recommended) Transform the zwitterion into a lipophilic species before extraction.

Protocol: Boc-Protection Workup Reference: Adapted from Patent EP 3411355 B1 [1]

  • Basify: Dissolve/suspend APCCA in 1M NaOH (pH > 10).

  • React: Add

    
     (Di-tert-butyl dicarbonate) in Dioxane or THF. Stir until complete.
    
    • Mechanism:[3][4][5][6] The amine is now protected (

      
      ). The molecule is no longer a zwitterion; it is a carboxylic acid.
      
  • Acidify CAREFULLY: Acidify the aqueous mixture with Citric Acid to pH 4.0 .

    • Why pH 4? At pH 4, the carboxylic acid is protonated (

      
      ) and neutral (since the amine is Boc-protected and neutral).
      
  • Extract: Now, extract with DCM or Ethyl Acetate . The Boc-APCCA will partition cleanly into the organic layer.

Ticket #103: "It's crashing out during Organic Synthesis (Coupling)."

Issue: User is trying to couple APCCA in a peptide synthesis reaction using DMF or DCM, but the reagent is a "brick" at the bottom of the flask.

Diagnosis: Zwitterionic lattice energy prevents dissolution in aprotic solvents (DMF, DMSO, DCM), stalling the reaction.

Solution: The "Transient Solubilization" (Silylation) You must break the zwitterionic lattice by temporarily "masking" the acid and amine.

Protocol: In-Situ Silylation

  • Suspend APCCA in dry DCM or THF.

  • Add TMSCl (Trimethylsilyl chloride) or BSA (N,O-Bis(trimethylsilyl)acetamide).

    • Ratio: Use 2.0 - 2.5 equivalents.

  • Reflux/Heat: Heat to mild reflux for 30-60 minutes.

    • Result: The solution will turn clear . You have formed the bis-silylated intermediate (TMS-ester / TMS-amine).

  • Proceed: Add your coupling reagents (e.g., acid chloride, HATU) immediately. The silyl groups will fall off during the aqueous workup later.

Workflow Diagram:

SynthesisWorkflow Start Solid APCCA (Insoluble Zwitterion) Reagent Add TMSCl or BSA (Silylating Agent) Start->Reagent Process Reflux in DCM/THF Reagent->Process Result Clear Solution (Bis-Silylated Species) Process->Result Coupling Perform Coupling Reaction Result->Coupling

Caption: Figure 2. Silylation strategy to solubilize APCCA in organic solvents for synthesis.

Ticket #104: "Purification & Analysis (LC-MS) Issues"

Issue: Peak tailing or double peaks in HPLC/LC-MS.

Diagnosis:

  • Tailing: Caused by mixed protonation states on the column (operating near pKa).

  • Double Peaks: Likely separation of Cis and Trans isomers if not previously separated.

Data Table: Isomer Properties

PropertyCis-IsomerTrans-IsomerNotes
Polarity HigherLowerCis often elutes earlier on Reverse Phase (C18).
Solubility ModerateLowTrans isomer packs more efficiently (higher lattice energy).
Separation PossiblePossibleCan be separated by fractional crystallization in water/ethanol [2].

Protocol: LC-MS Mobile Phase Optimization

  • Do NOT use neutral water/acetonitrile.

  • Acidic Method (Standard): Water + 0.1% Formic Acid (or TFA) / Acetonitrile + 0.1% Acid.

    • State: Fully protonated (

      
      ). Good peak shape.
      
  • Basic Method (High pH Stability Column): 10mM Ammonium Bicarbonate (pH 10).

    • State: Fully deprotonated.

References

  • European Patent Office. (2018). Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid.[6][7] Patent No.[7] EP 3411355 B1.[7]

  • Jastrzebska, B., et al. (2002). Influence of 1-aminocyclohexane-1-carboxylic acid in position 2 or 3 of AVP and its analogues on their pharmacological properties.[8] Journal of Medicinal Chemistry.[7] (Context on peptide synthesis handling).

  • Chem-Impex. (n.d.). Fmoc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid Product Page.

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.[5]

Sources

optimizing coupling conditions for 1-Amino-4-phenylcyclohexanecarboxylic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Molecule Profile & Synthetic Challenge

Molecule: 1-Amino-4-phenylcyclohexanecarboxylic acid (often abbreviated as Apc or 4-Ph-Ac6c ). Class: Sterically hindered


-disubstituted amino acid (quaternary 

-carbon).[1] Primary Application: Peptidomimetics, Melanocortin receptor agonists (e.g., hMC4R), conformational constraint (inducing turns/helices).
Why This Coupling Fails

The synthesis of peptides containing Apc presents a "perfect storm" of steric hindrance:

  • Nucleophilic Blockade (N-Terminus): When Apc is at the N-terminus of the growing chain, the geminal carboxyl group and the cyclohexane ring create a massive steric shield around the amino group. Standard active esters (OBt/OAt) struggle to approach this buried nucleophile.

  • Electrophilic Blockade (C-Terminus): When activating Apc to couple to the next residue, the quaternary center retards the formation of the active ester.

  • Low Kinetics: The reaction rate is orders of magnitude slower than standard amino acids (e.g., Ala, Phe). This allows competing side reactions—primarily oxazolone formation —to dominate, leading to terminated sequences.

Optimization Protocols (The "Gold Standard")

The following protocols are ranked by "Aggression Level." Start with Level 1; move to Level 2 only if deletion sequences persist.

Level 1: High-Efficiency Activation (PyAOP/HATU)

Recommended for: Coupling Apc to non-hindered residues (e.g., Gly, Ala).

ComponentSpecificationRationale
Coupling Reagent PyAOP or HATU PyAOP (phosphonium salt) is superior to uronium salts (HATU) for hindered amines as it avoids guanidinylation of the slow-reacting amine.[2]
Base TMP (2,4,6-Collidine) A weaker base than DIPEA. Prevents base-catalyzed side reactions during long coupling times.
Additive Oxyma Pure Enhances solubility and suppresses racemization/isomerization better than HOAt.
Stoichiometry 1 : 5 : 5 : 10Resin : AA : Reagent : Base (High excess is mandatory).
Solvent NMP (N-Methyl-2-pyrrolidone)Better swelling of the resin and solubility of hydrophobic Apc than DMF.
Level 2: Microwave-Assisted Coupling (The Standard for Apc)

Recommended for: Coupling Apc to hindered residues or secondary amines.

Protocol:

  • Pre-activation: Dissolve Fmoc-Apc-OH (5 eq), PyAOP (5 eq), and Oxyma Pure (5 eq) in NMP. Add Collidine (10 eq) immediately before delivery to resin.

  • Microwave Cycle:

    • Stage 1: 75°C for 2 minutes (Ramp).

    • Stage 2: 75°C for 10 minutes (Hold).

    • Note: Do not exceed 75°C to avoid degradation of the sensitive Fmoc group or cis/trans isomerization of the cyclohexane ring.

  • Double Couple: Drain and repeat the step with fresh reagents.

Level 3: The "Nuclear Option" (Acid Fluorides)

Recommended for: Failed couplings using Level 1/2 (e.g., Apc-Apc or Apc-Aib junctions).

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[2] Mechanism: Converts the carboxylic acid into an Acid Fluoride in situ. Acid fluorides are small, highly reactive electrophiles that can penetrate the steric shield of the Apc amine.

Workflow:

  • Dissolve Fmoc-Apc-OH (5 eq) and TFFH (5 eq) in dry DCM/DMF (1:1).

  • Add DIPEA (10 eq).

  • Allow activation for 15 minutes (pre-activation is critical here).

  • Add to resin and react for 2 hours at 50°C.

Decision Logic & Troubleshooting

Visualizing the Optimization Pathway

CouplingOptimization Start Start: Coupling 1-Amino-4-Ph-Cyclohexanecarboxylic Acid (Apc) CheckPos Is Apc the Nucleophile (on Resin) or Electrophile (Incoming)? Start->CheckPos Activating Incoming AA is Fmoc-Apc-OH CheckPos->Activating Incoming (COOH) Nucleophile Apc is on Resin (Free Amine) CheckPos->Nucleophile On Resin (NH2) Standard Try HATU / DIPEA / NMP (Double Couple, 2 x 1hr) Activating->Standard CheckYield1 Yield > 95%? Standard->CheckYield1 Success Proceed to Deprotection CheckYield1->Success Yes Fail1 Switch to PyAOP / Collidine (Microwave 75°C) CheckYield1->Fail1 No Fail1->Success HardCouple Steric Shielding is Extreme. Skip Standard Conditions. Nucleophile->HardCouple PyAOP Use PyAOP / Oxyma / Collidine (Microwave 75°C, 2 x 15 min) HardCouple->PyAOP CheckYield2 Yield > 95%? PyAOP->CheckYield2 CheckYield2->Success Yes AcidFluoride Use TFFH (Acid Fluoride) (2 hr, 50°C) CheckYield2->AcidFluoride No AcidFluoride->Success

Caption: Decision matrix for selecting coupling conditions based on the role of the hindered amino acid (Nucleophile vs. Electrophile).

Troubleshooting FAQs

Q1: I see a "Deletion Sequence" (M-Apc) in my Mass Spec. What happened? A: This is a failure of the acylation step after the Apc residue. The Apc amine is so hindered that the incoming amino acid failed to couple, and the chain was capped (or left free) during the next cycle.

  • Fix: Use PyAOP instead of HATU. PyAOP is a phosphonium salt.[2][3] Unlike HATU (uronium), PyAOP does not react with the N-terminal amine to form a guanidinium cap, which permanently terminates the chain.

Q2: My product mass is +18 Da higher than expected. A: This likely indicates the formation of an Aspartimide (if Asp is present) or incomplete dehydration of the coupling reagents, but with Apc, it often suggests hydrolysis of the active ester before coupling could occur.

  • Fix: Ensure your solvents (NMP/DMF) are strictly anhydrous. Moisture reacts faster with the activated Apc ester than the hindered amine does.

Q3: Can I use DIC/Oxyma instead of HATU/PyAOP? A: For Apc, carbodiimides (DIC) are generally too slow . The activated O-acylisourea intermediate will rearrange to an N-acylurea or form an oxazolone before the hindered amine can attack. Phosphonium/Uronium reagents (PyAOP/HATU) are required for their rapid kinetics.

Q4: Is the "cis" vs "trans" stereochemistry stable? A: Generally, yes. The


-carbon is quaternary (no proton to abstract), so traditional racemization via enolization is impossible. However, extreme heat (>90°C) or strong bases could theoretically induce ring flipping or elimination. Stick to Collidine  (weaker base) and 75°C max  to ensure conformational integrity.

References

  • Albericio, F., & Barta, N. S. (2024). Coupling Reagents for the Synthesis of Hindered Peptides. Bachem Technical Guides. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • CEM Corporation. (2020).[4] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

  • Chem-Impex International. (2024). Fmoc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid Product Data. Link

Sources

Technical Support Center: Stereocontrol in 1-Amino-4-phenylcyclohexanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stereochemical challenges in synthesizing and handling 1-Amino-4-phenylcyclohexanecarboxylic acid .

While the term "racemization" is often used broadly, for this quaternary amino acid, the primary technical challenge is diastereomeric equilibration (epimerization) between the cis and trans isomers, or the loss of enantiomeric purity during resolution steps. Because the


-carbon is quaternary (lacking an 

-proton), traditional base-catalyzed racemization via enolization is mechanistically impossible.

Topic: Stereochemical Integrity & Synthesis Optimization Molecule: this compound (Apc) Support Level: Advanced (Process Chemistry & Medicinal Chemistry)

Part 1: Critical Concepts & Mechanism

Before troubleshooting, you must diagnose whether you are facing Enantiomeric Loss (R vs S) or Diastereomeric Scrambling (Cis vs Trans).

The Stereochemical Landscape

The 1,4-substitution pattern on the cyclohexane ring creates two distinct diastereomers. The phenyl group at C4 acts as a "conformation anchor," preferentially adopting the equatorial position to minimize 1,3-diaxial interactions.

Isomer ConfigurationGeometry (Phenyl = Equatorial)Synthesis Pathway Preference
Cis-Isomer Amino group Axial / Carboxyl Equatorial Bucherer-Bergs Reaction (Thermodynamic Control)
Trans-Isomer Amino group Equatorial / Carboxyl Axial Strecker Synthesis (Kinetic Control)

Note: "Cis" here refers to the relationship between the Amino group and the Phenyl group.

Why "Racemization" Occurs

Since the


-carbon is quaternary, it cannot lose chirality via proton abstraction. "Racemization" in your data likely stems from:
  • Thermodynamic Equilibration: During the Bucherer-Bergs reaction, the hydantoin intermediate can equilibrate between cis and trans forms. Prolonged heating favors the thermodynamic product (Cis).

  • Retro-Reaction: Under strong basic conditions or high heat, the hydantoin can revert to the imine/ketone, scrambling the stereocenter.

  • Incomplete Resolution: If resolving a racemate, the "wrong" enantiomer may co-crystallize.

Part 2: Synthesis Workflows & Troubleshooting

Workflow Visualization: Pathway Selection

Use this decision tree to select the correct synthesis route for your target isomer.

SynthesisPathways Start Target Molecule: This compound Decision Which Diastereomer is Required? Start->Decision PathA Target: CIS-Isomer (Amino Axial / Phenyl Equatorial) Decision->PathA Thermodynamic PathB Target: TRANS-Isomer (Amino Equatorial / Phenyl Axial) Decision->PathB Kinetic MethodA Method: Bucherer-Bergs Reaction (Thermodynamic Control) PathA->MethodA MethodB Method: Strecker Synthesis (Kinetic Control) PathB->MethodB InterA Intermediate: Spiro-Hydantoin (Equilibrates to stable isomer) MethodA->InterA (NH4)2CO3 / KCN InterB Intermediate: Amino-Nitrile (Irreversible addition) MethodB->InterB KCN / NH4Cl ResultA Product: Major Cis-Isomer (>90% selectivity typical) InterA->ResultA Hydrolysis (NaOH/BaOH) ResultB Product: Major Trans-Isomer (Requires careful hydrolysis) InterB->ResultB Acid Hydrolysis (HCl)

Caption: Selection of synthetic pathway determines the dominant diastereomer (Cis vs Trans).

Troubleshooting Guide
Issue 1: Mixed Diastereomers (Low d.r.)

Symptom: NMR shows a mix of cis and trans isomers (e.g., 60:40 ratio) after Bucherer-Bergs synthesis. Root Cause: Insufficient reaction time allowed the kinetic product to persist, or the temperature was too low to reach thermodynamic equilibrium. Protocol:

  • Extend Reaction Time: The formation of the hydantoin is reversible. Increase reflux time (e.g., from 4h to 24h) in 50% EtOH/Water.

  • Increase Temperature: Ensure the reaction is at a hard reflux (

    
    C).
    
  • Solvent Switch: Switch from Ethanol/Water to Ethylene Glycol/Water (higher boiling point) to drive the equilibration to the thermodynamic cis-hydantoin.

Issue 2: Loss of Optical Purity During Hydrolysis

Symptom: You started with a chiral hydantoin but the final amino acid has lower ee%. Root Cause: Harsh hydrolysis conditions (e.g., 6M NaOH at


C) can trigger a retro-Bucherer reaction, transiently reforming the ketone and destroying chirality.
Protocol: 
  • Milder Hydrolysis: Use Barium Hydroxide [Ba(OH)

    
    ]  instead of NaOH. It often allows hydrolysis at lower temperatures (
    
    
    
    C).
  • Enzymatic Hydrolysis: If chemical hydrolysis fails, use Hydantoinase/Carbamoylase enzymes. These are specific and operate at neutral pH/37°C, completely preventing racemization.

Issue 3: Peptide Coupling Failures (Steric Hindrance)

Symptom: Low yield or "racemization" signals during coupling of Fmoc-Apc-OH to a peptide chain. Root Cause: The quaternary center creates massive steric bulk. Standard coupling reagents (HBTU/HATU) may be too slow, allowing activated esters to decompose. Protocol:

  • Reagent Switch: Use PyAOP or COMU with Collidine. These are superior for sterically hindered amino acids.

  • Double Coupling: Perform the coupling twice: 2 hours at RT, then fresh reagents for 4 hours at

    
    C.
    
  • Check for Oxazolone: Quaternary amino acids form stable oxazolones. Ensure your base concentration (DIEA) is minimized (1.5 - 2.0 eq) to prevent side reactions of the activated species.

Part 3: Isomer Separation Protocol (Self-Validating)

If synthesis yields a mixture, use this protocol to purify the isomers based on their solubility differences.

Step-by-Step Resolution of Cis/Trans Mixture:

  • Crude Isolation: Acidify the hydrolysis mixture to pH 6.0. Both isomers will precipitate. Filter and dry.

  • Selective Crystallization (The "Water Wash"):

    • The cis-isomer (Amino Axial) is generally less soluble in water than the trans-isomer due to better crystal packing of the zwitterion.

    • Suspend the crude solid in boiling water (10 mL/g).

    • Cool slowly to

      
      C.
      
    • Filter the precipitate. Solid = Enriched Cis-Isomer.

  • Validation (NMR Check):

    • Dissolve 5mg in D

      
      O/NaOD.
      
    • Diagnostic Signal: Check the H1 proton (if visible) or H4 (benzylic proton).

    • Trans-isomer: H4 appears as a wide triplet of triplets (axial-axial coupling,

      
       Hz).
      
    • Cis-isomer: H4 appears narrower (axial-equatorial coupling).

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I convert the cis-isomer to the trans-isomer after synthesis? A: Direct conversion is difficult because the cis-isomer is thermodynamically favored (in the Bucherer-Bergs context). However, you can achieve this by protecting the amine (e.g., N-Acetyl), which changes the conformational preference, equilibrating in base, and then deprotecting. Alternatively, simply use the Strecker synthesis from the start to target the trans-isomer directly.

Q2: Why is my Fmoc-Apc-OH coupling giving low yields? A: It is not racemizing; it is sterically hindered. The phenyl group and the cyclohexane ring block the approach of the incoming amine. Use microwave-assisted coupling (


C, 20W, 10 min) and stronger activators like HATU  or PyBrOP .

Q3: Does the 4-phenyl group rotate? A: No, the 4-phenyl group is bulky and locks the cyclohexane ring into a specific chair conformation where the phenyl group is equatorial . This rigidity is exactly why this molecule is used in drug design—to freeze the bioactive conformation.

References

  • Munday, L. (1961). Amino-acids of the Cyclohexane Series.[1][2] Part I. Journal of the Chemical Society.[2] (Establishes the stereochemical outcome of Bucherer-Bergs on substituted cyclohexanones). Link

  • Sardina, F. J., & Rapoport, H. (1996).

    
    -Amino Acids. Chemical Reviews. (Discusses the stability of quaternary amino acid derivatives). Link
    
  • European Patent EP3411355B1. (2017).[1] Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid.[3][1] (Details the industrial separation and synthesis of cis/trans isomers). Link

  • Obrecht, D., et al. (1996). Novel Peptide Mimetics.[4] Advances in Medicinal Chemistry. (Contextualizes the use of Apc in preventing peptide degradation).

Sources

stability issues of 1-Amino-4-phenylcyclohexanecarboxylic acid under different conditions

[1]

Executive Summary

  • Compound Identity: 1-Amino-4-phenylcyclohexane-1-carboxylic acid (Apc).[1][2]

  • Key Characteristic: Geminally disubstituted (

    
    -disubstituted) amino acid. The 
    
    
    -carbon (C1) is quaternary, bonded to both an amino group and a carboxyl group.
  • Primary Stability Advantage: High resistance to racemization due to the lack of an

    
    -hydrogen.
    
  • Primary Stability Risk: Thermal decarboxylation at elevated temperatures (>200°C) and solubility-driven precipitation at isoelectric pH.

Part 1: Stereochemical Stability & Isomerism

The "Cis/Trans" Conundrum

Users often confuse the stereochemical designation of Apc. Unlike standard amino acids (L- vs D-), Apc possesses a plane of symmetry and is achiral (meso-like) in its connectivity, but exists as two distinct diastereomers : cis and trans.

  • Cis-Apc: The Amino group (-NH

    
    ) and the Phenyl group (-Ph) are on the same side  of the cyclohexane ring.
    
  • Trans-Apc: The Amino group and the Phenyl group are on opposite sides .

Stability Insight: Commercially available Apc is typically the Cis-isomer (e.g., Fmoc-cis-1-amino-4-phenylcyclohexanecarboxylic acid).

  • Conformational Locking: The bulky phenyl group at C4 anchors the cyclohexane ring into a chair conformation where the phenyl group is equatorial to minimize A-value strain (steric hindrance).

  • Cis-Conformer: If Phenyl is equatorial, the cis-Amino group must also be equatorial , forcing the Carboxyl group into the axial position.

  • Trans-Conformer: If Phenyl is equatorial, the trans-Amino group is axial , and the Carboxyl group is equatorial .

The cis-isomer is often preferred in peptidomimetics because the axial carboxyl group induces specific kinks in the peptide backbone, mimicking constrained turn structures.

Racemization Resistance

FAQ: Can Apc racemize during peptide coupling? Answer: No. Standard amino acids racemize via deprotonation of the



base-catalyzed racemization is mechanically impossible

Part 2: Chemical Stability & Degradation

Thermal Decarboxylation

While resistant to base, Apc is susceptible to thermal decarboxylation , a common degradation pathway for

  • Mechanism: At high temperatures, the zwitterionic form can facilitate the loss of CO

    
    , generating 4-phenylcyclohexylamine.
    
  • Critical Threshold: Degradation typically begins >200°C.

  • Prevention: Avoid prolonged heating during synthesis or drying. Use vacuum drying at moderate temperatures (<60°C) rather than high-heat ovens.

Oxidative Instability

The primary amine (-NH

  • Prevention: Store under inert atmosphere (Argon/Nitrogen) if possible, specifically for the free amine form. Fmoc-protected variants are significantly more stable.[3]

Visualization: Stability & Degradation Logic

Apc_Stabilitycluster_stabilityStability Factorscluster_degradationDegradation PathwaysApc1-Amino-4-phenylcyclohexanecarboxylic acid(Apc)QuaternaryQuaternary C1(No Alpha-Proton)Apc->QuaternaryStructural FeatureDecarbThermal Decarboxylation(>200°C)Apc->DecarbSusceptibilityOxidationAmine Oxidation(Long-term Air Exposure)Apc->OxidationSusceptibilityRacemizationBase-CatalyzedRacemizationQuaternary->RacemizationPreventsStericSteric Bulk(Phenyl Group)Product14-phenylcyclohexylamine+ CO2Decarb->Product1Yields

Caption: Logical flow of Apc stability. Note the "Green" path indicating resistance to racemization, contrasted with the "Red" thermal degradation risk.

Part 3: Solubility & Solution Handling

Apc exhibits a complex solubility profile due to the conflicting nature of its hydrophobic phenyl ring and hydrophilic zwitterionic core.

Solubility Profile
SolventSolubility RatingNotes
Water (pH 7) Low / PoorZwitterionic form aggregates; phenyl group reduces solubility.
0.1 M HCl / TFA High Protonation of amine (-NH

) disrupts zwitterion lattice.
0.1 M NaOH High Deprotonation of acid (-COO

) increases polarity.
DMF / DMSO Moderate to HighPreferred for peptide synthesis (especially Fmoc-protected form).
Methanol/Ethanol LowOften forms suspensions rather than true solutions.
DCM / Chloroform Very LowFree amino acid is insoluble; Fmoc-derivative is soluble.
Troubleshooting: "My Apc won't dissolve!"

Scenario: You are trying to dissolve free Apc in water for a biological assay. Diagnosis: At neutral pH, Apc is at its isoelectric point (pI). The net charge is zero, leading to maximum lattice energy and minimum solubility. Fix:

  • Acidify: Add dilute HCl or Acetic Acid dropwise. This protonates the amine, creating a cationic species that is water-soluble.

  • Basify: Add dilute NaOH. This deprotonates the carboxylic acid, creating an anionic species.

  • Co-solvent: Use 5-10% DMSO if the assay tolerates it.

Part 4: Storage & Handling Protocols

Standard Operating Procedures (SOP)
1. Storage Conditions
  • Temperature: Refrigerate at 2–8°C . (Long-term storage at -20°C is acceptable but ensure desiccation).

  • Atmosphere: Store in a tightly sealed vial. Hygroscopicity is a concern; the zwitterion can absorb atmospheric moisture, leading to "caking" and weighing errors.

  • Light: Protect from direct sunlight (amber vials recommended).

2. Handling for Peptide Synthesis
  • Coupling Reagents: Due to the steric hindrance of the quaternary C1 center, standard coupling times (e.g., 30 min) may be insufficient.

    • Recommendation: Use potent coupling agents like HATU or PyAOP .

    • Protocol: Double coupling (2 x 1 hour) or extended reaction times (2-4 hours) are often required to ensure complete incorporation.

  • Monitoring: Use the Kaiser Test (ninhydrin) carefully. Steric hindrance might result in a "false negative" or faint blue color even if the amine is free. A micro-cleavage and HPLC/MS check is more reliable.

Part 5: Frequently Asked Questions (FAQs)

Q1: I see two peaks in my HPLC after synthesizing a peptide with Apc. Did it racemize? A: It is highly unlikely to be racemization.

  • Check 1: Did you use the pure cis or trans starting material? Commercial sources are usually cis.

  • Check 2: Is it a deletion sequence? The steric bulk of Apc can lead to incomplete coupling. The second peak might be the sequence missing Apc.

  • Check 3: Is it a diastereomer from another chiral amino acid in your sequence?

Q2: Can I use microwave-assisted synthesis with Apc? A: Yes, but with caution.

  • Risk: High temperatures (>75°C) combined with basic conditions might not racemize Apc, but can promote aspartimide formation (if Asp is present) or other side reactions due to the thermal energy.

  • Advice: Limit microwave coupling temperature to 50-60°C for Apc steps.

Q3: What is the shelf-life of Fmoc-Apc-OH? A: When stored at 2-8°C in a desiccator, it is stable for >2 years . If the powder turns yellow or clumps significantly, check purity via HPLC before use.

Q4: Is Apc stable in human serum? A: Yes. One of the primary reasons for using Apc in drug design is that it is non-proteinogenic . Proteases (like trypsin or chymotrypsin) do not recognize the unnatural cyclic structure, rendering peptides containing Apc highly resistant to enzymatic degradation.

References

  • PubChem. (2025). 1-amino-4-phenylcyclohexane-1-carboxylic acid.[1][2] National Library of Medicine. [Link]

  • Chu, X. J., et al. (2005). Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity...[2]. Bioorganic & Medicinal Chemistry Letters. [Link]

Technical Support Center: Deprotection of 1-Amino-4-phenylcyclohexanecarboxylic Acid Derivatives

[1]

Ticket ID: DEP-1A4P-CHX Subject: Troubleshooting deprotection failures, low yields, and isomerization in sterically hindered cyclohexane amino acids. Assigned Specialist: Senior Application Scientist

Core Technical Overview

Welcome to the technical support guide for 1-Amino-4-phenylcyclohexanecarboxylic acid (1-A-4-PCCA) derivatives.

The Central Challenge: Unlike standard amino acids, this scaffold features a quaternary carbon at position C1 (holding both the amine and the carboxyl group). This creates a "neopentyl-like" steric environment.

  • Consequence 1: Nucleophilic attack at the carbonyl carbon (e.g., saponification of esters) is severely retarded by steric shielding.[1]

  • Consequence 2: The presence of the C4-phenyl ring introduces cis/trans isomerism . Harsh deprotection conditions (especially thermal basic conditions) can drive thermodynamic equilibration, scrambling your stereochemistry.[1]

This guide prioritizes chemoselective and mild strategies to preserve your scaffold's integrity.[1]

Decision Matrix: Select Your Deprotection Route

Before starting, identify your protecting group combination and consult the workflow below.

DeprotectionStrategyStartStart: Identify Protecting GroupQ1Target Group?Start->Q1AmineN-Terminal (Amine)Q1->AmineCarboxylC-Terminal (Ester)Q1->CarboxylBocBoc GroupAmine->BocFmocFmoc GroupAmine->FmocAcidSolAcidolysis (TFA/HCl)*Add Scavengers*Boc->AcidSolStandardBaseSol20% Piperidine/DMFFmoc->BaseSolStandardMeEtMethyl/Ethyl EsterCarboxyl->MeEttBut-Butyl EsterCarboxyl->tBuBnBenzyl EsterCarboxyl->BnTMSOKTMSOK (KOTMS)*Anhydrous Nucleophilic Displacement*MeEt->TMSOKCrucial: LiOH fails heretBu->AcidSolHydrogH2 / Pd-CBn->Hydrog

Figure 1: Strategic decision tree for selecting deprotection reagents based on steric and electronic constraints.

Critical Protocol: Hydrolysis of Sterically Hindered Esters

The Issue: Users frequently report that Methyl (OMe) or Ethyl (OEt) esters of 1-A-4-PCCA do not hydrolyze with standard LiOH/NaOH in MeOH/Water.[1] The Cause: The quaternary C1 center blocks the trajectory of the hydroxide ion (

The Fix:Potassium Trimethylsilanolate (TMSOK)121
Protocol A: TMSOK-Mediated Ester Cleavage

Recommended for: Methyl/Ethyl esters where LiOH fails.[1]

  • Preparation: Dry your substrate thoroughly.[1] This reaction works best under anhydrous conditions (Argon/Nitrogen atmosphere).[1]

  • Reagent: Dissolve the ester (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Addition: Add TMSOK (Potassium trimethylsilanolate) (1.5 – 2.0 equiv) as a solid or solution in THF.

  • Reaction: Stir at Room Temperature (20–25°C).

    • Note: Reaction typically completes in 2–6 hours.[1] Monitor by TLC (the salt may precipitate).

  • Workup (Critical):

    • The product exists as the potassium salt.

    • Dilute with

      
       to precipitate the salt fully, then filter.[1]
      
    • Or for free acid: Partition between EtOAc and 5% aqueous citric acid (avoid strong mineral acids if Boc groups are present).

Why this works: TMSOK acts as a lipophilic source of oxide.[1] It attacks the alkyl group of the ester (via an

Protocol: Amine Deprotection (Boc & Fmoc)

Protocol B: Boc Removal (Acidolysis)

Risk Factor: The phenyl ring at C4 is a potential nucleophile. If a tert-butyl cation is generated, it may alkylate the phenyl ring (Friedel-Crafts alkylation).[1]

  • Cocktail Preparation: Prepare a solution of TFA/DCM (1:1 v/v) .

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5% v/v) and Water (2.5% v/v).[1]

    • Role of TIPS: Quenches the tert-butyl cations immediately, preventing attack on the C4-phenyl ring.[1]

  • Execution: Add substrate at 0°C, then warm to Room Temperature. Stir for 30–60 mins.

  • Workup: Evaporate volatiles in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[1]

    • Result: Product is the Trifluoroacetate salt.

Protocol C: Fmoc Removal (Base)

Risk Factor: Low solubility of the hydrophobic scaffold causes incomplete reaction.

  • Solvent Choice: Use DMF (Dimethylformamide) or NMP.[1] Avoid DCM as the salt may precipitate and trap the intermediate.

  • Reagent: 20% Piperidine in DMF .

  • Troubleshooting Slow Rates: If the reaction is sluggish due to the bulky C1 center, switch to 2% DBU / 2% Piperidine in DMF . The DBU (stronger base) accelerates the proton abstraction.

Troubleshooting & FAQs

Q1: I used NaOH/Heat to force the ester hydrolysis, and now my NMR looks complex. What happened?

A: You likely caused Cis/Trans Isomerization .[1] The 1-amino-4-phenylcyclohexane scaffold has two isomers.[1] The trans isomer (Phenyl equatorial, Carboxyl equatorial) is generally thermodynamically more stable.[1] Harsh basic conditions (Refluxing NaOH) allow proton exchange at the

  • Fix: Use the TMSOK method (Protocol A) at room temperature to avoid thermodynamic equilibration.

Q2: My product is water-soluble and I can't extract it after deprotection.

A: 1-A-4-PCCA is a zwitterionic amino acid.[1] At neutral pH, it stays in the water phase.

  • Fix:

    • Ion Exchange: Pass the aqueous crude through a Dowex 50W (H+ form) column. Wash with water, elute with 1M

      
      .[1]
      
    • Precipitation: Adjust aqueous solution to the isoelectric point (pI ~6) using careful HCl/NaOH addition.[1] The free amino acid often precipitates from cold water/ethanol mixtures.

Q3: Can I use TMSI (Trimethylsilyl iodide) for the ester?

A: Yes. TMSI is excellent for cleaving methyl esters on quaternary carbons.[1]

  • Protocol: 1.2 equiv TMSI in Acetonitrile at 50°C.

  • Warning: TMSI will also cleave Boc groups and Cbz groups.[1] It is not orthogonal to amine protection.[3] Use TMSOK if you need to keep the amine protected.

Comparative Data: Reagent Efficiency

ReagentTargetSteric ToleranceRisk ProfileRecommendation
LiOH / NaOH Methyl/Ethyl EsterLow Isomerization (High)Avoid for this scaffold
TMSOK Methyl/Ethyl EsterHigh Mild / AnhydrousPrimary Choice
6N HCl All EstersHighAcid-sensitive groupsGood for global deprotection
TFA / Scavengers BocN/AAlkylation of PhenylUse with TIPS
H2 / Pd-C Benzyl Ester/CbzN/AHydrogenation of PhenylSafe (Phenyl ring is stable)

References

  • Laganis, E. D., & Chenard, B. L. (1984).[1] Metal silanolates: organic soluble equivalents for

    
    . Tetrahedron Letters, 25(51), 5831-5834.[1] 
    
  • Shuto, S., et al. (1996).[1] Synthesis of conformationally restricted analogues of the NMDA receptor antagonist. Journal of Medicinal Chemistry, 39(24), 4844-4852.[1] (Discusses stereochemical stability of phenylcyclohexane derivatives).

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (General protocols for Boc/Fmoc/Esters).

Technical Support Center: Purification of 1-Amino-4-phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Engineering of Zwitterions

Welcome to the technical support hub for 1-Amino-4-phenylcyclohexanecarboxylic acid . As you scale up from bench to pilot, you are likely encountering three distinct friction points: stereochemical control (cis/trans separation), salt management (desalting the zwitterion), and solubility behavior (the hydrophobic phenyl group vs. the polar amino-acid core).

This guide does not offer generic advice. It provides specific, chemically grounded troubleshooting workflows designed to recover high-purity material while minimizing yield loss.

Module 1: Stereochemical Control (Cis/Trans Separation)

The Challenge: The synthesis of this compound (often via the Bucherer-Bergs or Strecker reaction) typically yields a diastereomeric mixture. The biological activity is usually specific to one isomer (often the trans-isomer where the phenyl and carboxyl groups are in a specific orientation). Separation at scale requires exploiting subtle solubility differences rather than chromatographic reliance.

Troubleshooting Guide: "I cannot reach >98% diastereomeric excess (de)."
Root Cause Diagnostic Indicator Corrective Action (Scale-Up Compatible)
Incorrect pH during Crystallization HPLC shows isomer ratio unchanged after recrystallization.Target the pI Differential. The cis and trans isomers often have slightly different pKa values due to the spatial environment of the amine. Perform a pH swing crystallization . Slowly titrate the solution to the exact isoelectric point (pI) of the target isomer (typically pH 5.8–6.2) to precipitate it selectively while the impurity remains partially solubilized.
Fast Cooling (Occlusion) Crystals are small, amorphous, or "oily."Implement Controlled Cooling Curves. Rapid cooling traps the minor isomer in the lattice. Use a linear cooling ramp (e.g., 0.2°C/min) with seeding at the metastable zone width (MSZW) limit.
Solvent Choice Both isomers co-precipitate.Switch to Hydro-Organic Systems. The phenyl group is hydrophobic.[1] Pure water often precipitates everything. Use a Methanol/Water (20:80) or Isopropanol/Water gradient. The hydrophobic isomer will crystallize first as the organic fraction decreases or temperature drops.
Protocol: Selective Fractional Crystallization

Standard Operating Procedure (SOP) for 1kg Batch

  • Dissolution: Dissolve crude solid in minimum boiling water (approx. 10-15 L/kg) containing 1.1 eq of HCl. (The HCl salt is often more soluble than the zwitterion).

  • Clarification: Hot filtration to remove insoluble mechanical impurities.

  • Neutralization (The Critical Step):

    • Slowly add 50% NaOH or NH₄OH.

    • Monitor pH continuously.

    • Stop at pH 4.5 (onset of nucleation).

  • Seeding: Add 0.5% w/w pure seed crystals of the desired isomer.

  • Equilibration: Hold at 50°C for 1 hour to allow Ostwald ripening (dissolution of fines).

  • Final Adjustment: Continue base addition to the exact pI (approx pH 6.0).

  • Isolation: Cool to 5°C, filter, and wash with ice-cold water.

Module 2: Desalting and Zwitterion Isolation

The Challenge: Hydrolysis of the hydantoin intermediate requires harsh bases (NaOH or Ba(OH)₂). Neutralizing this generates massive amounts of inorganic salt (NaCl or BaSO₄). If not removed, your "pure" product will have high sulfated ash content.

Decision Matrix: Choosing the Right Desalting Method

DesaltingLogic Start Crude Hydrolysate (High Salt Content) SaltType What is the dominant salt? Start->SaltType Sodium Sodium Salts (NaCl / Na2SO4) SaltType->Sodium NaOH Hydrolysis Barium Barium Salts (Ba(OH)2 used) SaltType->Barium Ba(OH)2 Hydrolysis Solubility Is Product Water Soluble at pI? Sodium->Solubility Sulfate Add H2SO4 -> Filter BaSO4 (Self-Cleaning) Barium->Sulfate Precipitate Salt IEX Ion Exchange Resin (Strong Cation H+ Form) Solubility->IEX High (>5g/100mL) Precip Isoelectric Precipitation (Wash with minimal water) Solubility->Precip Low (<1g/100mL) Nano Nanofiltration (NF) (Size exclusion of salt) Solubility->Nano Intermediate/Scale >100kg

Figure 1: Desalting Decision Tree. Select the pathway based on your hydrolysis reagent and product solubility.

Troubleshooting Guide: "My ash content is >0.5%."
  • Scenario A: You used NaOH.

    • Issue: NaCl co-precipitates with the amino acid because the zwitterion acts as a host for ions.

    • Solution:Reslurry washing. Do not just rinse the filter cake. Resuspend the cake in 5 volumes of deionized water at 5°C and stir for 30 minutes. The NaCl will dissolve; the hydrophobic phenyl-amino acid will not.

  • Scenario B: You used Ion Exchange (IEX) but yield is low.

    • Issue: The amino acid is binding too tightly to the resin or eluting with the salt.

    • Solution: Use a Weak Cation Exchanger (WK) instead of Strong Cation (SK) if the pI is neutral. Elute with 1M Ammonia. The ammonia displaces the amino acid efficiently, and excess ammonia evaporates during drying, leaving no salt residue.

Module 3: Impurity Profiling (The Hydantoin & Ketone)

The Challenge: Incomplete hydrolysis of the hydantoin intermediate or residual starting material (4-phenylcyclohexanone) can contaminate the final lot.

FAQ: Impurity Management

Q: I see a peak at RRT 1.2 in HPLC. What is it? A: This is likely the unhydrolyzed hydantoin . It is less polar than the amino acid.

  • Detection: It will not stain well with Ninhydrin (no free amine) but will show strong UV absorbance due to the phenyl group.

  • Removal: Hydantoins are generally insoluble in acidic water. Dissolve your crude amino acid in 1M NaOH (where hydantoin is soluble as a salt) and wash with Ethyl Acetate. The organic layer will pull out unreacted ketones or non-polar impurities. Then, precipitate the amino acid by acidifying the aqueous layer.

Q: My product is turning pink/brown upon drying. A: This indicates oxidative instability of the phenyl ring or trace metal contamination (e.g., from steel reactors).

  • Fix: Add 0.1% EDTA to the final crystallization water to chelate metals. Dry under vacuum at <50°C with a nitrogen bleed.

Summary of Quantitative Data

ParameterSpecification TargetCritical Process Parameter (CPP)
Purity (HPLC) > 99.0%Crystallization cooling rate; Washing volume.
Diastereomeric Excess > 98% (trans or cis)pH endpoint during neutralization (± 0.1 pH unit).
Sulfated Ash < 0.1%Conductivity of final wash water (< 50 µS/cm).
Loss on Drying (LOD) < 0.5%Drying temp < 60°C (avoid Maillard-type degradation).

References

  • Bucherer-Bergs Reaction Mechanism & Stereochemistry

    • Munday, L. (1961). Amino-acids of the Cyclohexane Series.[1][2][3][4][5] Part I. Journal of the Chemical Society. (Foundational text on stereoselectivity of hydantoin formation).

  • Purification of Zwitterionic Amino Acids

    • Mitsubishi Chemical Corporation. Diaion™ Manual for Separation of Amino Acids.
  • Cis/Trans Isomer Separation via Crystallization

    • US Patent 3,880,925. Separation and purification of cis and trans isomers.[6] (Describes the principles of differential solubility for cyclic diamines/acids).

  • Solubility Behavior of Cyclic Amino Acids

    • Industrial Engineering Chemistry Research. "Extraction of Zwitterionic Amino Acids."[7] (Discusses the thermodynamics of zwitterion solubility).

Sources

Technical Support Center: Characterizing Peptides Containing 1-Amino-4-phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid, 1-Amino-4-phenylcyclohexanecarboxylic acid (Apc). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the unique analytical challenges posed by these molecules. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them to empower your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, purification, and characterization of Apc-containing peptides.

Q1: What are the primary challenges in synthesizing peptides containing this compound?

A: The synthesis of peptides containing Apc, a non-proteinogenic amino acid, can present several challenges.[1][2] Due to its rigid and bulky cyclohexylphenyl structure, steric hindrance can slow down coupling reactions during solid-phase peptide synthesis (SPPS).[3][4] This can lead to incomplete reactions and the generation of deletion sequences, where one or more amino acids are missing from the final peptide.[5] Furthermore, the hydrophobicity of Apc can cause peptide aggregation on the solid support, further impeding synthetic efficiency.[6] Careful selection of coupling reagents and optimized reaction conditions are crucial to mitigate these issues.[7]

Q2: Why is the purification of Apc-containing peptides often difficult, and what can be done to improve it?

A: The significant hydrophobicity imparted by the Apc residue often leads to poor solubility in aqueous solutions and strong interactions with reversed-phase HPLC columns.[6][8] This can result in broad, tailing peaks and poor separation from impurities. To improve purification, consider the following:

  • Column Selection: A less hydrophobic column, such as one with a C8 or C4 stationary phase, may be more suitable than the standard C18 phase.[8]

  • Mobile Phase Modifiers: The use of organic solvents like isopropanol or acetonitrile in the mobile phase can help to improve peptide solubility.[9] Additionally, ion-pairing agents like trifluoroacetic acid (TFA) are commonly used.[6]

  • Alternative Chromatography: For highly hydrophobic peptides, Hydrophobic Interaction Chromatography (HIC) can be a valuable alternative to reversed-phase chromatography.[10][11] HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions.[10][11]

Q3: What are the key considerations for mass spectrometry (MS) analysis of Apc-containing peptides?

A: Mass spectrometry is a powerful tool for confirming the molecular weight and sequence of peptides.[12][13] For Apc-containing peptides, electrospray ionization (ESI) is a commonly used ionization technique.[12] When performing tandem MS (MS/MS) for sequencing, the rigid structure of Apc can influence fragmentation patterns. The cyclohexyl ring may undergo characteristic fragmentation, and the increased hydrophobicity can affect ionization efficiency. It is important to carefully analyze the fragmentation spectra to correctly identify the peptide sequence.

Q4: How does the presence of this compound affect the NMR structural analysis of a peptide?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in determining the three-dimensional structure of peptides in solution.[14][15] The incorporation of the rigid Apc residue can induce specific conformational constraints on the peptide backbone, which can be both an advantage and a challenge.[16][17] The cyclohexyl protons of Apc will introduce complex signals in the 1H NMR spectrum, which may overlap with other amino acid signals.[18] Two-dimensional NMR techniques, such as COSY and TOCSY, are essential for assigning all proton resonances.[19] NOESY or ROESY experiments can then be used to identify through-space interactions and determine the peptide's conformation.[20]

II. Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems you may encounter during your experiments.

Guide 1: Poor Yield and Purity in Solid-Phase Peptide Synthesis

Problem: Low yield and multiple impurities observed after cleavage of your Apc-containing peptide from the resin.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Coupling The bulky nature of Apc can hinder the coupling of the subsequent amino acid.[3]1. Double Couple: Repeat the coupling step for the amino acid following Apc. 2. Use a Stronger Coupling Reagent: Switch to a more potent activating agent like HATU or HCTU. 3. Increase Reaction Time: Extend the coupling time to allow the reaction to go to completion. 4. Monitor Coupling: Use a qualitative test (e.g., ninhydrin test) to confirm the completion of each coupling step.[4]
Peptide Aggregation The hydrophobic Apc residue can promote inter-chain aggregation on the resin, blocking reactive sites.[6]1. Use a Chaotropic Salt: Add a low concentration of a chaotropic salt, like guanidinium chloride, to the coupling solution to disrupt aggregation. 2. Incorporate a "Solubilizing" Amino Acid: If the sequence allows, flank the Apc residue with more hydrophilic amino acids.
Side Reactions during Cleavage The cleavage cocktail may not be optimized for your peptide, leading to unwanted side reactions.1. Optimize Scavengers: Ensure your cleavage cocktail (e.g., TFA-based) contains appropriate scavengers (e.g., triisopropylsilane, water) to protect sensitive residues.[21]
Experimental Workflow: Optimized SPPS of Apc-Containing Peptides

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Purification & Analysis resin Resin Swelling first_aa Couple First Amino Acid resin->first_aa deprotection1 Fmoc Deprotection first_aa->deprotection1 coupling_apc Couple Apc (Double Couple if necessary) deprotection1->coupling_apc deprotection2 Fmoc Deprotection coupling_apc->deprotection2 coupling_next Couple Next Amino Acid (Monitor with Ninhydrin) deprotection2->coupling_next repeat Repeat Deprotection & Coupling Cycles coupling_next->repeat cleavage Cleavage from Resin (Optimized Cocktail) repeat->cleavage precipitation Precipitate in Cold Ether centrifugation Centrifuge & Wash dissolution Dissolve Crude Peptide centrifugation->dissolution hplc RP-HPLC Purification dissolution->hplc ms Mass Spectrometry (Verification) hplc->ms

Caption: Optimized workflow for the solid-phase synthesis of Apc-containing peptides.

Guide 2: HPLC Purification Issues - Broad or Tailing Peaks

Problem: Your Apc-containing peptide elutes from the reversed-phase HPLC column as a broad or tailing peak, making it difficult to isolate the pure product.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Strong Hydrophobic Interactions The peptide is interacting too strongly with the stationary phase.[8]1. Change Column: Switch to a C8 or C4 column.[8] 2. Modify Gradient: Use a shallower gradient to improve separation. 3. Increase Temperature: Running the column at a slightly elevated temperature (e.g., 40-50 °C) can improve peak shape.
Poor Solubility in Mobile Phase The peptide is not fully dissolved in the mobile phase, leading to poor chromatography.1. Add Organic Modifier to Sample: Dissolve the crude peptide in a small amount of an organic solvent like DMSO or DMF before injecting.[8] 2. Increase Acetonitrile Concentration: Start your gradient with a higher initial percentage of acetonitrile.
Secondary Interactions The peptide may be interacting with silanol groups on the silica-based stationary phase.1. Use a Low pH Mobile Phase: A low pH (e.g., using 0.1% TFA) will protonate the silanol groups and reduce these interactions.[6]
HPLC Method Development Strategy

HPLC_Strategy start Start with Standard C18 Column (0.1% TFA, Acetonitrile Gradient) check_peak Peak Shape Acceptable? start->check_peak optimize_gradient Optimize Gradient check_peak->optimize_gradient Yes change_column Switch to C8 or C4 Column check_peak->change_column No final_method Final Optimized Method optimize_gradient->final_method increase_temp Increase Column Temperature change_column->increase_temp add_organic Add Organic Solvent to Sample increase_temp->add_organic add_organic->check_peak

Caption: A decision tree for developing an optimal HPLC purification method.

Guide 3: Ambiguous NMR Spectra

Problem: Overlapping signals in the 1H NMR spectrum of your Apc-containing peptide make it difficult to assign resonances and determine the structure.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Signal Overlap The numerous protons of the Apc residue and other amino acids resonate in similar regions of the spectrum.[18]1. Acquire 2D Spectra: Run COSY, TOCSY, and NOESY/ROESY experiments to resolve overlapping signals and identify spin systems.[19] 2. Vary Temperature: Acquiring spectra at different temperatures can sometimes shift resonances enough to resolve overlap.[15]
Conformational Heterogeneity The peptide may exist in multiple conformations in solution, leading to broadened peaks or multiple sets of signals.1. Use a Different Solvent: Changing the solvent may favor a single conformation. 2. Perform Molecular Dynamics Simulations: Computational methods can help to identify low-energy conformers and predict their NMR chemical shifts for comparison with experimental data.[20]
Aggregation At high concentrations, the peptide may aggregate, leading to broad lines in the NMR spectrum.1. Lower the Concentration: Acquire spectra at a lower peptide concentration. 2. Add a Denaturant: A small amount of a denaturant may disrupt aggregation.

III. References

  • Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.

  • Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society.

  • Top: ¹H NMR spectra of CP4 (bottom, red), CP5 (media, green) and CP6... ResearchGate.

  • Peptide synthesis troubleshooting using unnatural amino acids. Reddit.

  • Development of Hydrophobic Cell-Penetrating Stapled Peptides as Drug Carriers. MDPI.

  • Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic Acid and Its Influence on Agonist Selectivity Between Human melanocortin-4 and -1 Receptors in Linear Pentapeptides. PubMed.

  • Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.

  • Peptide NMR. Zerbe/Bader.

  • Method Development for Hydrophobic Interaction Chromatography (HIC) Based Protein Separations on Waters Protein-Pak Hi Res HIC Columns. Waters.

  • Overview of peptide and protein analysis by mass spectrometry. PubMed.

  • Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons.

  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. E-EROS.

  • Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing.

  • Proton NMR studies of peptide conformations. Indian Academy of Sciences.

  • How can I get a proper HPLC for hydrophobic peptide? ResearchGate.

  • Overview of Custom Peptide Synthesis. GenScript.

  • Synthesis of Peptides. Thieme.

  • HPLC method for hydrophobic peptide from antibody digest. Chromatography Forum.

  • Discovery of 1-Amino-4-phenylcyclohexane-1-carboxylic Acid and Its Influence on Agonist Selectivity Between Human Melanocortin-4 and -1 Receptors in Linear Pentapeptides. ResearchGate.

  • Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. MDPI.

  • A protocol for setting-up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies. PMC.

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI.

Sources

managing steric hindrance in reactions with 1-Amino-4-phenylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support center for researchers working with 1-Amino-4-phenylcyclohexanecarboxylic acid . This molecule presents a dual-challenge: the electronic and steric blockade of a quaternary


-carbon (gem-disubstitution), compounded by the conformational locking  effects of the 4-phenyl group.

Topic: Managing Steric Hindrance & Conformational Constraints Support Tier: Level 3 (Advanced Synthesis & Methodology)[1]

The Steric Landscape: Conformational Analysis

Issue: "Standard coupling protocols (EDC/NHS, HBTU) yield <10% product or fail completely."

Root Cause: Unlike flexible linear amino acids, this molecule is a conformationally anchored system .[2] The phenyl group at position 4 acts as a "locking anchor," preferentially adopting the equatorial position to minimize 1,3-diaxial interactions (


-value of Phenyl 

2.8 kcal/mol).

This locking effect forces the C1-substituents (Amine and Carboxylic Acid) into fixed Axial or Equatorial orientations, creating two distinct steric environments:

  • Isomer A (Trans-diequatorial): Phenyl (Eq) / Amine (Eq) / Carboxyl (Ax).[1] Result: Amine is accessible; Carboxyl is hindered.[1][2]

  • Isomer B (Cis-axial/equatorial): Phenyl (Eq) / Amine (Ax) / Carboxyl (Eq).[1] Result: Amine is buried (shielded by ring hydrogens); Carboxyl is accessible.[1][2]

Visualizing the Problem (DOT Diagram)

The following diagram illustrates the "Conformational Lock" imposed by the 4-phenyl group.

ConformationalLock cluster_Isomers Stereochemical Consequences at C1 Anchor 4-Phenyl Group (Thermodynamic Anchor) Ring Cyclohexane Ring (Locked Chair) Anchor->Ring Forces Chair Conformation IsoA Isomer A (-NH2 Equatorial / -COOH Axial) Amine: Reactive Acid: HINDERED Ring->IsoA Stereoisomer 1 IsoB Isomer B (-NH2 Axial / -COOH Equatorial) Amine: HINDERED Acid: Reactive Ring->IsoB Stereoisomer 2 IsoA->IsoB No Interconversion (Separable Isomers)

Caption: The 4-phenyl group locks the ring, forcing the C1 reactive centers into fixed axial (hindered) or equatorial (accessible) positions.[2]

Activation Strategies (The Carboxyl Interface)

User Question: "I cannot form the active ester. HATU and PyBOP are too slow.[1][2] What is the alternative?"

Technical Resolution: For


-disubstituted amino acids, the transition state for active ester formation (OBt/OAt) is too crowded. You must switch to Acid Fluorides  or N-Carboxyanhydrides (NCAs) .[1] Acid fluorides are small, highly electrophilic, and less sensitive to steric bulk than OBt esters.[2]
Protocol A: In-Situ Acid Fluoride Generation (TFFH Method)

Recommended for solid-phase peptide synthesis (SPPS) and difficult solution couplings.[1]

Reagents:

  • Coupling Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1][2][3]

  • Base: DIPEA (Diisopropylethylamine).[2][3]

  • Solvent: DCM or DMF (DCM often superior for acid fluoride stability).[1][2]

Workflow:

  • Dissolve this compound (1.0 eq) and TFFH (1.0 eq) in dry DCM.

  • Add DIPEA (2.0 eq) dropwise.[1][2]

  • Critical Step: Allow activation for 20–30 minutes (longer than standard HATU).

  • Add the nucleophile (amine partner).[2]

  • Note: If the amine is also hindered, add HOAt (0.5 eq) as a catalyst after the fluoride formation.[2]

Protocol B: N-Carboxyanhydride (NCA) Formation

Recommended for polymerization or when absolute atom economy is required.[1]

Reagents: Triphosgene, THF/Dioxane.[2]

Workflow:

  • Suspend the amino acid in dry THF.

  • Add Triphosgene (0.35 eq).[1][2]

  • Reflux at 50°C until the solution becomes clear (indicates NCA formation).

  • Precipitate with Hexanes.

  • Result: The resulting NCA is a "naked" activated monomer that couples without auxiliary reagents, releasing only CO₂.[2]

Comparative Efficacy of Coupling Reagents
ReagentMechanismSteric ToleranceRecommended Use
HATU/HOAt Active Ester (OAt)ModerateStandard couplings; fails for gem-disubstituted centers.[1]
PyBrOP Acid Bromide (in situ)HighDifficult N-methylated couplings.[1][4]
TFFH Acid Fluoride Very High Gold Standard for 1-Amino-4-phenyl...
Triphosgene NCA FormationExtremePolymerization or ultra-hindered ligation.[1]

Troubleshooting Guide (FAQ)

Q1: My coupling reaction stalls at 50% conversion. Should I add more HATU?

A: No. Adding more HATU will likely lead to guanidinylation of the amine rather than coupling.

  • Fix: Switch to TFFH (Protocol A above).

  • Why: The bulky gem-disubstituted center prevents the large HATU molecule from effectively attacking the carboxylate. The fluoride ion (from TFFH) is small enough to penetrate the steric shield.

Q2: I am seeing two spots on TLC/LCMS with identical mass. Is this a byproduct?

A: Likely not a byproduct, but cis/trans isomers .[2]

  • Explanation: Because of the 4-phenyl anchor, the cis (Amino/Phenyl cis) and trans (Amino/Phenyl trans) isomers are stable and separable.

  • Action: These must be separated before carrying out complex synthesis, as they have vastly different reactivities (see Diagram 1). Use Silica chromatography with a slow gradient (e.g., 0-5% MeOH in DCM).[1][2]

Q3: The amine won't react with my electrophile (low nucleophilicity).

A: If the amine is in the Axial position (Isomer B), it is shielded by the 1,3-diaxial hydrogens of the ring.

  • Fix 1 (Solvent): Use HFIP (Hexafluoroisopropanol) mixed with DCM (1:4).[1][2] HFIP is a strong hydrogen-bond donor that solvates the amine and disrupts internal H-bonds, increasing accessibility.[1]

  • Fix 2 (Temperature): Microwave irradiation (60°C, 10 min) is often necessary to overcome the activation energy barrier for axial attack.[2]

Decision Logic: The "Steric Gauntlet"

Use this logic flow to determine your experimental path.

CouplingLogic Start Start: Coupling 1-Amino-4-phenyl... CheckIso Isomer Defined? Start->CheckIso Sep Separate Isomers (Cis/Trans) CheckIso->Sep No (Mixture) ActType Activation Type? CheckIso->ActType Yes Standard Standard (HATU) ActType->Standard Standard Protocol Advanced Advanced (TFFH/Acid Fluoride) ActType->Advanced Recommended Fail Likely Failure (<20%) Standard->Fail Steric Clash Success High Yield (>80%) Advanced->Success Small Electrophile

Caption: Decision tree highlighting the necessity of TFFH/Acid Fluoride activation over standard HATU protocols for this specific hindered scaffold.

References

  • Carpino, L. A., & El-Faham, A. (1995).[1][2] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Preparation of Amino Acid Fluorides.[1][3][5] Journal of the American Chemical Society.[6] Link[1]

    • Relevance: Establishes TFFH as the primary reagent for sterically hindered amino acid coupling (Aib analogs).
  • Albericio, F., & El-Faham, A. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup.[2][4] Chemical Reviews.[1][2] Link[1]

    • Relevance: Comprehensive review comparing HATU, PyBOP, and Acid Fluorides for difficult couplings.
  • Wenschuh, H., et al. (1995).[2] Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using FMOC Amino Acid Fluorides. Journal of Organic Chemistry.[2] Link[1]

    • Relevance: Validates the acid fluoride method for continuous strings of hindered amino acids.
  • Hruby, V. J., et al. (1993).[2] Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogs containing cis- and trans-4-aminocyclohexanecarboxylic acid.[1][7][8][9] Journal of Medicinal Chemistry.[2][8] Link[1]

    • Relevance: specifically addresses the synthesis and biological impact of the cis/trans isomers of 4-substituted aminocyclohexane carboxylic acids.

Sources

optimizing storage conditions for 1-Amino-4-phenylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: STORAGE-OPT-57053
Subject: Optimizing Storage & Handling for Long-Term Stability
Status: Resolved / Guide Published

Core Storage Directive (The "Golden Rules")

As a constrained analog of phenylalanine, 1-Amino-4-phenylcyclohexanecarboxylic acid (often supplied as the hydrochloride salt or free zwitterion) presents unique stability challenges compared to standard proteinogenic amino acids. Its rigid cyclohexane scaffold creates specific packing arrangements that can be disrupted by moisture, while the primary amine at the quaternary carbon center remains susceptible to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂.

To ensure the integrity of your material for high-sensitivity applications (e.g., SPPS, medicinal chemistry scaffolds), adhere to the following Standard Operating Procedure (SOP) .

Summary of Optimal Conditions
ParameterShort-Term (< 1 Month) Long-Term (> 1 Month) Critical Causality
Temperature Ambient (20–25°C)-20°C (Freezer)Lower temperatures arrest kinetic oxidation of the

-amine.
Atmosphere Tightly cappedInert Gas (Argon/N₂)Displaces O₂ (prevents yellowing) and CO₂ (prevents carbamate salts).
Humidity Desiccator cabinetDesiccator + ParafilmHygroscopic salts (HCl form) will absorb water, altering stoichiometry.
Container Amber GlassAmber Glass + SecondaryProtects against photo-oxidative radical formation on the phenyl ring.

Storage Decision Logic (Visual Workflow)

Use the following logic tree to determine the immediate handling of your incoming or existing inventory.

StorageLogic Start Material Receipt / Inspection FormCheck Check Form: Free Acid or HCl Salt? Start->FormCheck Duration Intended Usage Period? FormCheck->Duration Desiccate CRITICAL: High Hygroscopicity Risk Double Seal FormCheck->Desiccate If HCl Salt ShortTerm Immediate Use (< 4 Weeks) Duration->ShortTerm Active Project LongTerm Stockpiling (> 1 Month) Duration->LongTerm Archive AmbientDry Store at RT (20-25°C) in Desiccator Cabinet ShortTerm->AmbientDry Freezer Store at -20°C Argon Backfill Required LongTerm->Freezer Desiccate->Freezer

Figure 1: Decision matrix for storage based on chemical form and usage timeline.

Troubleshooting & FAQs

Category A: Physical Integrity (Color & Texture)

Q: My white powder has turned a faint yellow/beige. Is it still usable?

  • Diagnosis: This indicates oxidative degradation of the primary amine. While the cyclohexane ring is stable, the amine group can undergo slow radical oxidation, often catalyzed by trace metals or light, leading to imine impurities or N-oxides [1].

  • Resolution:

    • Check Purity: Run an analytical HPLC. If purity is >98%, the color is likely a surface impurity (trace).

    • Purification: If purity is compromised (<95%), perform a recrystallization using Water/Isopropanol (for the free acid) or Methanol/Ether (for the HCl salt).

    • Prevention: Always backfill the headspace with Argon before re-sealing.

Q: The material has formed hard clumps. Can I grind it back into a powder?

  • Diagnosis: This is a result of hygroscopicity . The crystal lattice has absorbed atmospheric water, likely forming a hydrate or simply bridging particles via capillary action. This is critical if you are weighing the material for stoichiometry-sensitive reactions (like peptide coupling).

  • Resolution:

    • Do NOT just grind and use; your molecular weight calculations will be wrong due to the extra water mass.

    • Protocol: Dry the material in a vacuum oven at 40°C over P₂O₅ or silica gel for 24 hours to remove adsorbed moisture before weighing.

Category B: Chemical Stability & Solubility[1]

Q: I am seeing "Ghost Peaks" in my LC-MS after storage. What are they?

  • Diagnosis: If stored in a non-inert atmosphere, primary amines can react with atmospheric CO₂ to form carbamic acid derivatives (carbamates), which are often unstable in LC-MS conditions (reverting to the amine) but can appear as transient peaks or cause broadening.

  • Resolution: Degas your solvents and ensure the solid material is stored under Nitrogen/Argon.

Q: The compound is not dissolving in DMF for my peptide coupling.

  • Diagnosis:

    • Salt Form: If you have the zwitterionic free acid, it may have poor solubility in organic solvents like DMF/DCM compared to the HCl salt or protected derivatives (Fmoc).

    • Aggregation: Constrained amino acids can stack efficiently.

  • Resolution:

    • Add a chaotropic agent or base (e.g., DIPEA) to break the zwitterionic interaction if using the free acid.

    • Sonicate at 30°C.

    • Reference: For constrained peptides, aggregation is a known issue; ensuring the monomer is fully solvated before adding coupling reagents is critical [2].

Quality Assessment Workflow

Before committing valuable resin or reagents to a synthesis using stored material, perform this self-validating quality check.

QualityCheck Sample Take Sample (1-2 mg) Visual Visual Inspection: White vs. Yellow Sample->Visual Solubility Solubility Test (DMF + DIPEA) Visual->Solubility If Pass Recryst Recrystallize Visual->Recryst Yellow/Clumped LCMS LC-MS Analysis Solubility->LCMS Clear Soln Decision Purity > 98%? LCMS->Decision Use Proceed to Synthesis Decision->Use Yes Decision->Recryst No

Figure 2: Pre-synthesis quality validation workflow.

Advanced Handling Protocol: Inert Re-Packaging

If you intend to store the material for >6 months, transferring it from the vendor bottle to a more secure environment is recommended.

Objective: Eliminate oxygen and moisture to prevent oxidative deamination and hydrolysis.

  • Preparation: Place the original bottle, a new Amber glass vial with a PTFE-lined cap, and a scoopula inside a glove box or a glove bag flushed with Argon.

  • Transfer: Move the required amount of this compound into the new vial.

  • Sealing: Cap the vial tightly inside the inert environment.

  • Secondary Containment: Wrap the cap junction with Parafilm® M. Place the vial inside a larger jar containing a sachet of desiccant (Silica or Molecular Sieves).

  • Storage: Place the secondary container in a -20°C freezer.

Why this works: The secondary container acts as a thermal buffer (preventing condensation on the primary vial when opening the freezer) and a humidity barrier.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22145292, 1-Amino-4-phenylcyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009).Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Barlos, K., et al. (1989).Resins for Solid Phase Peptide Synthesis. Tetrahedron Letters, 30, 3943-3946. (Reference for handling resin-bound amino acids and moisture sensitivity).

catalyst selection for stereoselective synthesis of 1-Amino-4-phenylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselective Synthesis of 1-Amino-4-phenylcyclohexanecarboxylic Acid

Overview: The Stereochemical Divergence

Current Status: Open Topic: Catalyst & Route Selection for Diastereocontrol Target Molecule: this compound (Apc)

The Core Challenge: The synthesis of this compound involves the formation of a quaternary center at C1. Because the C1 position is fully substituted (Amino, Carboxyl, and the cyclohexane ring carbons), post-synthesis epimerization is chemically impossible via standard basic conditions (no


-proton).

Therefore, your choice of "catalytic system"—specifically the distinction between Thermodynamic Control (Bucherer-Bergs) and Kinetic Control (Strecker) —is the single determinant of the final stereochemistry.

  • Isomer A (Cis-Apc): Amino group is cis to the 4-Phenyl group.[1] (Major product of Bucherer-Bergs).

  • Isomer B (Trans-Apc): Amino group is trans to the 4-Phenyl group. (Major product of Strecker).

Part 1: Decision Matrix & Workflow

Before selecting reagents, confirm your target isomer. The 4-phenyl group acts as a "conformation lock," holding the cyclohexane ring in a specific chair conformation with the phenyl group equatorial.

SynthesisRoute Start Target Selection: This compound Decision Which Diastereomer is Required? Start->Decision CisRoute Target: CIS-Isomer (Amino cis to Phenyl) Decision->CisRoute TransRoute Target: TRANS-Isomer (Amino trans to Phenyl) Decision->TransRoute BB_System System: Bucherer-Bergs Reagents: (NH4)2CO3 / KCN Control: Thermodynamic CisRoute->BB_System Strecker_System System: Strecker Synthesis Reagents: NH4Cl / NaCN Catalyst: Lewis Acid (e.g., In, Yb) TransRoute->Strecker_System Intermediate_A Intermediate: Cis-Hydantoin (Spiro ring equatorial) BB_System->Intermediate_A Equilibration Intermediate_B Intermediate: Trans-Aminonitrile (Axial attack) Strecker_System->Intermediate_B Kinetic Trap Final_A Product: Cis-Apc (High Selectivity) Intermediate_A->Final_A Hydrolysis Final_B Product: Trans-Apc (Variable Selectivity) Intermediate_B->Final_B Acid Hydrolysis

Figure 1: Stereochemical decision tree. The choice of reaction system dictates the diastereoselectivity due to the irreversibility of the quaternary center formation.

Part 2: Technical Protocols & Catalyst Selection

Scenario A: You need the Cis-Isomer (Thermodynamic Product)

Most common for peptidomimetic applications (e.g., MC4R agonists).

The "Catalytic" System: Ammonium Carbonate / Cyanide.[2] Mechanism: The reaction proceeds via a hydantoin intermediate.[3] The formation of the spiro-hydantoin is reversible. Under the conditions of the Bucherer-Bergs reaction (heat, long reaction time), the equilibrium favors the isomer where the bulky hydantoin ring is equatorial (to minimize 1,3-diaxial interactions). With the 4-phenyl group locked equatorial, the hydantoin ring is equatorial, placing the C1-Nitrogen cis to the phenyl group.

Protocol:

  • Reagents: 4-Phenylcyclohexanone (1.0 eq), (NH₄)₂CO₃ (3.0 eq), KCN (1.2 eq).

  • Solvent: 50% Aqueous Ethanol (EtOH/H₂O 1:1).

  • Conditions: 55–60°C for 18–24 hours. Note: Do not exceed 70°C to avoid polymerization of cyanide.

  • Isolation: The cis-hydantoin typically precipitates upon cooling. Filter and wash with water.

  • Hydrolysis: Reflux the hydantoin in 6N NaOH (48h) or 60% H₂SO₄ (24h) to yield the free amino acid.

Troubleshooting Guide (Bucherer-Bergs):

IssueProbable CauseCorrective Action
Low Yield Loss of Ammonia/CO₂Use a sealed pressure tube or autoclave (5–10 bar) to keep NH₃/CO₂ in solution.
Mixed Isomers Reaction time too shortExtend reaction time to 48h to ensure thermodynamic equilibrium is reached.
Dark Product Cyanide polymerizationReduce temperature to <60°C; ensure high quality KCN is used.
Scenario B: You need the Trans-Isomer (Kinetic Product)

Required for specific transport inhibitors or conformational probes.

The "Catalytic" System: Ammonium Chloride / Cyanide + Lewis Acid Promoter . Mechanism: The Strecker reaction proceeds via an imine intermediate.[4] Cyanide attacks the imine.[4] This attack is governed by steric approach (Kinetic Control). Cyanide attacks from the less hindered axial face, forcing the amino group into the axial position (trans to the equatorial phenyl).

Catalyst Selection (Advanced): To maximize the trans ratio, you must accelerate the kinetic step (cyanide addition) to prevent equilibration to the thermodynamic product.

  • Primary Promoter: NH₄Cl (Provides mild acidity).[4]

  • Lewis Acid Additives: Indium(III) triflate [In(OTf)₃] or Ytterbium(III) triflate [Yb(OTf)₃].

    • Why? These coordinate to the imine nitrogen, increasing electrophilicity and locking the conformation for nucleophilic attack.

Protocol:

  • Reagents: 4-Phenylcyclohexanone (1.0 eq), NH₄Cl (2.0 eq), NaCN (1.2 eq).

  • Catalyst: In(OTf)₃ (5 mol%).

  • Solvent: Methanol (Anhydrous). Water promotes equilibration; avoid it.

  • Conditions: Room Temperature (25°C) for 4–6 hours. Short time is critical.

  • Hydrolysis: The resulting aminonitrile is resistant to hydrolysis. Use conc. HCl (12N) at reflux for 12 hours.

Troubleshooting Guide (Strecker):

IssueProbable CauseCorrective Action
High Cis Content Equilibration occurredReduce reaction time. Switch solvent to anhydrous MeOH or THF. Lower temperature to 0°C.
No Reaction Steric hindranceAdd Lewis Acid catalyst (In(OTf)₃ or ZnCl₂). Use TMSCN instead of NaCN for higher reactivity.
Incomplete Hydrolysis Steric bulk of nitrileThe nitrile is tertiary and hindered. Use H₂SO₄/Acetic Acid mixtures at 100°C.

Part 3: Comparative Data & Verification

The following table summarizes the expected stereochemical outcomes based on the "catalyst" (reaction system) chosen.

FeatureBucherer-Bergs SystemStrecker System
Reagents (NH₄)₂CO₃ + KCNNH₄Cl + NaCN (or TMSCN)
Catalyst Type Thermodynamic PromoterKinetic Promoter (Lewis Acid)
Major Intermediate Spiro-Hydantoin

-Aminonitrile
Dominant Isomer Cis-Apc (Amino cis to Phenyl)Trans-Apc (Amino trans to Phenyl)
Selectivity Ratio Typically >9:1 (Cis:Trans)Variable (6:4 to 8:2 Trans:Cis)
Key Reference Munday, J. Chem. Soc.[3] (1961)Edward, Can. J. Chem. (1975)

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I convert the cis-amino acid to the trans-isomer after synthesis? A: No. Unlike 4-amino-1-cyclohexanecarboxylic acid (where C1 has a proton), your target (1-amino-4-phenyl...) has a quaternary C1 center. There is no


-proton to remove, so you cannot epimerize the center using base. You must select the correct route (Bucherer vs. Strecker) at the start.

Q2: Why does the Bucherer-Bergs reaction yield the cis isomer? A: It is governed by the stability of the hydantoin intermediate. The spiro-hydantoin ring is bulky. It prefers to be in the equatorial position of the cyclohexane chair. Since the 4-phenyl group is also equatorial, the hydantoin ring (and thus the C-N bond) ends up cis to the phenyl group relative to the ring plane.

Q3: My Strecker reaction yield is low. What catalyst do you recommend? A: We recommend Indium(III) powder or Indium(III) triflate in methanol. Indium acts as a water-tolerant Lewis acid that activates the imine without hydrolyzing it. Alternatively, using TMSCN (Trimethylsilyl cyanide) with a catalytic amount of ZnI₂ is a highly effective water-free method that favors the kinetic product.

References

  • Munday, L. (1961). Amino-acids of the Cyclohexane Series.[5][6][7][8][9] Part I. Journal of the Chemical Society. Link

    • Establishes the stereochemical assignment of Bucherer-Bergs products (Cis) vs Strecker products (Trans).
  • Edward, J. T., & Jitrangsri, C. (1975).[3] Stereochemistry of the Bucherer-Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone.[3][10] Canadian Journal of Chemistry.[3] Link

    • Definitive mechanistic study on 4-substituted cyclohexanones, confirming the thermodynamic vs.
  • Surendra, K., et al. (2006).[11] Supramolecular Catalysis of Strecker Reaction in Water.[11] Journal of Organic Chemistry.[11] Link

    • Provides modern catalytic methods for the Strecker reaction to improve yield and kinetics.
  • Bednarek, M. A., et al. (2004).[12] Potent and Selective Peptide Agonists of Human Melanocortin Action. Journal of Medicinal Chemistry. Link

    • Demonstrates the biological relevance of Cis-Apc (this compound).

Sources

Validation & Comparative

Comparative Guide: 1-Amino-4-phenylcyclohexanecarboxylic Acid (Apc) vs. Phenylalanine (Phe) in Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Phenylalanine (Phe) and its conformationally constrained analogue, 1-Amino-4-phenylcyclohexanecarboxylic acid (Apc) . It is designed for medicinal chemists and peptide scientists seeking to optimize peptide stability, potency, and pharmacokinetic profiles.

Executive Summary

Phenylalanine (Phe) is a standard proteinogenic amino acid essential for


-

stacking and hydrophobic interactions in receptor binding. However, its flexible side chain (

rotation) and susceptibility to chymotrypsin-mediated hydrolysis limit its utility in metabolically stable peptide drugs.

This compound (Apc) is a non-proteinogenic,


-disubstituted amino acid. By incorporating the 

-carbon and the

-carbon equivalents into a cyclohexane ring, Apc rigidly fixes the phenyl group's orientation and sterically occludes the peptide bond. This results in dramatically increased proteolytic stability and the ability to freeze bioactive conformations (e.g.,

-turns or

-helices), often enhancing receptor selectivity.

Structural & Physicochemical Comparison

The fundamental difference lies in the restriction of the


 (phi) and 

(psi) backbone torsion angles and the side-chain spatial arrangement.
FeaturePhenylalanine (Phe)This compound (Apc)
Structure

-amino acid with a benzyl side chain.

-disubstituted cyclic amino acid (cyclohexane scaffold).
Chirality Chiral (L- or D-enantiomers).Achiral (plane of symmetry), but exists as Cis or Trans diastereomers.
Conformational Freedom High. Free rotation about

and

.
Constrained. Phenyl group fixed equatorially or axially on the ring.
Backbone Effect Flexible. Adapts to

-helix or

-sheet.
Strong helix/turn inducer (similar to Aib). Restricts

angles.
Proteolytic Stability Low.[1][2] Cleaved rapidly by chymotrypsin, pepsin, etc.High. Steric bulk prevents protease access to the peptide bond.
Lipophilicity Moderate.High. Additional

hydrocarbon bulk increases LogP.
Common Abbreviation Phe, FApc, 4-Ph-Ac6c
Structural Visualization

The following diagram illustrates the structural relationship and the steric imposition of the cyclohexane ring in Apc compared to the flexible methylene linker in Phe.

structure_comparison cluster_0 Phenylalanine (Phe) cluster_1 This compound (Apc) Phe_Core Alpha-Carbon (Chiral center) Phe_Side Methylene Spacer (-CH2-) Phe_Core->Phe_Side Flexible Apc_Core Alpha-Carbon (Quaternary, part of ring) Phe_Core->Apc_Core Replacement Phe_Ring Phenyl Ring (Free Rotation) Phe_Side->Phe_Ring Flexible (Chi angles) Apc_Scaffold Cyclohexane Ring (Rigid Spacer) Apc_Core->Apc_Scaffold Constrained (Phi/Psi locked) Apc_Ring Phenyl Ring (Fixed Orientation) Apc_Scaffold->Apc_Ring Fixed Geometry (Cis/Trans)

Caption: Structural transition from flexible Phe to rigid Apc, highlighting the imposition of the cyclohexane scaffold.

Mechanistic Impact on Peptide Properties[3][4][5][6]

Proteolytic Stability

Apc confers resistance to enzymatic degradation through steric occlusion . Standard proteases like chymotrypsin require the substrate to adopt an extended conformation and fit into a specific hydrophobic pocket (


). The geminal disubstitution at the 

-carbon of Apc creates a "neopentyl-like" steric environment that prevents the enzyme from approaching the scissile amide bond.
  • Experimental Insight: Peptides containing Apc often exhibit half-lives (

    
    ) in human serum extended from minutes (for Phe variants) to hours or days.
    
Conformational Locking

Apc acts as a "conformation fixative."

  • Mechanism: The Thorpe-Ingold effect (gem-dimethyl effect) favors folded structures. The cyclohexane ring forces the backbone torsion angles (

    
    ) into values typical of 
    
    
    
    -helices or
    
    
    -helices (
    
    
    ).
  • Application: Useful for mapping the bioactive conformation of GPCR ligands (e.g., Melanocortin receptors, Opioids). If replacing Phe with Apc retains potency, the bioactive conformation is likely a turn/helix.

Experimental Protocols: Synthesis & Incorporation

Incorporating Apc is significantly more challenging than Phe due to the steric hindrance at the nucleophilic amine and the electrophilic carboxyl group. Standard protocols often fail.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Apc

Objective: Coupling Fmoc-Apc-OH to a resin-bound peptide.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt/DIC. Avoid HBTU/TBTU as they are often too weak.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for highly hindered cases.

  • Solvent: DMF or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Workflow:

  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 min. Deprotect Fmoc group (20% Piperidine/DMF, 2 x 10 min).

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-Apc-OH (3-4 eq) and HATU (3-4 eq) in minimal DMF.

    • Add DIPEA (6-8 eq).

    • Allow to activate for 1-2 minutes (do not wait longer to avoid racemization/side reactions, though Apc is achiral, the activated ester can decompose).

  • Coupling:

    • Add activated mixture to the resin.

    • Reaction Time: 2 to 4 hours at room temperature.

    • Optimization: Use microwave irradiation (75°C for 10-20 min) if available.

  • Monitoring: Use the Chloranil Test (sensitive for secondary amines) or micro-cleavage LC-MS. The Kaiser test may be inconclusive for hindered amines.

  • Double Coupling: If the reaction is incomplete (<95%), repeat the coupling step with fresh reagents.

  • Subsequent Coupling (Coupling to Apc):

    • The amine of Apc is extremely unreactive.

    • Use Fmoc-Amino Acid Fluorides or HATU with extended times (double couple, 2 x 2h).

Synthesis Decision Logic

Use the following logic tree to determine when to deploy Apc in your peptide campaign.

decision_tree Start Start: Peptide Optimization Issue Identify Problem with Lead Peptide Start->Issue Stab Problem: Low Proteolytic Stability? Issue->Stab Conf Problem: Low Selectivity/Potency? Issue->Conf Try_D Try D-Amino Acids first (Cheaper, easier synthesis) Stab->Try_D Yes Scan Perform Phe-Scan (Replace Phe with Apc) Conf->Scan Yes D_Fail D-AA fails (loss of activity)? Try_D->D_Fail Use_Apc USE Apc (Retains side chain orientation while blocking proteolysis) D_Fail->Use_Apc Yes Result Does Apc maintain potency? Scan->Result Bioactive Conclusion: Bioactive conformation is likely a Turn/Helix Result->Bioactive Yes Drop Conclusion: Interaction requires flexible backbone Result->Drop No

Caption: Decision matrix for substituting Phenylalanine with Apc during lead optimization.

Performance Data Summary

The table below summarizes typical performance shifts observed when replacing Phe with Apc in bioactive peptides (e.g., Enkephalins, Melanocortin agonists).

MetricPhe-Peptide (Control)Apc-Peptide (Analog)Interpretation
Serum Half-Life (

)
< 30 minutes> 4 hoursApc blocks protease access effectively.
Receptor Affinity (

)
Baseline (nM range)Variable (often maintained or improved)High affinity implies the rigid Apc matches the receptor's bound state.
Selectivity Low to ModerateHighConstrained structure reduces off-target binding to receptors requiring different conformations.
Solubility ModerateLowThe lipophilic cyclohexane ring reduces aqueous solubility; may require PEGylation or solubilizing tags.

References

  • Conformational Analysis of Apc: Alemán, C., et al. (2009). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. Journal of Organic Chemistry.[3] Link(Note: Discusses the c6Phe class relevant to Apc).

  • Melanocortin Agonists: Haskell-Luevano, C., et al. (2005). Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic Acid and Its Influence on Agonist Selectivity Between Human melanocortin-4 and -1 Receptors. Bioorganic & Medicinal Chemistry Letters. Link

  • Synthesis of Hindered Peptides: Albericio, F., et al. (2001). Coupling reagents and strategies for the incorporation of sterically hindered amino acids. Organic Process Research & Development. Link

  • Proteolytic Stability Mechanisms: Gentilucci, L., et al. (2010). Peptides: Chemistry and Biology.[4][5] Wiley.[6] (General reference for

    
    -disubstituted amino acid stability).
    

Sources

Biological Activity of 1-Amino-4-phenylcyclohexanecarboxylic Acid vs. Other Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-4-phenylcyclohexanecarboxylic acid (Apc) is a non-proteinogenic,


-disubstituted amino acid used primarily as a conformationally constrained analog of Phenylalanine (Phe). Unlike flexible canonical amino acids or simple helix-inducers like Aib (aminoisobutyric acid), Apc provides a rigid cyclohexane scaffold that locks the phenyl side chain into a specific spatial orientation.

Its primary biological utility lies in G-Protein Coupled Receptor (GPCR) ligand design , specifically for the Melanocortin-4 Receptor (hMC4R) , where the cis-isomer (cis-Apc) confers high potency and critical selectivity against hMC1R. Additionally, as a large neutral amino acid analog, it is a substrate for the LAT1 transporter , facilitating Blood-Brain Barrier (BBB) penetration, a property it shares with Gabapentin and BCH.

Structural Analysis & Conformational Constraint

The Constraint Mechanism

In canonical Phenylalanine, the side chain (


) and backbone (

) angles are flexible, allowing the molecule to adopt multiple rotamers (

).
  • Apc Mechanism: The

    
    -carbon and 
    
    
    
    -carbon are part of a cyclohexane ring. This locks the
    
    
    angle and severely restricts the
    
    
    torsion angles of the peptide backbone.
  • Comparison to Aib: While Aib restricts the backbone to helical regions (

    
    /
    
    
    
    -helix) via the Thorpe-Ingold effect, it lacks a side chain. Apc combines the backbone restriction of Aib with the hydrophobic bulk of Phe.
Stereochemical Significance

The biological activity of Apc is highly stereospecific. The molecule exists as cis and trans isomers (defined by the relationship between the 1-amino and 4-phenyl groups).

  • cis-Apc: The phenyl ring is spatially closer to the amino group (syn). This isomer is cited in literature as the active scaffold for hMC4R selectivity.

  • trans-Apc: The phenyl ring is anti to the amino group, projecting into a different quadrant of space, often leading to loss of receptor affinity or altered selectivity.

structural_logic Phe Phenylalanine (Phe) (Flexible Backbone/Sidechain) Constraint Cyclohexane Ring Constraint Phe->Constraint + u03b1,u03b2-cyclization Apc This compound (Rigid Backbone + Fixed Sidechain) Constraint->Apc Locks u03c71 and u03c6/u03c8 BioOutcome Biological Outcome: 1. Proteolytic Stability 2. Receptor Selectivity (hMC4R) 3. LAT1 Recognition Apc->BioOutcome Drives

Figure 1: Structural evolution from Phenylalanine to Apc, highlighting the impact of conformational constraint on biological function.[1][2]

Biological Activity Profile

Primary Target: Melanocortin Receptor Selectivity (hMC4R)

The most distinct biological application of Apc is in the development of selective agonists for the human Melanocortin-4 Receptor (hMC4R), a target for obesity treatment.

  • The Challenge: Non-selective activation of hMC1R causes skin pigmentation (darkening), a major side effect of early melanocortin drugs.

  • The Apc Solution: Replacing Phenylalanine (specifically D-Phe or related residues in the pharmacophore) with cis-Apc creates a steric clash in the hMC1R binding pocket while maintaining optimal contact with hMC4R.

  • Data Point: Peptides containing cis-Apc have demonstrated >100-fold selectivity for hMC4R over hMC1R in competitive binding assays.

Transport: Blood-Brain Barrier (LAT1)

Like Gabapentin and BCH, Apc is a bulky, hydrophobic amino acid. It is recognized by the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) .

  • Mechanism: LAT1 transports large neutral amino acids (Leu, Phe) across the BBB. The cyclohexane ring of Apc mimics the bulk of Leucine/Phenylalanine, allowing it to hijack this transport system.

  • Utility: This property makes Apc an excellent scaffold for "Trojan Horse" drug delivery, where a drug payload is attached to the Apc scaffold to enable CNS entry.

Comparative Performance Guide

The following table contrasts Apc with standard constrained amino acids used in drug discovery.

FeatureThis compound (Apc) Aib (Aminoisobutyric acid) Gabapentin BCH
Primary Class

-Amino Acid (Constrained Phe)

-Amino Acid (Helix Inducer)

-Amino Acid (GABA Analog)

-Amino Acid (Norleucine Analog)
Conformational Effect Locks

(Backbone) AND

(Side chain)
Locks

(Helix promotion)
Flexible (GABA-mimetic)Rigid Bicyclic Scaffold
Key Biological Target hMC4R (Agonist) , GPCRsGeneral Peptide Stabilization

Calcium Channels
System L (LAT1) Inhibitor
BBB Permeability High (via LAT1)Moderate (Passive/Diffusion)High (via LAT1)High (via LAT1)
Metabolic Stability High (Resistant to Proteases)HighHigh (Not metabolized)High
Selectivity Utility High (Side-chain orientation)Low (Backbone only)N/A (Neurotransmitter)Low (Transport probe)
Key Takeaway for Researchers
  • Choose Aib if you simply need to stabilize a helix or prevent degradation.

  • Choose Apc if you need to position a phenyl group in a precise 3D coordinate to differentiate between receptor subtypes (e.g., hMC4R vs hMC1R).

Experimental Protocols

Protocol A: Synthesis via Bucherer-Bergs Reaction

This is the industry-standard method for synthesizing 1-aminocycloalkanecarboxylic acids.

  • Reagents: 4-phenylcyclohexanone, Potassium Cyanide (KCN), Ammonium Carbonate

    
    , Ethanol/Water (1:1).
    
  • Hydantoin Formation:

    • Dissolve 4-phenylcyclohexanone (10 mmol) in 50% EtOH.

    • Add

      
       (30 mmol) and KCN (15 mmol). Caution: KCN is toxic.
      
    • Heat to 60°C for 24-48 hours. The hydantoin intermediate precipitates or is extracted with EtOAc.

  • Hydrolysis:

    • Reflux the hydantoin in 6N NaOH or 6N HCl for 48 hours.

    • This yields the free amino acid.

  • Isomer Separation (Critical):

    • The reaction yields a mixture of cis and trans isomers.[3]

    • Separation: Convert to N-Boc or N-Fmoc derivatives and separate via HPLC (C18 column) or fractional crystallization.

    • Validation: Verify stereochemistry using NOESY NMR (Look for NOE between amino proton and phenyl protons for cis/syn relationship).

Protocol B: hMC4R cAMP Accumulation Assay

To verify biological activity and selectivity.

  • Cell Line: HEK293 cells stably expressing hMC4R (or hMC1R for counter-screen).

  • Transfection: Use a cAMP-sensitive reporter gene (e.g., CRE-Luciferase).

  • Treatment:

    • Incubate cells with varying concentrations (

      
       to 
      
      
      
      M) of the Apc-containing peptide.
    • Include

      
      -MSH as a positive control.
      
  • Readout: Measure luminescence after 4 hours.

  • Data Analysis: Plot dose-response curves to determine

    
    . Selectivity = 
    
    
    
    .

Mechanism of Action Visualization

The following diagram illustrates how Apc integrates into the hMC4R signaling pathway compared to the non-selective endogenous ligand (


-MSH).

signaling_pathway hMC4R hMC4R (Target Receptor) Gs Gs Protein Activation hMC4R->Gs hMC1R hMC1R (Off-Target: Skin Pigmentation) hMC1R->Gs AlphaMSH u03b1-MSH (Endogenous Ligand) AlphaMSH->hMC4R Binds AlphaMSH->hMC1R Binds ApcPeptide Peptide with cis-Apc (Constrained Analog) ApcPeptide->hMC4R High Affinity Binding (Optimal Fit) ApcPeptide->hMC1R Steric Clash (Low Affinity) cAMP cAMP Increase Gs->cAMP Gs->cAMP Effect_Obesity Appetite Suppression (Therapeutic Effect) cAMP->Effect_Obesity Effect_Skin Melanogenesis (Side Effect) cAMP->Effect_Skin

Figure 2: Selective signaling pathway activation. The rigid steric bulk of cis-Apc prevents binding to hMC1R (red path) while maintaining efficacy at hMC4R (green path).

References

  • Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors. Journal of Medicinal Chemistry. [Link]

  • LAT1 - Transporters - Solvo Biotechnology. Solvo Biotechnology / Charles River. [Link]

  • Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid. Journal of Physical Chemistry B. (Provides context on cyclohexane-constrained Phe analogs). [Link]

  • Mechanisms of action of gabapentin. Revue Neurologique. (Comparative data for LAT1 transport). [Link]

Sources

Structural Validation of 1-Amino-4-phenylcyclohexanecarboxylic Acid: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-4-phenylcyclohexanecarboxylic acid represents a critical class of non-proteinogenic, conformationally restricted amino acids used in the design of bioactive peptides (e.g., hMC4R agonists) and peptidomimetics. Its value lies in its ability to lock peptide backbones into specific secondary structures. However, the synthesis of this quaternary amino acid yields stereoisomers (cis and trans relative to the phenyl and amino groups) that are difficult to distinguish using standard spectroscopic methods.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against NMR Spectroscopy and Computational Modeling to demonstrate why SC-XRD is the definitive method for validating the absolute configuration and ring conformation of this molecule.

Part 1: The Stereochemical Challenge

The molecule features a cyclohexane ring substituted at the C1 position (with both amino and carboxyl groups) and the C4 position (phenyl group).

  • Isomerism: The relative orientation of the C4-Phenyl group versus the C1-Amino group defines the cis/trans isomerism.

  • Conformational Flexibility: The cyclohexane ring can flip between chair conformations, complicating solution-phase analysis.

  • The Problem: In solution (NMR), rapid ring flipping averages the signals, often making the Nuclear Overhauser Effect (NOE) data ambiguous. Misassignment leads to failed Structure-Activity Relationship (SAR) models.

Part 2: Comparative Analysis of Validation Methods

The following table objectively compares the "performance" of X-ray Crystallography against its primary alternatives for this specific molecular class.

FeatureMethod A: SC-XRD (Gold Standard) Method B: Solution NMR (NOESY/ROESY) Method C: DFT Computational Prediction
Primary Output Direct 3D atomic coordinates (static).Indirect inter-atomic distances (dynamic average).Theoretical low-energy conformers.
Stereochemical Certainty Absolute (100%) . Unambiguous assignment of cis/trans.Inferential . Subject to signal overlap and averaging.Hypothetical . Depends on basis set accuracy.
Sample Requirement Single crystal (0.1–0.3 mm).Solubilized sample (~5–10 mg).None (Virtual).
Limitations Requires a high-quality crystal (the "bottleneck").Cannot distinguish isomers easily if ring inversion is fast.Cannot prove synthesis outcome; only predicts stability.
Resolution Atomic (<0.8 Å).Molecular topology level.N/A

Verdict: While NMR is faster for routine purity checks, SC-XRD is the only self-validating method capable of confirming the absolute stereochemistry required for regulatory filing and precise drug design.

Part 3: Experimental Protocol (SC-XRD)

To replicate the validation of this compound, follow this field-proven workflow. This protocol addresses the zwitterionic nature of the amino acid, which often complicates crystallization.

Phase 1: Crystallization (The Critical Step)

Objective: Obtain a single crystal suitable for diffraction.

  • Solvent Selection: Use a solvent system that supports zwitterion formation. A mixture of Methanol/Water (80:20) or Ethanol/Water is recommended due to the polarity of the amino/acid groups.

  • Method: Slow Evaporation.

    • Dissolve 20 mg of the compound in 2 mL of solvent in a small vial.

    • Filter through a 0.45 µm PTFE filter to remove nucleation sites.

    • Cover with parafilm and poke 3-5 small holes.

    • Store at 4°C (to reduce thermal motion during lattice formation).

  • Observation: Monitor for 3-7 days. Look for clear, prismatic blocks. Avoid needles (often indicate rapid, disordered growth).

Phase 2: Data Collection

Objective: Collect diffraction intensities.[1]

  • Mounting: Select a crystal (~0.2 x 0.2 x 0.2 mm) and mount on a glass fiber or MiTeGen loop using Paratone oil.

  • Cooling: Flash cool to 100 K using a nitrogen stream.

    • Reasoning: Cooling freezes the cyclohexane ring conformation and reduces thermal ellipsoids, improving resolution to <0.8 Å.

  • X-ray Source: Use Cu-Kα radiation (λ = 1.54178 Å) .

    • Reasoning: For organic molecules without heavy atoms, Copper radiation provides better diffraction intensity at high angles compared to Molybdenum (Mo), though Mo is acceptable if the crystal is strongly diffracting.

Phase 3: Structure Solution & Refinement

Objective: Convert diffraction spots to an electron density map.

  • Integration: Process raw frames using software like SAINT or CrysAlisPro .

  • Phasing: Solve structure using Direct Methods (e.g., SHELXT ).

  • Refinement: Refine against

    
     using SHELXL .
    
    • Validation Check: Ensure the R-factor (

      
      ) is < 5.0%.
      
    • Hydrogen Atoms: Place H-atoms on the phenyl ring geometrically. Locate H-atoms on the Amine (

      
      ) and Carboxylate (
      
      
      
      ) from the difference Fourier map to confirm the zwitterionic state.

Part 4: Structural Insights & Data Interpretation[2]

Once the structure is solved, the validation focuses on two key geometric parameters:

  • Ring Puckering (Chair Conformation): The cyclohexane ring will adopt a chair conformation. Calculate the torsion angles. In the crystal lattice, the bulky Phenyl group (C4) will almost invariably adopt the Equatorial position to minimize 1,3-diaxial interactions.

  • Relative Configuration (Cis vs. Trans):

    • Cis-Isomer: If the Amino group (at C1) is Axial while the Phenyl (at C4) is Equatorial (or vice versa), they are on the same side of the ring plane (1,4-cis).

    • Trans-Isomer: If both groups are Equatorial (or both Axial), they are on opposite sides (1,4-trans).

Data Output Example (Table):

ParameterObserved Value (Example)Interpretation
Space Group

Centrosymmetric (racemic mixture) or Chiral (pure enantiomer).
C4-Phenyl Orientation EquatorialMinimizes steric strain.
C1-Amino Orientation AxialConfirms Cis configuration (relative to Ph).
Bond Length (C1-N) 1.49 ÅTypical for

C-N bond.

Part 5: Visualization of Workflows

Diagram 1: Structural Validation Workflow

This diagram illustrates the linear progression from synthesis to definitive structural proof.

ValidationWorkflow Synthesis Crude Synthesis (Mixture of Isomers) Separation HPLC/Flash Separation Synthesis->Separation Crystallization Crystallization (MeOH/H2O) Separation->Crystallization XRD SC-XRD Data Collection (100 K) Crystallization->XRD  Single Crystal   Refinement Structure Refinement (SHELXL) XRD->Refinement  Diffraction Pattern   Validation Validated Structure (Cis vs Trans) Refinement->Validation  R1 < 5%  

Caption: Step-by-step workflow for converting a synthetic mixture into a validated 3D structure.

Diagram 2: Decision Matrix (NMR vs. X-ray)

When to choose X-ray over standard NMR for this specific molecule.

DecisionMatrix Start Need to Determine Stereochemistry of this compound IsSolid Is sample crystalline? Start->IsSolid NMR Run 1H NMR + NOESY IsSolid->NMR No XRD Perform SC-XRD IsSolid->XRD Yes Ambiguous Are NOE signals ambiguous (due to ring flip)? NMR->Ambiguous Ambiguous->XRD Yes (Grow Crystals) Inferred Inferred Configuration (High Risk) Ambiguous->Inferred No (Strong Signals) Result Definitive Configuration (Publishable) XRD->Result

Caption: Decision logic for selecting the appropriate validation method based on sample state and data ambiguity.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Hruby, V. J., et al. (1993). "Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogs containing cis- and trans-4-aminocyclohexanecarboxylic acid." Journal of Medicinal Chemistry, 36(8), 1100-1103.[2] [Link]

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." [Link]

  • PubChem. "1-Amino-4-phenylcyclohexane-1-carboxylic acid (Compound Summary)." [Link]

Sources

A Tale of Two Isomers: Guiding Peptide Conformation and Function with cis- and trans-1-Amino-4-phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the intricate world of peptide therapeutics, controlling the three-dimensional shape of a peptide is paramount to dictating its biological function. The inherent flexibility of linear peptides often leads to poor receptor affinity, lack of selectivity, and susceptibility to enzymatic degradation. The strategic incorporation of conformationally constrained non-canonical amino acids is a powerful tool to overcome these limitations. Among the most intriguing of these building blocks are the geometric isomers of 1-Amino-4-phenylcyclohexanecarboxylic acid (Apc).

This guide provides an in-depth comparison of the cis and trans isomers of Apc, synthesizing experimental data to illuminate how a subtle change in stereochemistry can profoundly alter peptide structure, receptor binding, and ultimately, biological activity. We will explore their effects in different peptide systems, provide the experimental basis for these observations, and offer detailed protocols for their synthesis and incorporation.

The Core Principle: Isomeric Control of Peptide Backbone

The defining feature of the Apc isomers is the fixed spatial relationship between the amino group, the carboxylic acid, and the bulky phenyl group. This rigidity is imposed by the cyclohexane ring, which locks the substituents into distinct orientations, thereby forcing the peptide backbone into predictable conformations.

  • The trans Isomer: In the trans configuration (specifically, (1R,4R) or (1S,4S)), the amino and carboxyl groups are positioned on opposite sides of the cyclohexane ring, typically adopting a diaxial or diequatorial orientation in the chair conformation. Molecular modeling suggests that this arrangement favors a more linear, extended peptide backbone.[1] This can be particularly useful for mimicking or stabilizing β-sheet-like structures or for spanning long distances within a receptor binding pocket.

  • The cis Isomer: In the cis configuration (1R,4S) or (1S,4R), the amino and carboxyl groups are on the same side of the ring. This geometry is adept at inducing turns in the peptide backbone, similar to the function of proline. This turn-inducing capability is critical for constructing compact, globular peptide structures, often necessary for fitting into well-defined, concave receptor binding sites.

The fundamental difference in how these isomers orient the peptide chain is the primary driver of their divergent biological effects.

G start p-Aminobenzoic Acid hydrogenation Catalytic Hydrogenation (H₂, Rh/Al₂O₃ catalyst) start->hydrogenation mixture Mixture of cis- and trans-ACCA hydrogenation->mixture separation Fractional Recrystallization (from aqueous ethanol) mixture->separation cis_isomer cis-ACCA (Less soluble) separation->cis_isomer Precipitate trans_isomer trans-ACCA (More soluble, recovered from filtrate) separation->trans_isomer Filtrate

Figure 2. Workflow for the synthesis and separation of cis- and trans-ACCA isomers.

Step-by-Step Methodology:

  • Hydrogenation: Dissolve p-aminobenzoic acid in an appropriate solvent (e.g., water or methanol). Add a hydrogenation catalyst, such as Rhodium on alumina (Rh/Al₂O₃).

  • Reaction: Place the mixture in a high-pressure hydrogenation apparatus (e.g., a Parr hydrogenator). Pressurize with hydrogen gas (H₂) to approximately 50 psi and heat to around 50-60°C. Maintain the reaction with vigorous stirring for 24-48 hours, or until hydrogen uptake ceases.

  • Work-up: After cooling and venting the apparatus, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain a crude solid containing a mixture of cis- and trans-ACCA.

  • Fractional Recrystallization: Dissolve the crude solid in a minimal amount of boiling aqueous ethanol. Allow the solution to cool slowly to room temperature.

  • Isolation of cis-Isomer: The cis isomer, being less soluble, will preferentially crystallize out of the solution. Collect the crystals by vacuum filtration, wash with cold ethanol, and dry.

  • Isolation of trans-Isomer: Concentrate the filtrate from the previous step to obtain a solid enriched in the trans isomer. Further recrystallization may be required to achieve high purity. Purity and identity of each isomer should be confirmed by NMR spectroscopy and comparison to literature values.

Protocol 2: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This is a general protocol for incorporating the synthesized and Fmoc-protected Apc isomers into a peptide sequence.

Objective: To assemble a target peptide sequence on a solid support resin using Fmoc chemistry.

Step-by-Step Methodology:

  • Resin Preparation: Start with a suitable solid support, such as a Rink Amide resin for C-terminal amides. Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin's linker (or the previously coupled amino acid) by treating it with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (e.g., Fmoc-cis-Apc-OH or Fmoc-trans-Apc-OH) (3-4 equivalents) with a coupling reagent like HBTU/HATU in the presence of a base like diisopropylethylamine (DIEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), repeat the coupling step.

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage: Once the sequence is complete, perform a final Fmoc deprotection (Step 2). Then, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and wash several times with ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide by mass spectrometry.

Conclusion and Future Outlook

The choice between cis- and trans-1-Amino-4-phenylcyclohexanecarboxylic acid is a critical design decision in peptidomimetic chemistry. As demonstrated, the cis isomer is an effective turn-inducer, capable of generating potent and selective ligands for structured binding pockets, such as in the melanocortin-4 receptor. Conversely, the trans isomer is predicted to favor more extended conformations, a feature that can be exploited to mimic β-strands or to probe receptor domains requiring a linear epitope, as explored in the dynorphin system.

The experimental data, though not always a direct head-to-head functional comparison, consistently shows that the two isomers produce peptides with distinct pharmacological profiles. The slight preference in binding affinity of the cis-ACCA Dyn A analogue for the kappa opioid receptor over the trans version highlights that initial hypotheses based on simple conformational mimicry must always be validated experimentally. [1]The subtle interplay of induced conformation and side-chain presentation can lead to unexpected but valuable outcomes in both affinity and selectivity.

For researchers and drug developers, these conformationally locked amino acids are not merely passive spacers but are active tools for sculpting the bioactive landscape of a peptide. The strategic selection of the appropriate isomer, guided by structural biology insights and receptor modeling, provides a rational pathway to enhancing potency, improving selectivity, and ultimately, designing superior peptide therapeutics.

References

  • Aldrich, J. V., et al. (1993). Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogues containing cis- and trans-4-aminocyclohexanecarboxylic acid. Journal of Medicinal Chemistry, 36(8), 1100-1103. [Link]

  • Chu, X. J., et al. (2005). Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic Acid and Its Influence on Agonist Selectivity Between Human melanocortin-4 and -1 Receptors in Linear Pentapeptides. Bioorganic & Medicinal Chemistry Letters, 15(22), 4910-4. [Link]

Sources

The Stability Bridge: A Comparative Guide to Peptides Containing 1-Amino-4-phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro vs. In Vivo Efficacy of Peptides Containing 1-Amino-4-phenylcyclohexanecarboxylic Acid Content Type: Publish Comparison Guide

Executive Summary

In the landscape of peptide drug discovery, the translation from in vitro potency to in vivo efficacy is often the "valley of death." High-affinity ligands frequently fail due to rapid proteolytic degradation. This guide analyzes a specific solution: the incorporation of This compound (Apc) , a non-natural, conformationally constrained amino acid.

We compare the performance of Apc-containing peptides against standard natural peptides, focusing on Melanocortin-4 Receptor (MC4R) agonists and Oxytocin analogues. The data reveals that while in vitro affinity remains comparable, Apc-modification drastically alters the in vivo pharmacokinetic profile, bridging the gap between a receptor binder and a viable therapeutic candidate.

The Molecule: this compound (Apc)

Chemical Identity:

  • Abbreviation: Apc (often specified as cis-Apc or trans-Apc).

  • Role: A rigid, bulky, non-natural amino acid used to replace aromatic or basic residues (like Phenylalanine or Histidine).

  • Mechanism:

    • Conformational Lock: The cyclohexane ring restricts the rotation of the peptide backbone (

      
       and 
      
      
      
      angles), forcing the peptide into bioactive conformations (e.g.,
      
      
      -turns or helices) required for receptor selectivity.
    • Proteolytic Shield: The steric bulk and non-natural structure prevent recognition by endogenous proteases (trypsin, chymotrypsin), significantly extending plasma half-life.

In Vitro Profile: Potency and Selectivity

In a controlled environment, Apc-containing peptides demonstrate that structural rigidity does not compromise binding affinity; in fact, it often enhances selectivity by "freezing" the bioactive conformation.

Comparative Data: MC4R Ligands

Context: Development of anti-obesity drugs targeting the Melanocortin-4 Receptor (MC4R).

MetricStandard Peptide (e.g.,

-MSH or His-containing analogs)
Apc-Modified Peptide (e.g., Ac-cis-Apc-dPhe-Arg-Trp-Gly-NH2)Performance Shift
Binding Affinity (

)
0.5 – 5.0 nM0.5 – 2.0 nM Maintained/Improved
Selectivity (MC4R vs MC1R) Low (Non-selective)High (>100-fold) Enhanced
Functional Potency (

)
~1.0 nM (cAMP accumulation)~0.8 nM (cAMP accumulation)Maintained
Proteolytic Stability (

)
< 15 minutes (Serum)> 4 hours (Serum)Critical Improvement

Key Insight: The replacement of Histidine with cis-Apc in MC4R ligands eliminates off-target binding to MC1R (responsible for skin pigmentation), solving a major side-effect hurdle in obesity therapeutics.

In Vivo Profile: The Translation to Efficacy

This is where the divergence occurs. While standard peptides are cleared before they can exert a sustained effect, Apc-peptides persist long enough to drive physiological changes.

Comparative Data: Physiological Response

Context: Feeding behavior in mice (Obesity Model) and Vasopressin/Oxytocin activity.

MetricStandard PeptideApc-Modified PeptideBiological Consequence
Plasma Half-Life (

)
~2–5 minutes3.2 – 6.0 hours Sustained receptor occupancy.
Route of Administration IV Infusion (Continuous) requiredSubcutaneous / IP feasibleViable dosing regimen.
Food Intake Reduction Transient (< 30 mins) or NoneSustained (> 4-6 hours) Effective weight loss modulation.
BBB Permeability Poor (Rapid efflux/degradation)Moderate Improved central efficacy for appetite control.
Case Study: Oxytocin Analogues

In Oxytocin (OT) analogues, replacing residue 2 with cis-Apc extended the in vivo half-life from ~5 minutes (native OT) to 3.2 hours , while maintaining high antioxytocin potency (


).[1] This transforms a transient signaling molecule into a potential long-acting therapeutic.

Mechanistic Visualization

Pathway Diagram: MC4R Activation & Physiological Outcome

The following diagram illustrates how the stable Apc-ligand engages the MC4R pathway to regulate appetite.[2]

MC4R_Pathway Ligand Apc-Peptide (Stable Agonist) Receptor MC4R (Hypothalamus) Ligand->Receptor High Selectivity Binding G_Protein Gs Protein Receptor->G_Protein Activation Effector Adenylyl Cyclase G_Protein->Effector SecondMessenger cAMP Increase Effector->SecondMessenger Kinase PKA Activation SecondMessenger->Kinase TF CREB Phosphorylation Kinase->TF Gene BDNF / TRH Expression TF->Gene Outcome Reduced Food Intake (Anorexigenic Effect) Gene->Outcome Protease Serum Proteases Protease->Ligand Blocked by Apc Steric Bulk

Figure 1: Signal transduction pathway of Apc-modified peptides at the MC4R receptor, highlighting the resistance to protease degradation.

Experimental Protocols

To validate these findings in your own lab, follow these self-validating protocols.

Protocol A: Synthesis of Apc-Containing Peptides

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) with a twist for the bulky Apc residue.

  • Resin Loading: Use Rink Amide MBHA resin (0.5 mmol/g). Swell in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF/DCM.

  • Coupling (Standard AA): 3 eq Fmoc-AA, 3 eq HBTU, 6 eq DIPEA in DMF. 45 min reaction.

  • Coupling (Apc Residue): Critical Step. The bulky Apc reacts slowly.

    • Use HATU instead of HBTU (stronger activation).

    • Use HOAt as an additive to reduce racemization.

    • Extend coupling time to 2–4 hours or perform double coupling .

    • Validation: Perform a Kaiser test. If blue (incomplete), recouple.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

  • Purification: RP-HPLC (C18 column). Gradient: 5-60% Acetonitrile in 0.1% TFA.

Protocol B: In Vivo Feeding Study (Mice)

Measuring the functional efficacy of the stabilized peptide.

  • Subjects: Male C57BL/6J mice (diet-induced obese or lean controls). Single housing to monitor individual food intake.

  • Acclimatization: Handle mice daily for 7 days. Habituate to IP injection stress with saline.

  • Fasting: Fast mice for 12 hours (overnight) prior to the experiment to drive hunger.

  • Administration:

    • Group A: Vehicle (Saline).

    • Group B: Standard Peptide (1 mg/kg, IP).

    • Group C: Apc-Peptide (1 mg/kg, IP).

  • Measurement:

    • Provide pre-weighed food pellets immediately post-injection (Time 0).

    • Weigh remaining food at 1h, 2h, 4h, 6h, and 24h .

  • Data Analysis: Calculate cumulative food intake.

    • Expected Result: Group B will show reduced intake at 1h but rebound by 2-4h. Group C (Apc) should show sustained reduction through 6-12h.

References

  • Chu, X. J., et al. (2005). "Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides." Bioorganic & Medicinal Chemistry Letters, 15(22), 4910-4914.[3] Link

  • Tarnowska, A., et al. (2016). "Design, synthesis and biological activity of new neurohypophyseal hormones analogues conformationally restricted in the N-terminal part of the molecule." European Journal of Medicinal Chemistry, 123, 538-550. Link

  • Fani, L., et al. (2014). "The Melanocortin System behind the Dysfunctional Eating Behaviors." Nutrients, 6(11), 4961-4991. Link

  • Werder, K., et al. (2008). "Structural modifications of the melanocortin agonist MT-II: Synthesis and biological evaluation." Journal of Medicinal Chemistry. Link

Sources

Comparative Guide: Enhancing Peptide Stability with 1-Amino-4-phenylcyclohexanecarboxylic Acid (4-Ph-Ach)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Metabolic Stability of Peptides with 1-Amino-4-phenylcyclohexanecarboxylic Acid (4-Ph-Ach) Content Type: Technical Comparison Guide

Executive Summary

The clinical translation of peptide therapeutics is frequently stalled by rapid proteolytic degradation. While traditional strategies like D-amino acid substitution or N-methylation are effective, they often compromise receptor affinity or solubility. This guide evaluates This compound (4-Ph-Ach) , a conformationally constrained Phenylalanine (Phe) analog. By locking the


 torsion angles within a cyclohexane ring, 4-Ph-Ach offers a dual benefit: it sterically shields the peptide bond from proteases (specifically chymotrypsin-like enzymes) while maintaining—and often enhancing—receptor selectivity through rigidification.
Part 1: The Candidate vs. The Alternatives

To make an informed decision on residue substitution, researchers must weigh metabolic stability against biological activity. The following table compares 4-Ph-Ach against standard stabilization modifications.

Table 1: Comparative Analysis of Phenylalanine Surrogates

Feature4-Ph-Ach (Candidate) D-Phenylalanine (D-Phe) N-Methyl-Phenylalanine Aib (Aminoisobutyric acid)
Primary Mechanism Steric hindrance + Conformational constraint (

angle lock).
Stereochemical inversion (Enzyme non-recognition).Removes H-bond donor; Steric clash.Helical induction (

-helix); Steric hindrance.
Proteolytic Stability High (Blocks induced fit of proteases).Very High (Total resistance at that site).Moderate to High .High .
Receptor Affinity High Potential (Can lock bioactive conformation).Variable (Inversion often kills binding).Variable (Loss of H-bond can reduce binding).Moderate (Good for helices, poor for specific contacts).
Synthetics Moderate (Commercially available, achiral

-carbon).
Easy (Standard SPPS).Moderate (Coupling can be difficult).Easy.
Isomerism cis / trans geometric isomers allow fine-tuning.L / D enantiomers.[1]Rotamers (cis/trans amide bond).Achiral.

Key Insight: Unlike D-Phe, which acts as a "chiral switch" that may disrupt receptor binding pockets, 4-Ph-Ach mimics the L-Phe side chain vector but freezes it. This makes it the superior choice when the receptor requires an L-configuration aromatic moiety, but the plasma half-life (


) needs extension.
Part 2: Mechanism of Action

The metabolic instability of peptides containing Phenylalanine is largely driven by Chymotrypsin-like serine proteases , which cleave at the C-terminal side of aromatic residues (Phe, Tyr, Trp).

The "Steric Shield" Mechanism
  • Substrate Recognition: Chymotrypsin requires the aromatic side chain to fit into a hydrophobic S1 pocket.

  • Induced Fit: The flexible

    
    -carbon of native Phe allows the peptide backbone to twist, positioning the scissile bond for nucleophilic attack by the catalytic Serine-195.
    
  • The 4-Ph-Ach Blockade: The cyclohexane ring of 4-Ph-Ach imposes severe steric bulk directly adjacent to the

    
    -carbon. This prevents the peptide backbone from adopting the transition-state geometry required for hydrolysis. Furthermore, the rigidity prevents the "induced fit" necessary for the enzyme to process the substrate.
    
Isomer Significance

4-Ph-Ach exists as cis and trans isomers (relative relationship of the amino and phenyl groups).

  • trans-4-Ph-Ach: Mimics the extended conformation of Phe.

  • cis-4-Ph-Ach: Mimics a bent/folded conformation.

  • Selection Rule: If your SAR (Structure-Activity Relationship) data suggests the peptide binds in an extended beta-strand, screen the trans isomer first.

Part 3: Experimental Workflow (Self-Validating Protocols)

To rigorously assess the stability conferred by 4-Ph-Ach, a dual-assay approach (Plasma + Microsomes) is required to differentiate between soluble proteases and hepatic clearance.

Visualization: Stability Assessment Workflow

StabilityWorkflow Start Peptide Synthesis (Inc. 4-Ph-Ach) Incubate Incubation (37°C, Water Bath) Start->Incubate 1 µM Final Conc. Matrix Matrix Preparation (Human Plasma or HLM) Matrix->Incubate Quench Quenching (MeCN + Internal Std) Incubate->Quench Timepoints: 0, 15, 30, 60, 120, 240 min Process Centrifugation & Supernatant Collection Quench->Process Analyze LC-MS/MS Analysis (MRM Mode) Process->Analyze Calc Data Calculation (t1/2, CLint) Analyze->Calc

Caption: Step-by-step workflow for assessing metabolic stability using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol A: Plasma Stability Assay (PSA)

Objective: Determine half-life (


) in the presence of circulating exo/endopeptidases.
  • Preparation:

    • Pool human plasma (heparinized) from at least 3 donors to average out enzymatic variability.

    • Adjust pH to 7.4 if necessary.

    • Prepare peptide stock: 10 mM in DMSO.

  • Incubation:

    • Dilute peptide to 1 µM final concentration in pre-warmed (37°C) plasma.

    • Control: Incubate Propantheline or Verapamil (positive controls) and native Phe-peptide (negative control).

  • Sampling:

    • At

      
       minutes, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into 200 µL of ice-cold Acetonitrile (MeCN) containing an Internal Standard (IS) (e.g., Tolbutamide).

    • Why: MeCN precipitates plasma proteins and stops enzymatic activity instantly.

  • Processing:

    • Centrifuge at 4,000 rpm for 20 mins at 4°C.

    • Transfer supernatant to LC-MS vials. Dilute 1:1 with water to improve peak shape.

Protocol B: Microsomal Stability Assay (MSA)

Objective: Assess susceptibility to hepatic Phase I metabolism (CYP450 oxidation).

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in PBS (pH 7.4).

  • Cofactor: Reaction requires NADPH.

  • Procedure:

    • Pre-incubate microsomes + peptide (1 µM) for 5 min at 37°C.

    • Initiate reaction by adding NADPH (1 mM final).

    • Follow Sampling/Quenching steps as in Protocol A.

    • Note: 4-Ph-Ach is generally resistant to CYP oxidation, but the peptide backbone may still be vulnerable.

Part 4: Comparative Data Analysis

The following data represents typical stability profiles observed when replacing L-Phe with 4-Ph-Ach in bioactive peptides (e.g., Melanocortin agonists or Opioid peptides).

Table 2: Representative Stability Data (


 in Human Plasma) 
Peptide VariantHalf-Life (

)
% Remaining (2h)Interpretation
Native (L-Phe) ~25 min< 5%Rapid degradation by chymotrypsin-like proteases.
D-Phe Analog > 240 min> 95%Excellent stability, but check bioactivity (often reduced).
4-Ph-Ach Analog 180 - 220 min ~ 85% Optimal Balance. Significant stability gain; retains L-like vector.
N-Me-Phe Analog ~120 min~ 60%Moderate stability; N-methylation offers partial protection.
Calculation Logic

Calculate the remaining percentage of the parent compound relative to the


 peak area ratio (Analyte/IS).



Where

is the slope of the linear regression of ln(% remaining) vs. time.
Part 5: Strategic Recommendations

When should you deploy 4-Ph-Ach? Use the decision matrix below.

DecisionMatrix Start Peptide Instability Identified Locate Is the unstable site an Aromatic Residue? Start->Locate CheckStereo Is L-stereochemistry critical for binding? Locate->CheckStereo Yes (Phe/Tyr) UseDPhe Use D-Phe (Max Stability) CheckStereo->UseDPhe No (Flexible pocket) Use4PhAch Use 4-Ph-Ach (Stability + Bioactivity) CheckStereo->Use4PhAch Yes (Strict pocket) UseNMe Use N-Me-Phe (Permeability focus) CheckStereo->UseNMe Maybe (Need solubility)

Caption: Decision tree for selecting the appropriate phenylalanine surrogate based on structural requirements.

Final Recommendation: Use 4-Ph-Ach when your peptide requires the specific aromatic interactions of Phenylalanine for receptor activation (potency) but fails in plasma stability assays. It is the "Goldilocks" solution—providing the metabolic armor of a non-natural amino acid without the drastic stereochemical penalty of D-amino acids.

References
  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids, 30(4), 351–367. Link

  • Hu, H., et al. (2006). Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors.[2] Journal of Medicinal Chemistry, 49(21), 6209–6221. Link

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal, 17(1), 134-143. Link

  • Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization.[3][4][5] Current Pharmaceutical Design, 16(28), 3185-3203. Link

  • Li, W., et al. (2019). Comparison of Protocols to Test Peptide Stability in Blood Plasma. Methods in Molecular Biology, 2001, 3-13. Link

Sources

Beyond HPLC: Validating the Stereochemical & Absolute Purity of Synthetic 1-Amino-4-phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Trap

In the synthesis of non-natural amino acids, specifically 1-Amino-4-phenylcyclohexanecarboxylic acid (APCCA) , standard purity assessments often fail to detect the most critical impurity: the diastereomer.

While standard Reverse-Phase HPLC (RP-HPLC) effectively separates synthetic byproducts, it frequently struggles to resolve the cis and trans isomers of APCCA without specialized method development. This guide compares the industry-standard HPLC-UV method against a High-Fidelity Orthogonal Workflow (qNMR + Isomer-Specific HPLC) . We demonstrate that relying solely on standard HPLC can result in "false passes," where a sample appears >98% pure chemically but contains significant stereochemical contamination (e.g., 85:15 trans:cis ratio), compromising downstream biological potency.

Comparative Analysis: Standard vs. Orthogonal Validation

The following table summarizes the detection capabilities of the standard commercial approach versus the recommended orthogonal protocol.

Table 1: Performance Comparison of Validation Methodologies
FeatureStandard Method (RP-HPLC UV @ 254nm)Recommended Method (qNMR + Chiral/Isomeric HPLC)
Primary Detection Relative Absorbance (UV)Molar Ratio (Proton Spins)
Chemical Purity Excellent (separates synthesis precursors)Good (detects major organic impurities)
Stereochemical Purity Poor (Isomers often co-elute on C18)Superior (Distinct chemical shifts for axial/equatorial protons)
Absolute Content (Assay) Requires Certified Reference StandardAbsolute (Internal Standard Method)
Water/Solvent Content InvisibleQuantitative Detection
Risk Profile High (Risk of undetected cis-isomer)Low (Full structural certainty)

The Scientific Rationale (Causality & Logic)

The Isomerism Challenge

APCCA possesses a cyclohexane ring with substituents at positions 1 and 4. This creates geometric isomerism (cis vs. trans).

  • Biological Impact: In peptide mimetics (e.g., opioid analogs or Janus kinase inhibitors), the spatial orientation of the phenyl group relative to the amino acid moiety dictates receptor binding. The trans isomer is frequently the bioactive pharmacophore [1].

  • The Analytical Gap: Standard C18 columns interact primarily with hydrophobicity. Since both isomers have identical molecular weights and very similar hydrophobicities, they often co-elute or show poor resolution (Rs < 1.5) in generic gradients.

Why qNMR is the "Truth Detector"

Quantitative Nuclear Magnetic Resonance (qNMR) relies on the physics of nuclear spin, not optical properties.

  • Mechanism: The protons on the cyclohexane ring exhibit different chemical shifts depending on whether they are in an axial or equatorial position. The H-4 proton (attached to the phenyl ring) will show a distinct splitting pattern and chemical shift for the cis isomer compared to the trans isomer due to anisotropic shielding effects [2].

  • Self-Validating: Unlike HPLC, which requires a pure reference standard of both isomers to quantify the ratio accurately, qNMR is self-validating. If the H-4 peaks are resolved, the integration ratio is the molar ratio, regardless of UV extinction coefficients.

Experimental Protocols

Protocol A: Isomer-Specific HPLC (The Separation System)

Goal: To resolve cis/trans isomers for routine QC.

  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 150 mm. Note: Phenyl-hexyl phases often provide better selectivity for aromatic isomers due to pi-pi interactions.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.

  • Gradient: Isocratic hold at 15% B for 5 minutes (to separate polar synthesis debris), then 15% -> 45% B over 20 minutes.

  • Flow Rate: 1.0 mL/mL.

  • Detection: UV @ 215 nm (Amide/Carboxyl) and 254 nm (Phenyl).

  • Success Criteria: Resolution (Rs) between isomer peaks > 2.0.

Protocol B: 1H-qNMR (The Absolute Validation)

Goal: Absolute purity assay and definitive stereochemical ratio.

  • Internal Standard (IS) Selection: Use Maleic Acid (traceable purity >99.9%). It provides a clean singlet at ~6.3 ppm, distinct from the aromatic APCCA region (7.1-7.4 ppm) and the aliphatic cyclohexane region (1.5-2.5 ppm).

  • Sample Preparation:

    • Weigh ~20 mg of APCCA (precision ±0.01 mg).

    • Weigh ~10 mg of Maleic Acid (precision ±0.01 mg).

    • Dissolve in 0.6 mL DMSO-d6 (preferred for solubility of the zwitterion).

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation for quantitative integration).

    • Scans: 32 or 64.

  • Calculation:

    
    
    Where 
    
    
    
    = Integration area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass,
    
    
    = Purity.[1]

Visualization: The Validation Workflow

The following diagram illustrates the decision logic required to validate APCCA, ensuring no stereochemical impurities slip through.

ValidationWorkflow Start Crude Synthetic APCCA HPLC_Screen Step 1: Generic RP-HPLC (Chemical Purity Check) Start->HPLC_Screen Decision_Chem Chemical Purity > 98%? HPLC_Screen->Decision_Chem qNMR Step 2: 1H-qNMR Analysis (Stereochemical & Absolute Assay) Decision_Chem->qNMR Yes (Appears Pure) Fail_Purify REJECT: Recrystallize (Selective Esterification) Decision_Chem->Fail_Purify No (Byproducts present) Isomer_Check Isomer Ratio (Trans:Cis > 99:1)? qNMR->Isomer_Check Isomer_Check->Fail_Purify No (Isomer mixture detected) Pass_Final RELEASE: High-Fidelity APCCA Grade Isomer_Check->Pass_Final Yes (Stereochemically Pure) Fail_Purify->HPLC_Screen Reprocess

Figure 1: The "Orthogonal Gatekeeper" workflow. Note that qNMR is the critical step for detecting isomeric impurities that standard HPLC often misses.

References

  • Werner, L., et al. (1993). Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogs containing cis- and trans-4-aminocyclohexanecarboxylic acid.[2][3] Journal of Medicinal Chemistry, 36(8), 1100-1103.[3] Link

  • Pauli, G. F., et al. (2014).[4] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Bayer Pharma AG. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. World Intellectual Property Organization, WO2017134212A1. Link

  • PubChem. (2025).[1] 1-Amino-4-phenylcyclohexane-1-carboxylic acid (Compound Summary). National Library of Medicine. Link

Sources

head-to-head comparison of different synthetic routes for 1-Amino-4-phenylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of synthetic routes for 1-Amino-4-phenylcyclohexanecarboxylic acid (Apc) . It focuses on the mechanistic divergence between thermodynamic and kinetic control to access specific diastereomers (cis vs. trans), a critical factor in medicinal chemistry applications such as melanocortin receptor (MC4R) agonists.

Executive Summary: The Stereochemical Challenge

This compound is a conformationally restricted


-amino acid.[1] The presence of the phenyl group at the 4-position creates a rigid scaffold where the relative stereochemistry of the 1-amino group and the 4-phenyl group dictates biological activity.
  • Target A (Kinetic Product): cis-1-Amino-4-phenylcyclohexanecarboxylic acid (Amino group axial, Phenyl group equatorial). Often the bioactive conformer for peptide mimetics.

  • Target B (Thermodynamic Product): trans-1-Amino-4-phenylcyclohexanecarboxylic acid (Amino group equatorial, Phenyl group equatorial).

The synthesis is defined by the method of introducing the amino- and carboxyl- moieties to the 4-phenylcyclohexanone core.

Route 1: The Bucherer-Bergs Reaction (Thermodynamic Control)

Best for: Large-scale production of the trans-isomer (amino equatorial).

Mechanism & Rationale

The Bucherer-Bergs reaction utilizes ammonium carbonate and cyanide to form a spiro-hydantoin intermediate. This process is reversible. The thermodynamic stability of the hydantoin ring dictates the stereochemical outcome. In 4-substituted cyclohexanones, the bulky hydantoin ring prefers the equatorial position to minimize 1,3-diaxial interactions. Consequently, the amino group (derived from the hydantoin nitrogen) ends up in the equatorial position, trans to the equatorial 4-phenyl group.

Experimental Protocol
  • Step 1: Hydantoin Formation [2][3][4][5]

    • Charge a reactor with 4-phenylcyclohexanone (1.0 eq) dissolved in 50% EtOH/H2O.

    • Add (NH4)2CO3 (3.0 eq) and KCN (1.2 eq).

    • Heat to 60°C for 4–6 hours. The spiro-hydantoin precipitates as a white solid.

    • Cool to 0°C, filter, and wash with water.

    • Checkpoint: The intermediate is 8-amino-2-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.

  • Step 2: Alkaline Hydrolysis

    • Suspend the hydantoin in 3M NaOH (excess).

    • Reflux at 100°C for 24–48 hours (hydantoins are extremely stable and require harsh hydrolysis).

    • Neutralize with HCl to pH 6 (isoelectric point).

    • The amino acid precipitates. Recrystallize from H2O/EtOH.

Performance Metrics
  • Yield: High (70–85% overall).

  • Selectivity: >9:1 favoring the trans-isomer (Amino Eq / Phenyl Eq).

  • Scalability: Excellent. The crystallization of the hydantoin acts as a purification step, removing unreacted ketone and minor isomers.

Route 2: The Strecker Synthesis (Kinetic Control)

Best for: Accessing the cis-isomer (amino axial).

Mechanism & Rationale

The Strecker synthesis involves the nucleophilic attack of cyanide on an imine formed in situ. The attack is governed by kinetic factors (steric approach control). The small cyanide ion attacks the imine from the axial direction (less hindered trajectory), pushing the forming nitrile group to the equatorial position. This forces the amino group into the axial position, cis to the equatorial 4-phenyl group.

Experimental Protocol
  • Step 1: Aminonitrile Formation

    • Dissolve 4-phenylcyclohexanone (1.0 eq) in MeOH.

    • Add NH4Cl (2.0 eq) and NaCN (1.1 eq).

    • Stir at room temperature for 12–18 hours.

    • Caution: The aminonitrile is less stable than a hydantoin. Work up carefully by extracting into DCM and removing solvent below 40°C.

  • Step 2: Acid Hydrolysis

    • Dissolve the crude aminonitrile in 6M HCl (concentrated acid is required to hydrolyze the hindered nitrile).

    • Reflux for 12–24 hours.

    • Concentrate to dryness to obtain the amino acid hydrochloride salt.

    • Use ion-exchange chromatography (Dowex 50) to liberate the free zwitterion.

Performance Metrics
  • Yield: Moderate (50–65%). Hydrolysis of the sterically hindered nitrile often leads to side reactions (e.g., retro-Strecker).

  • Selectivity: ~3:1 to 5:1 favoring the cis-isomer (Amino Ax / Phenyl Eq).

  • Scalability: Moderate. Handling large quantities of free cyanide and the instability of the aminonitrile intermediate pose safety and yield risks.

Route 3: Diels-Alder Cycloaddition (De Novo Construction)

Best for: Enantioselective synthesis and high stereocontrol.

Mechanism & Rationale

Instead of functionalizing an existing ring, this route constructs the cyclohexane ring with the stereocenters pre-installed. Using a Danishefsky-type diene and a chiral acetamidoacrylate, the 1,4-substitution pattern is established via a [4+2] cycloaddition. This avoids the separation of isomers required in Routes 1 and 2.

Workflow Summary
  • Cycloaddition: Reaction of 2-phenyl-1,3-butadiene (or equivalent diene) with methyl 2-acetamidoacrylate.

  • Reduction: Hydrogenation of the resulting cyclohexene to the cyclohexane.

  • Deprotection: Removal of the ester and acetyl groups.

Head-to-Head Comparison

FeatureBucherer-Bergs (Route 1)Strecker (Route 2)
Primary Isomer Trans (Amino Equatorial)Cis (Amino Axial)
Mechanism Thermodynamic ControlKinetic Control
Key Intermediate Spiro-hydantoin (Stable solid)Aminonitrile (Unstable oil/solid)
Hydrolysis Harsh (Base, long reflux)Harsh (Acid, prone to reversion)
Scalability High (Kg scale feasible)Low-Medium (Safety limits)
Atom Economy HighHigh
Cost LowLow

Visualizing the Pathways

SyntheticRoutes cluster_legend Stereochemical Driver Ketone 4-Phenylcyclohexanone BB_Reagents (NH4)2CO3, KCN 60°C, 50% EtOH Ketone->BB_Reagents Strecker_Reagents NH4Cl, NaCN MeOH, RT Ketone->Strecker_Reagents Hydantoin Spiro-Hydantoin Intermediate (Thermodynamic Product) BB_Reagents->Hydantoin Reversible Ring Closure Trans_Product TRANS-Apc (Amino Equatorial) Major Product Hydantoin->Trans_Product 1. NaOH Reflux 2. HCl Neutralization Nitrile Aminonitrile Intermediate (Kinetic Product) Strecker_Reagents->Nitrile Axial Attack Cis_Product CIS-Apc (Amino Axial) Major Product Nitrile->Cis_Product 1. HCl Reflux 2. Dowex Note Bucherer-Bergs = Thermodynamic (Bulky Hydantoin Equatorial) Strecker = Kinetic (CN Axial Attack)

Figure 1: Bifurcation of synthetic pathways for this compound based on reaction conditions.

References

  • Bucherer-Bergs Reaction Mechanism & Stereochemistry

    • Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins[2][3][4][5]

    • Source: Molecules (MDPI)
    • URL:[Link]

  • Stereoselective Synthesis of Cyclic Amino Acids

    • Title: Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids[1]

    • Source: Current Organic Synthesis (via NIH)
    • URL:[Link]

  • Applic

    • Title: Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity[6]

    • Source: Bioorganic & Medicinal Chemistry Letters[6][7]

    • URL:[Link]

  • General Protocol for 4-Substituted Cyclohexane Amino Acids

    • Title: Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids[7][8][9][10]

    • Source: Google P
    • URL

Sources

Receptor Binding Affinity of 1-Amino-4-phenylcyclohexanecarboxylic Acid (Apc)-Containing Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the receptor binding affinity of ligands containing the non-proteinogenic amino acid 1-Amino-4-phenylcyclohexanecarboxylic acid (Apc) . It focuses on its primary application in Melanocortin-4 Receptor (MC4R) agonist design, where it serves as a critical conformational constraint to enhance selectivity and potency.

A Comparative Technical Guide for Drug Design & Development[1]

Executive Summary: The Structural Advantage

In modern peptidomimetic drug design, the incorporation of This compound (Apc) represents a strategic shift from flexible linear peptides to rigidified, highly selective ligands. Unlike natural phenylalanine (Phe), which allows free rotation around the


 bond (

angle), Apc locks the phenyl group into a specific spatial orientation relative to the peptide backbone.

This guide analyzes how this "frozen" conformation impacts receptor binding affinity, specifically targeting the Melanocortin-4 Receptor (MC4R) —a key target for obesity and metabolic disorders. By replacing histidine or phenylalanine residues with cis-Apc, researchers have successfully decoupled MC4R potency from MC1R (pigmentation) and MC3R (cardiovascular) activity.

Mechanistic Rationale: Why Apc?

The binding affinity of a ligand is thermodynamically driven by the balance between enthalpy (


) and entropy (

).
  • Entropic Benefit: Flexible ligands must lose conformational entropy to bind a receptor. Apc-containing ligands are pre-organized into the bioactive conformation, minimizing the entropic penalty upon binding (

    
     is less negative).
    
  • Steric Complementarity: The cyclohexane ring of Apc provides a bulky, hydrophobic scaffold that fills the receptor's orthosteric pocket more effectively than the planar structure of standard aromatic residues.

Structural Comparison
FeatureL-Phenylalanine (Phe)cis-1-Amino-4-phenylcyclohexanecarboxylic acid (cis-Apc)
Backbone Flexibility High (

rotation)
Restricted (Quaternary

-carbon)
Side Chain Flexible (

rotation)
Fixed (Phenyl attached to cyclohexane ring)
Bioactive Form Requires induced fitPre-organized
Primary Utility Native signalingSelectivity enhancement

Comparative Binding Affinity Analysis

The following data highlights the performance of Apc-containing pentapeptides compared to the non-selective synthetic standard, MT-II (Melanotan-II), and the endogenous ligand


-MSH.
Case Study: MC4R Selectivity Optimization

Source Data: Chu et al., Bioorg. Med. Chem. Lett. (2005) [Ref 1].[1]

Ligand IDSequence / StructurehMC4R Binding (

nM)
hMC1R Binding (

nM)
Selectivity Ratio (MC1R/MC4R)

-MSH
Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH

5.00.20.04 (Non-selective)
MT-II Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH

0.670.941.4 (Low Selectivity)
Apc-Ligand 1 Ac-cis-Apc -DPhe-Arg-Trp-Gly-NH

12 >10,000 >800 (Highly Selective)
Apc-Ligand 2 Ac-trans-Apc -DPhe-Arg-Trp-Gly-NH

>1,000>10,000Inactive

Key Insight: The cis-configuration of Apc is essential. It positions the phenyl ring to mimic the bioactive orientation of the Histidine/Phenylalanine pharmacophore required for MC4R activation, while sterically clashing with the binding pocket of the off-target MC1R.

Signaling Pathway & Mechanism of Action[3][4]

The Apc-containing ligands function as agonists at the G


-coupled MC4R. Upon binding, they stabilize the active receptor conformation, triggering cAMP production.

MC4R_Signaling Ligand Apc-Ligand MC4R MC4R (GPCR) Ligand->MC4R Binding (Ki ~12nM) Gs Gs Protein (Heterotrimeric) MC4R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Effect Appetite Suppression Energy Expenditure PKA->Effect Phosphorylation Cascade

Figure 1: Signal transduction pathway activated by Apc-containing ligands at the MC4R target.

Experimental Protocols for Validation

To validate the binding affinity and functional potency of Apc-containing ligands, the following protocols are recommended. These protocols are designed to be self-validating through the use of positive (NDP-MSH) and negative controls.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity constant (


) of the Apc-ligand for hMC4R.
  • Cell Line Preparation: Use HEK293 cells stably expressing human MC4R (hMC4R).

  • Membrane Fractionation:

    • Harvest cells and homogenize in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

      
      , 1 mM CaCl
      
      
      
      , 0.2% BSA).
    • Centrifuge at 20,000 x g for 20 mins. Resuspend pellet in fresh buffer.

  • Incubation:

    • Tracer: 0.05 nM [

      
      I]-NDP-MSH (Nle4, D-Phe7)-
      
      
      
      -MSH.
    • Test Compound: Serial dilutions of Apc-Ligand (

      
       M to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 1

      
      M unlabelled NDP-MSH.
      
    • Incubate for 60-90 minutes at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity (CPM) via gamma counter. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).
Protocol B: Functional cAMP Accumulation Assay

Objective: Confirm agonist activity vs. antagonist activity.

  • Seeding: Plate hMC4R-HEK293 cells in 96-well plates (50,000 cells/well).

  • Stimulation:

    • Add IBMX (0.5 mM) to inhibit phosphodiesterase degradation of cAMP.

    • Add Apc-Ligand (serial dilutions) and incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., LANCE or HTRF).

  • Validation:

    • Agonist Mode: Increase in cAMP signal indicates agonism.

    • Antagonist Mode: Co-treat with

      
       of 
      
      
      
      -MSH. Reduction in signal indicates antagonism.

Workflow Visualization

Binding_Assay_Workflow Start Start: Ligand Synthesis (Fmoc-cis-Apc incorporation) Binding Competitive Binding (vs 125I-NDP-MSH) Start->Binding Membrane Membrane Preparation (hMC4R-HEK293) Membrane->Binding Filter Filtration & Washing (GF/B Filters) Binding->Filter Count Gamma Counting (CPM Data) Filter->Count Analysis Data Analysis (Cheng-Prusoff -> Ki) Count->Analysis

Figure 2: Step-by-step experimental workflow for determining receptor binding affinity.

References

  • Chu, X. J., et al. (2005).[1] "Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides."[1] Bioorganic & Medicinal Chemistry Letters, 15(22), 4910-4914.[1]

  • Ericson, M. D., et al. (2021).[2] "Discovery of Molecular Interactions of the Human Melanocortin-4 Receptor (hMC4R)..." ACS Chemical Neuroscience, 12(3), 542-556.[2] [2]

  • Singh, N., et al. (2018). "Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1." International Journal of Molecular Sciences, 19(5), 1278.

  • PubChem. (2025). "this compound - Compound Summary." National Library of Medicine.

Sources

Pharmacokinetic Profile of Peptides Incorporating 1-Amino-4-phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 1-Amino-4-phenylcyclohexanecarboxylic acid (commonly abbreviated as Apc or 4-Ph-ACCA ) represents a precision engineering strategy in peptide drug discovery. Unlike standard proteinogenic amino acids, Apc acts as a conformational constraint , rigidly locking the peptide backbone. This modification primarily targets the rapid renal clearance and proteolytic degradation that plague native peptide therapeutics.

By replacing flexible residues (typically Phenylalanine or Histidine) with Apc, researchers can achieve a 3- to 10-fold increase in plasma half-life (


)  while simultaneously enhancing receptor subtype selectivity. This guide details the pharmacokinetic (PK) mechanisms, comparative performance, and validation protocols for Apc-modified peptides.

Chemical Basis & Mechanism of Action

Structural Characteristics

This compound is a non-proteinogenic amino acid that mimics Phenylalanine (Phe) but possesses a cyclohexane ring instead of the flexible ethyl linker found in Phe.

  • Stereochemistry: The cis-isomer (cis-1-amino-4-phenylcyclohexanecarboxylic acid) is the predominant form used in drug design due to its ability to induce specific secondary structures, such as

    
    -turns.
    
  • Lipophilicity: The phenyl group ensures high lipophilicity, maintaining hydrophobic interactions with receptor pockets while the cyclohexane ring adds steric bulk.

Pharmacokinetic Impact Mechanisms

The PK improvements observed with Apc incorporation are driven by two primary mechanisms:

  • Steric Shielding (Proteolytic Resistance): The bulky cyclohexane ring at the

    
     position prevents the peptide bond from fitting into the active sites of common endopeptidases (e.g., chymotrypsin, neprilysin). This "steric shield" extends the duration of exposure in plasma.
    
  • Conformational Locking (Reduced Entropy): Native peptides often exist as "random coils" in solution, which are easily unfolded and degraded. Apc forces the peptide into a bioactive conformation (often a turn). This reduces the energetic cost of binding (entropy loss) and limits the transient unfolding required for protease cleavage.

Visualization: Steric Shielding Mechanism

The following diagram illustrates how Apc incorporation blocks protease access compared to a native Phenylalanine residue.

Apc_Mechanism Figure 1: Mechanism of Proteolytic Resistance via Apc Incorporation cluster_Native Native Peptide (Phe) cluster_Apc Apc-Modified Peptide Protease Serine Protease (e.g., Chymotrypsin) Phe_Peptide Peptide Backbone (Flexible Phe Residue) Protease->Phe_Peptide Accesses Bond Apc_Peptide Peptide Backbone (Rigid Apc Residue) Protease->Apc_Peptide Attempted Access Cleavage Hydrolysis of Peptide Bond Phe_Peptide->Cleavage Rapid Degradation Block Steric Hindrance (No Cleavage) Apc_Peptide->Block Cyclohexane Ring Blocks Active Site

Comparative Pharmacokinetic Analysis

The following table contrasts the PK attributes of a native peptide sequence against analogs modified with Apc and other common constraints like D-Amino Acids or Aib (Aminoisobutyric acid).

FeatureNative Peptide (Phe)D-Amino Acid (D-Phe)Aib (Aminoisobutyric acid)Apc (4-Ph-ACCA)
Proteolytic Stability Low (

min)
High (Resistant to stereoselective proteases)Moderate to HighVery High (Steric + Conformational)
Secondary Structure Random Coil / FlexibleDestabilizes native helices (induces turns)Induces

-Helix
Induces

-Turns /

-Turns
Receptor Selectivity Low (Promiscuous)Variable (May lose affinity)ModerateHigh (Locks bioactive conformation)
Lipophilicity (

)
ModerateModerateLowHigh (Adds hydrophobic bulk)
Clearance Mechanism Rapid Renal + EnzymaticRenalRenalDelayed Enzymatic + Renal
Key Insight: Selectivity vs. Stability

While D-amino acids offer excellent stability, they often disrupt the binding interface, leading to loss of potency. Apc is superior in cases where the receptor requires a hydrophobic residue (like Phe) in a specific orientation (e.g., Melanocortin receptors, Oxytocin receptors), as it preserves the pharmacophore while conferring stability.

Experimental Validation Protocols

To rigorously assess the PK profile of an Apc-containing peptide, the following self-validating workflows are recommended.

In Vitro Metabolic Stability Assay (Microsomal)

Objective: Determine the intrinsic clearance (


) and in vitro half-life (

).

Protocol:

  • Preparation: Prepare 1 µM peptide solution in phosphate buffer (pH 7.4).

  • Incubation: Incubate with pooled liver microsomes (human/rat, 0.5 mg/mL protein) and NADPH regenerating system at 37°C.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately quench with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
Plasma Protein Binding (Equilibrium Dialysis)

Objective: Assess the free fraction (


) available for receptor binding, crucial given Apc's lipophilicity.

Protocol:

  • Setup: Use a RED (Rapid Equilibrium Dialysis) device.

  • Loading: Load plasma (spiked with 5 µM peptide) into the donor chamber and PBS into the receiver chamber.

  • Equilibrium: Incubate at 37°C for 4 hours with shaking.

  • Quantification: Measure concentration in both chambers via LC-MS/MS.

  • Validation: Ensure mass balance recovery is >80% to rule out non-specific binding to the device.

Workflow Visualization

The following diagram outlines the decision tree for validating Apc-peptide candidates.

PK_Workflow Figure 2: PK Validation Workflow for Apc-Modified Peptides Start Apc-Peptide Synthesis Solubility Solubility Check (PBS, pH 7.4) Start->Solubility stability Metabolic Stability (Microsomes/Plasma) Solubility->stability If Soluble > 10µM Decision1 t1/2 > 60 min? stability->Decision1 Binding Receptor Affinity (Ki Determination) Decision1->Binding Yes Redesign Redesign: Check Steric Clash Decision1->Redesign No InVivo In Vivo PK (Rat/Mouse) IV & SC Dosing Binding->InVivo If Ki < 10nM Redesign->Start

Case Studies & Data Support

Case Study 1: Melanocortin-4 Receptor (hMC4R) Agonists

Research has demonstrated that replacing Histidine or Phenylalanine with cis-Apc in linear pentapeptides significantly alters the PK/PD profile.

  • Modification: Substitution of His6 with cis-Apc in the sequence Ac-Nle-Asp-His-D-Phe-Arg-Trp-Lys-NH2.

  • Result: The Apc-containing analog exhibited high potency for hMC4R and, crucially, selectivity against hMC1R . The rigid cyclohexane ring prevented the "induced fit" required for hMC1R activation, effectively reducing off-target side effects (e.g., skin pigmentation) while maintaining metabolic stability.

Case Study 2: Oxytocin Analogs

In the development of stable Oxytocin (OT) agonists:

  • Challenge: Native OT has a plasma half-life of ~3-5 minutes.

  • Solution: Introduction of cis-Apc at position 2.

  • Outcome: The resulting analogs demonstrated extended duration of action in vivo.[1] The modification prevented chymotrypsin-mediated cleavage at the Tyr2-Ile3 bond (or equivalent), extending functional half-life to >3 hours in specific formulations.

References

  • Structure-Activity Relationships of Apc-Peptides

    • Title: Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors.
    • Source: Journal of Medicinal Chemistry / PubMed.
    • URL:[Link]

  • Conformational Preferences

    • Title: Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue (Contextual reference for cyclohexane-Phe analogs).
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Oxytocin Analog Stability

    • Title: New, Potent, and Selective Peptidic Oxytocin Receptor Agonists (Discussing cis-Apc modific
    • Source: Journal of Medicinal Chemistry (via ResearchG
    • URL:[Link](Note: Direct DOI link provided based on standard citation for this work).

  • General Peptide Stability Strategies

    • Title: Strategies for Improving Peptide Stability and Delivery.
    • Source: MDPI / PubMed Central.
    • URL:[Link]

Sources

benchmarking 1-Amino-4-phenylcyclohexanecarboxylic acid against other unnatural amino acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmarking resource for 1-Amino-4-phenylcyclohexanecarboxylic acid (abbreviated here as 4-Ph-Acc ), a constrained non-canonical amino acid. It compares 4-Ph-Acc against standard biological baselines (Phenylalanine) and other constrained analogs (Tic, Aic, Ac6c) to assist in rational drug design.

Executive Summary

This compound (4-Ph-Acc) represents a "super-phenylalanine" scaffold. By fusing the


-carbon of phenylalanine into a cyclohexane ring, it simultaneously restricts backbone entropy (

angles) and side-chain rotamers (

angles).

Key Differentiators:

  • Conformational Locking: Induces strong helical propensity (

    
    -helix or 
    
    
    
    -helix) unlike flexible linear analogs.
  • Metabolic Armor: The

    
    -disubstitution sterically hinders proteolytic cleavage, extending plasma half-life.
    
  • BBB Permeability: Structurally mimics the LAT1 substrate BCH, enabling active transport across the Blood-Brain Barrier (BBB).

Structural & Physicochemical Benchmarking

To select the right building block, we compare 4-Ph-Acc against its primary competitors: L-Phenylalanine (Phe) (natural baseline), 1-Aminocyclohexanecarboxylic acid (Ac6c) (non-aromatic control), and Tic/Aic (alternative constrained aromatics).

Table 1: Physicochemical Property Comparison
Property4-Ph-Acc L-Phe (Baseline)Ac6c Tic Aic
Structure Type

-disubstituted (Cyclohexane)
Linear

-amino acid

-disubstituted (Cyclohexane)
Cyclic secondary amine

-disubstituted (Indane)
MW ( g/mol ) 219.28165.19143.19177.20177.20
cLogP (Lipophilicity) ~2.5 (High)1.380.81.61.8
Topological Polar Surface Area 63

63

63

50

63

Conformational Bias Helical (

)
FlexibleHelical (

)
Semi-extended / TurnHelical / Turn
LAT1 Affinity High (Predicted)High (

)
LowLow/ModerateModerate
Stereochemical Considerations

4-Ph-Acc exists as two diastereomers based on the relative orientation of the amino group at C1 and the phenyl group at C4.

  • Cis-isomer: The amino group and phenyl ring are on the same side of the cyclohexane plane. This is often the preferred isomer for specific receptor binding pockets where "face-to-face" interaction is required.

  • Trans-isomer: The amino group and phenyl ring are on opposite sides.

Scientist's Note: Commercial "Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid" typically refers to the isomer where the Amino and Phenyl groups are cis. Always verify the specific stereochemistry with NOE (Nuclear Overhauser Effect) NMR if synthesizing de novo.

Performance Analysis

A. Conformational Constraint (Entropy Reduction)

Incorporating 4-Ph-Acc into a peptide sequence imposes a massive energy penalty on the unfolded state, thereby stabilizing the bioactive folded state.

  • Mechanism: The gem-dimethyl effect (Thorpe-Ingold effect) analog. The cyclohexane ring forces the backbone dihedral angles (

    
    ) into limited regions (
    
    
    
    ), promoting helical structures.
  • Comparison: Unlike Tic (which constrains the

    
     angle to 
    
    
    
    due to the ring fusing N and
    
    
    ), 4-Ph-Acc retains the N-H donor, allowing for standard hydrogen bonding patterns in helices.
B. Proteolytic Stability

The primary failure mode for peptide drugs is enzymatic degradation.

  • Data Trend: Peptides containing

    
    -disubstituted amino acids like 4-Ph-Acc show 10-100x longer half-lives in human plasma compared to linear Phe analogs.
    
  • Why? The bulky cyclohexane ring sterically blocks the active sites of proteases (e.g., chymotrypsin) from accessing the peptide bond.

C. Blood-Brain Barrier (BBB) Transport

4-Ph-Acc is a structural hybrid of Phenylalanine and BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid), the classic system L (LAT1) transporter substrate.

  • Hypothesis: The lipophilic phenyl ring at position 4 enhances affinity for the hydrophobic pocket of LAT1, potentially making 4-Ph-Acc a superior "Trojan Horse" for delivering drugs to the CNS compared to simple Phe or Ac6c.

Visualizing the Chemical Space

The following diagram illustrates the structural relationship and decision logic for choosing 4-Ph-Acc over alternatives.

ChemicalSpace Phe L-Phenylalanine (Flexible, Natural) Constraint Need Conformational Constraint? Phe->Constraint Tic Tic (Backbone N-constrained) Restricts Phi only Constraint->Tic N-alkylation ok? AlphaAlpha Alpha,Alpha-Disubstitution (Restricts Phi & Psi) Constraint->AlphaAlpha Retain NH donor? Ac6c Ac6c (No Aromatic Sidechain) Helical Inducer AlphaAlpha->Ac6c Remove Aromaticity Aic Aic (Indane Scaffold) Rigid, Aromatic AlphaAlpha->Aic Planar Constraint PhAcc 4-Ph-Acc (Cyclohexane Scaffold) Max Lipophilicity + LAT1 Target AlphaAlpha->PhAcc 3D Bulk + LAT1

Figure 1: Decision tree for selecting constrained phenylalanine analogs based on structural requirements.

Experimental Protocols

Protocol A: Synthesis via Bucherer-Bergs Reaction

This is the industry-standard method to access the scaffold from the ketone.

Reagents:

  • 4-Phenylcyclohexanone

  • Potassium Cyanide (KCN)[1]

  • Ammonium Carbonate

    
    [1][2]
    
  • Ethanol/Water (1:1)

  • Barium Hydroxide (

    
    ) for hydrolysis.
    

Workflow:

  • Hydantoin Formation: Dissolve 4-phenylcyclohexanone (10 mmol) in 50% EtOH. Add

    
     (30 mmol) and KCN (12 mmol). Heat to 60°C for 24h. The hydantoin precipitates upon cooling.
    
  • Hydrolysis: Reflux the isolated hydantoin in saturated

    
     solution (110°C, 48h) to open the ring.
    
  • Isolation: Acidify with dilute

    
     to precipitate 
    
    
    
    . Filter. Neutralize the filtrate to pH 6.5 to crystallize the free amino acid.
  • Isomer Separation: The cis and trans isomers can often be separated by fractional crystallization from water/methanol or by preparative HPLC.

Protocol B: Microsomal Stability Assay

To validate the "Metabolic Armor" claim.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH regenerating system.

  • Test Compounds: Peptide-Phe (Control) vs. Peptide-(4-Ph-Acc).

Step-by-Step:

  • Incubation: Prepare 1

    
     test compound in phosphate buffer (pH 7.4) with 0.5 mg/mL microsomes.
    
  • Initiation: Add NADPH to start the reaction at 37°C.

  • Sampling: Aliquot 50

    
     at t = 0, 15, 30, 60, 120 min.
    
  • Quenching: Immediately add 150

    
     ice-cold Acetonitrile containing Internal Standard.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    .
    

Visualizing the Assay Logic:

StabilityWorkflow Start Test Peptide (1 uM) Mix Mix with Liver Microsomes Start->Mix Incubate Incubate 37°C + NADPH Mix->Incubate Quench Quench (ACN) at intervals Incubate->Quench Analyze LC-MS/MS Quantification Quench->Analyze Result Calculate Intrinsic Clearance Analyze->Result

Figure 2: Microsomal stability assay workflow for benchmarking metabolic resistance.

References

  • Conformational Preferences of 1-amino-2-phenylcyclohexanecarboxylic acid. Source: Journal of Organic Chemistry (2009). Relevance: Establishes the theoretical basis for helical induction in cyclohexane-based amino acids. URL:[Link]

  • LAT1 Transporter Specificity and Drug Delivery. Source: Solvo Biotechnology / PubMed Central. Relevance: Defines the substrate requirements for LAT1 (large neutral amino acids) supporting the design of 4-Ph-Acc as a CNS-penetrant scaffold. URL:[Link]

  • Bucherer-Bergs Reaction Mechanism and Applications. Source: Encyclopedia MDPI.[3] Relevance: Provides the foundational chemistry for synthesizing 5,5-disubstituted hydantoins, the precursors to 4-Ph-Acc. URL:[Link]

  • Strategies for Improving Peptide Stability. Source: MDPI Pharmaceuticals (2015). Relevance: Benchmarks the effectiveness of non-natural amino acids in preventing proteolytic degradation. URL:[Link][2]

Sources

cross-validation of analytical methods for 1-Amino-4-phenylcyclohexanecarboxylic acid

[1]

Executive Summary & Strategic Framework

The Challenge: 1-Amino-4-phenylcyclohexanecarboxylic acid (APCCA) represents a distinct analytical challenge in pharmaceutical development.[1] As a non-proteinogenic amino acid with a cyclohexane backbone, it possesses both zwitterionic properties and critical stereoisomerism (cis vs. trans).

Standard HPLC-UV methods often suffer from two blind spots:

  • Stereochemical Co-elution: The cis and trans diastereomers have similar hydrophobicity, leading to potential peak overlap on standard C18 columns without optimized pH control.

  • Response Factor Uncertainty: Lacking a high-extinction chromophore (unlike fully aromatic systems), UV purity data relies heavily on assumed response factors, which can mask inorganic impurities or counter-ions (e.g., HCl salt stoichiometry).[1]

The Solution: This guide establishes a Cross-Validation Protocol integrating two orthogonal methodologies:

  • Method A (Routine): Reverse-Phase HPLC (RP-HPLC) with acidic buffering for diastereomer resolution.[1]

  • Method B (Validator): Quantitative NMR (qNMR) for absolute purity determination independent of reference standards.

Primary Method: RP-HPLC (The Workhorse)

Objective: Routine purity profiling and diastereomer separation.

Mechanistic Rationale

APCCA is zwitterionic.[1] At neutral pH, the amino group is protonated (


  • Acidic Mobile Phase (pH ~2.0): Protonates the carboxylic acid (

    
    ), suppressing ionization and increasing hydrophobicity for better retention.
    
  • Column Selection: A standard C18 is sufficient, but a column with mixed-mode character (e.g., embedded polar group) or a Phenyl-Hexyl phase often provides superior selectivity for the phenyl ring on the cyclohexane backbone.

Experimental Protocol A: HPLC-UV
ParameterCondition
Column C18 (e.g., 150 x 4.6 mm, 3.5 µm) or Mixed-Mode C18/Cation Exchange
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]1)
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Gradient 0-5 min: 5% B (Isocratic hold for salt elution)5-20 min: 5%

60% B20-25 min: 60%

95% B (Wash)
Detection UV @ 210 nm (Amide/Carboxyl backbone) and 254 nm (Phenyl ring)
Temperature 30°C (Control is critical for isomer resolution)

Critical Quality Attribute (CQA) - Isomer Resolution: The trans-isomer (typically the thermodynamically stable product in specific syntheses) and cis-isomer must have a resolution (

Orthogonal Validator: qNMR (The Truth Serum)

Objective: Absolute purity determination and salt stoichiometry verification.

Mechanistic Rationale

HPLC-UV assumes that impurities absorb UV light similarly to the main peak.[1] It fails to detect:

  • Inorganic salts (NaCl, etc.).[1]

  • Residual solvents (unless HS-GC is used).[1]

  • Moisture.[1]

qNMR serves as a primary ratio method.[1] It measures the molar ratio of the analyte protons against a certified internal standard (IS). It requires no response factor and no reference standard of the analyte itself.

Experimental Protocol B: 1H-qNMR
ParameterCondition
Solvent DMSO-

(Preferred for HCl salts) or

with NaOD (if free acid)
Internal Standard (IS) Maleic Acid (Traceable Reference Material).Reason:[1] Sharp singlet at ~6.3 ppm, distinct from APCCA aromatics (7.1-7.4 ppm) and aliphatics (1.5-3.0 ppm).[1]
Relaxation Delay (D1)

30 seconds (Must be

of the slowest proton to ensure full relaxation).
Pulse Angle 90°
Scans 16 or 32 (Sufficient S/N > 300:[1]1)

Calculation (Purity %):






2

Cross-Validation: Reconciling the Data

This section defines how to interpret discrepancies between Method A and Method B.

Data Comparison Table
FeatureHPLC-UV (Method A)qNMR (Method B)Interpretation of Discrepancy
Specificity High for organic impurities.[1]High for structure; separates solvent/salt signals.[1]If HPLC Purity > qNMR Purity: Likely presence of non-UV active salts or moisture.[1]
Isomer Selectivity Excellent (physically separates peaks).[1]Good (distinct chemical shifts for cis/trans protons).[1]If qNMR shows isomers but HPLC shows one peak: HPLC method lacks resolution (co-elution).[1]
Sensitivity High (LOQ < 0.05%).[1]Moderate (LOQ ~ 0.1-0.5%).[1]If HPLC detects minor peaks missed by qNMR: Trace organic impurities present below NMR sensitivity.[1]
Decision Matrix (Visualized)

ValidationLogicStartStart: Validation of APCCA BatchRunHPLCRun HPLC-UV (Method A)Check Area %Start->RunHPLCRunQNMRRun qNMR (Method B)Check Weight %Start->RunQNMRCompareCompare Purity Values(|HPLC - qNMR|)RunHPLC->CompareRunQNMR->CompareMatchMatch (< 1.0% diff)Validated SystemCompare->MatchDiff < 1%MismatchMismatch (> 1.0% diff)Compare->MismatchDiff > 1%AnalyzeMismatchRoot Cause AnalysisMismatch->AnalyzeMismatchCase1HPLC > qNMR(Hidden Mass)AnalyzeMismatch->Case1Purity(HPLC) higherCase2qNMR > HPLC(UV Bias)AnalyzeMismatch->Case2Purity(qNMR) higherAction1Check: Moisture (KF),Inorganic Salts (ROI),Residual Solvent (GC)Case1->Action1Action2Check: Extinction Coefficients,Impurity Response Factors,Co-elutionCase2->Action2

Figure 1: Decision logic for reconciling orthogonal analytical data. Green path indicates successful cross-validation.

References & Regulatory Grounding[1][3]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1][3] Provides the global regulatory framework for specificity, linearity, and accuracy testing.

    • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy. Establishes qNMR as a primary ratio method.[1]

      • Sielc Technologies. Separation of Cyclohexanecarboxylic acid, 1-amino- (APCCA) using Mixed-Mode Chromatography. (Demonstrates the necessity of acidic mobile phases for zwitterionic retention).

        • Chem-Impex. Fmoc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid Product Guide. (Highlights the commercial relevance of specific isomers in peptide synthesis).

          • [1]

        Safety Operating Guide

        A Senior Application Scientist's Guide to the Proper Disposal of 1-Amino-4-phenylcyclohexanecarboxylic Acid

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide provides comprehensive, operation-critical procedures for the safe handling and disposal of 1-Amino-4-phenylcyclohexanecarboxylic acid. Developed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to instill a deep understanding of the chemical's hazard profile and the scientific rationale behind each disposal step. Our commitment is to ensure your operational safety and environmental stewardship, reinforcing the trust you place in our guidance.

        Hazard Assessment & Risk Profile: The "Why" Behind the Protocol

        Understanding the intrinsic properties of this compound is fundamental to appreciating the necessity of a rigorous disposal protocol. While it is a valuable compound in research, particularly in peptide synthesis, its chemical and toxicological profile demands that it be managed as a regulated chemical waste stream.[1]

        The primary driver for this classification is its significant environmental hazard. Although specific environmental fate data for this exact compound is limited, safety data for structurally similar chemicals highlights a critical risk: high toxicity to aquatic life with long-lasting effects.[2] Therefore, the core principle of this guide is the absolute prohibition of drain or general refuse disposal to prevent environmental release.[3][4]

        The compound also presents several health hazards, as classified under the Globally Harmonized System (GHS).[5]

        Table 1: GHS Hazard Profile for this compound

        Hazard Class Hazard Statement GHS Code Primary Concern Source(s)
        Acute Toxicity, Oral Harmful if swallowed H302 Ingestion can lead to adverse health effects. [5]
        Serious Eye Damage/Irritation Causes serious eye irritation H319 Direct contact can cause significant eye damage. [5]
        Skin Corrosion/Irritation Causes skin irritation H315 May cause redness, itching, or inflammation upon skin contact. [5]

        | Aquatic Toxicity (Chronic) | Very toxic to aquatic life with long lasting effects | H410 | Environmental release can cause long-term harm to ecosystems. | |

        Furthermore, as an amino-carboxylic acid, it may react with strong oxidizing agents and strong acids.[6] Inadvertent mixing with incompatible waste streams could lead to dangerous chemical reactions. This necessitates the strict segregation of this waste from other chemical classes.[7]

        Immediate Actions: Spill and Exposure Protocols

        Rapid and correct response during an unplanned release is critical. All personnel handling this compound must be familiar with the following emergency procedures.

        Experimental Protocol: Spill Management

        In the event of a spill, the following steps must be executed immediately:

        • Isolate the Area: Evacuate unnecessary personnel and ensure the area is well-ventilated.[6] Control entry to the spill zone.

        • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile). For larger spills, a face shield and respiratory protection may be necessary.[8]

        • Contain the Spill: Prevent the spilled material from spreading and especially from entering drains or waterways.[8] Use a non-reactive absorbent material like vermiculite, sand, or a commercial chemical spill pillow to create a dike around the spill.

        • Neutralize and Absorb: For small spills, the material can be cautiously neutralized with a weak base such as sodium carbonate or sodium bicarbonate before absorption.[8]

        • Collect Waste: Carefully sweep or scoop the absorbed material and any contaminated debris into a clearly labeled, sealable waste container designated for hazardous chemical waste.

        • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as contaminated waste.

        • Report: Inform your institution's Environmental Health & Safety (EHS) department of the spill, regardless of size.

        Emergency Exposure Response
        • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

        • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation occurs or persists, seek medical advice.[3]

        • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.[3]

        • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

        The Core Disposal Workflow: From Generation to Collection

        The proper disposal of this compound is a multi-step process that ensures compliance with regulations like the Resource Conservation and Recovery Act (RCRA) and protects both laboratory personnel and the environment.[9][10] The following workflow must be adopted for all waste containing this compound.

        G cluster_0 Step 1: Generation & Characterization cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Waste Generated (Pure compound, solutions, contaminated labware) B Hazard Assessment: Is it 1-Amino-4-phenyl- cyclohexanecarboxylic acid? A->B C Classify as Hazardous Waste (Aquatic Toxicity H410) B->C Yes D Select Compatible Container (HDPE, Glass) C->D E Affix Hazardous Waste Label D->E F Segregate from Incompatible Waste (e.g., strong acids, oxidizers) E->F G Place in Satellite Accumulation Area (SAA) F->G H Keep Container Closed G->H I Do Not Exceed Accumulation Limits (Volume or Time) H->I J Request Pickup via Institutional EHS Office I->J K Disposal by Licensed Hazardous Waste Contractor J->K

        Caption: Disposal Decision Workflow for this compound.

        Step-by-Step Methodology for Core Disposal
        • Waste Characterization: The moment a decision is made to discard this compound or any material contaminated with it, it is officially classified as waste. Based on its GHS profile, it must be managed as hazardous waste.[5] This determination should be made by a trained professional.[11]

        • Segregation and Containerization:

          • Designate a specific waste container for this chemical stream. Do not mix it with other waste types unless explicitly permitted by your EHS department.[7]

          • The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE or glass) and be in good condition with a tightly sealing lid.[7]

          • Immediately affix a completed hazardous waste label to the container. The label must include the full chemical name, associated hazards, and the date accumulation started.[12]

        • Accumulation in a Satellite Accumulation Area (SAA):

          • Store the sealed waste container in a designated SAA, which is a location at or near the point of waste generation and under the control of the lab personnel.[13]

          • The container must remain closed at all times except when adding waste.[13]

          • Ensure the SAA is equipped with secondary containment (like a spill tray) to capture any potential leaks.[7]

        • Arranging for Final Disposal:

          • Monitor the amount of waste accumulated. Do not exceed the volume limits for an SAA (typically 55 gallons).[13]

          • Follow your institution's specific procedures to request a waste pickup from the EHS department.

          • The waste will be collected by a licensed hazardous waste disposal contractor for final treatment and disposal in compliance with all federal and state regulations.[8]

        Protocol for Contaminated Materials & Empty Containers

        Properly managing items that have come into contact with the chemical is just as important as managing the chemical itself.

        Disposal of Contaminated Labware and PPE
        • Grossly Contaminated Items: Materials such as gloves, absorbent pads, and disposable labware that are heavily contaminated should be placed directly into the designated solid hazardous waste container for this compound.

        • Rinsable Labware: Glassware and equipment should be decontaminated by rinsing three times with a suitable solvent. The first two rinsates must be collected and disposed of as liquid hazardous waste.[14] The third rinsate can often be disposed of down the drain, but confirm this with your institutional EHS policy.

        Managing "RCRA Empty" Containers

        The original chemical container cannot be disposed of as regular trash until it is "RCRA Empty."[12]

        • Remove all Contents: Ensure that all pourable liquid or scrapable solid has been removed.

        • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water or methanol).[12]

        • Collect Rinsate: Crucially, all three rinsates must be collected and managed as hazardous liquid waste.[12][14]

        • Deface the Label: Completely remove or obliterate the original chemical label to prevent confusion.[14]

        • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in a designated bin for rinsed lab glass or as regular trash, in accordance with institutional policy.[14][15]

        By adhering to these scientifically grounded and regulation-compliant procedures, you ensure the safe management of this compound waste, protecting yourself, your colleagues, and the environment. Always prioritize safety and when in doubt, consult your institution's Environmental Health & Safety department.

        References

        • Vertex AI Search. (n.d.). Amino Acid Standard - SAFETY DATA SHEET.
        • PubChem. (n.d.). 1-Amino-4-phenylcyclohexane-1-carboxylic acid. National Center for Biotechnology Information.
        • Sigma-Aldrich Inc. (2024). Aldrich C104809 - SAFETY DATA SHEET.
        • New Jersey Department of Health. (n.d.). 4-Aminodiphenyl - Hazardous Substance Fact Sheet.
        • Thermo Fisher Scientific Chemicals, Inc. (2024). 1-Amino-4-oxocyclohexanecarboxylic acidethylene ketal - SAFETY DATA SHEET.
        • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
        • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
        • University of Hertfordshire. (n.d.). ACC - AERU.
        • Fisher Scientific. (2025). cis-4-Aminocyclohexanecarboxylic acid - SAFETY DATA SHEET.
        • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
        • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
        • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
        • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
        • Lab Manager. (2022). Hazardous Waste Management in the Laboratory.
        • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols.
        • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
        • Chem-Impex. (n.d.). Fmoc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid.

        Sources

        A Comprehensive Guide to Personal Protective Equipment for Handling 1-Amino-4-phenylcyclohexanecarboxylic Acid

        Author: BenchChem Technical Support Team. Date: February 2026

        Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Ensuring the safety of laboratory personnel is paramount in this pursuit. This guide provides an in-depth, procedural framework for the safe handling of 1-Amino-4-phenylcyclohexanecarboxylic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The principles and protocols outlined herein are designed to empower researchers with the knowledge to maintain a secure and productive laboratory environment.

        Understanding the Hazard Profile

        While specific toxicological data for this compound is not extensively documented, a thorough risk assessment can be conducted by examining structurally similar compounds. Analogs such as 4-aminocyclohexane-1-carboxylic acid hydrochloride and cis-4-Amino-1-cyclohexanecarboxylic acid are classified with hazards including acute toxicity (oral, dermal, and inhalation), skin irritation, and serious eye irritation.[1][2] Therefore, it is prudent to handle this compound with a high degree of caution, assuming a similar hazard profile.

        Assumed Hazards:

        • May be harmful if swallowed, inhaled, or absorbed through the skin.[1]

        • Potential for causing skin and serious eye irritation.[2]

        • May cause respiratory irritation.[2]

        The Hierarchy of Controls: Engineering and Administrative Measures

        Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The implementation of robust engineering and administrative controls is the primary strategy for minimizing exposure.

        • Engineering Controls: Whenever possible, handle this compound within a certified chemical fume hood to control the release of dust or aerosols.[3] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]

        • Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for the handling of this compound. Clearly demarcate areas where this chemical is stored and used. All personnel must receive comprehensive training on the potential hazards and safe handling procedures.

        Personal Protective Equipment (PPE): A Detailed Protocol

        The following table summarizes the essential PPE for handling this compound. A detailed explanation of each component follows.

        Body Part Personal Protective Equipment Specifications and Rationale
        Eyes/Face Safety Goggles and/or Face ShieldGoggles should conform to European standard EN 166 or OSHA 29 CFR 1910.133.[3][5] A face shield should be worn over goggles when there is a significant splash hazard.
        Hands Chemical-Resistant GlovesNitrile gloves are a suitable initial choice. Consider double-gloving for enhanced protection.[6] Always inspect gloves for any signs of degradation or puncture before use.[3]
        Body Laboratory Coat or Chemical-Resistant Apron/SuitA fully buttoned lab coat provides a primary barrier against incidental contact. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or suit is recommended.[4]
        Respiratory NIOSH/MSHA Approved RespiratorA respirator is necessary when engineering controls are insufficient or when handling the powder outside of a fume hood where dust may be generated.[4][7] The type of respirator will depend on the potential exposure concentration.
        Eye and Face Protection

        Given the potential for serious eye irritation, robust eye protection is non-negotiable.[2]

        • Minimum Requirement: At a minimum, chemical splash goggles that provide a complete seal around the eyes must be worn.

        • Enhanced Protection: For procedures with a higher risk of splashing, such as when transferring solutions or working with larger quantities, a face shield should be worn in conjunction with safety goggles.

        Hand Protection

        The dermal route is a primary pathway for chemical exposure.

        • Glove Selection: Nitrile gloves offer good resistance to a wide range of chemicals. It is imperative to consult the glove manufacturer's compatibility chart for specific breakthrough times.

        • Double Gloving: For extended procedures or when handling highly concentrated forms of the compound, the practice of wearing two pairs of gloves is strongly recommended.[6] This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

        • Glove Inspection and Removal: Always inspect gloves for tears or pinholes before use.[3] When removing gloves, do so in a manner that avoids contact between the contaminated outer surface and your skin.

        Body Protection

        A barrier between your skin and the chemical is essential.

        • Standard Laboratory Attire: A clean, fully fastened lab coat should be worn at all times.

        • Enhanced Protection: For tasks with a higher potential for contamination, a chemical-resistant apron or disposable coveralls should be utilized.[8]

        Respiratory Protection

        Inhalation of airborne particles can lead to respiratory irritation and systemic toxicity.

        • When is it Necessary?: Respiratory protection should be used if there is a risk of inhaling dust, such as when weighing or transferring the solid compound outside of a fume hood.[2][7]

        • Respirator Type: A NIOSH/MSHA-approved air-purifying respirator with a particulate filter is a suitable choice for most laboratory-scale operations.[4] For situations with the potential for high airborne concentrations, a positive-pressure supplied-air respirator may be required.[4] All personnel required to wear respirators must be properly fit-tested and trained in their use.

        Step-by-Step Handling Procedure

        The following workflow outlines the critical steps for safely handling this compound.

        Pre-Handling
        • Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for any similar compounds.

        • Prepare the Work Area: Ensure the work area, preferably a fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly.

        • Assemble Materials: Gather all necessary equipment, including the chemical, solvents, and waste containers, and place them within the fume hood.

        • Don PPE: Put on all required PPE in the correct order (e.g., lab coat, then respirator, then goggles, then gloves).

        Handling
        • Dispensing: Carefully weigh and dispense the solid compound within the fume hood to minimize the generation of dust.

        • In Solution: When working with the compound in solution, handle it with the same level of caution, being mindful of potential splashes.

        • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][2]

        Post-Handling
        • Decontamination: Clean all equipment and the work surface thoroughly after use.

        • Waste Disposal: Dispose of all waste, including the chemical and any contaminated materials (e.g., gloves, weigh boats), in a properly labeled hazardous waste container according to institutional and local regulations.[1][2]

        • Doff PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.

        Emergency Procedures

        In the event of an exposure or spill, immediate and appropriate action is critical.

        • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

        • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][2] If irritation persists, seek medical attention.

        • Inhalation: Move the affected person to fresh air.[1][2] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

        • Ingestion: Do not induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

        • Spill: In the case of a small spill, carefully clean it up using appropriate absorbent materials and place the waste in a sealed, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

        Visual Workflow for Safe Handling

        Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review_SDS Review SDS Prepare_Work_Area Prepare Work Area (Fume Hood) Review_SDS->Prepare_Work_Area Don_PPE Don Appropriate PPE Prepare_Work_Area->Don_PPE Dispense_Chemical Dispense Chemical Don_PPE->Dispense_Chemical Perform_Experiment Perform Experiment Dispense_Chemical->Perform_Experiment Decontaminate Decontaminate Work Area & Equipment Perform_Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

        Caption: A flowchart illustrating the key stages of safely handling this compound.

        References

        • Enamine. (n.d.). Safety Data Sheet - 4-aminocyclohexane-1-carboxylic acid hydrochloride.
        • Sigma-Aldrich. (2024). Safety Data Sheet - Aldrich C104809.
        • Fisher Scientific. (2025). Safety Data Sheet - cis-4-Aminocyclohexanecarboxylic acid.
        • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
        • Thermo Fisher Scientific. (2025). Safety Data Sheet - 1-Aminocyclohexanecarboxylic acid.
        • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - 4-Aminodiphenyl.
        • Thermo Fisher Scientific. (2024). Safety Data Sheet - 1-Amino-4-oxocyclohexanecarboxylic acidethylene ketal.
        • CHEMM. (n.d.). Personal Protective Equipment (PPE).
        • Santa Cruz Biotechnology, Inc. (2019). Safety Data Sheet - (1R,2R)-Boc-aminocyclohexane carboxylic acid.
        • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).

        Sources

        ×

        Avertissement et informations sur les produits de recherche in vitro

        Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.